molecular formula C8H16O B1606179 4,4-Dimethyl-2-methylene-1-pentanol CAS No. 4379-17-3

4,4-Dimethyl-2-methylene-1-pentanol

Cat. No.: B1606179
CAS No.: 4379-17-3
M. Wt: 128.21 g/mol
InChI Key: SSTMSMYLTOSLSY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-methylene-1-pentanol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48078. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-2-methylidenepentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h9H,1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTMSMYLTOSLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195937
Record name 2-Propen-1-ol, beta-neopentyl-
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4379-17-3
Record name 4,4-Dimethyl-2-methylene-1-pentanol
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Record name .beta.-Neopentylallyl alcohol
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Record name 2-Propen-1-ol, beta-neopentyl-
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Record name 4,4-DIMETHYL-2-METHYLENE-1-PENTANOL
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Record name 4,4-DIMETHYL-2-METHYLENE-1-PENTANOL
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Foundational & Exploratory

Synthesis of 4,4-Dimethyl-2-methylene-1-pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4,4-dimethyl-2-methylene-1-pentanol, a functionalized allylic alcohol with potential applications in organic synthesis and drug discovery. Due to the absence of a direct, documented synthesis in the current literature, this guide outlines a robust and plausible multi-step pathway leveraging well-established organometallic reactions. The primary proposed route involves a Grignard reaction, with a Baylis-Hillman reaction presented as a viable alternative.

Proposed Synthetic Pathway: Grignard Reaction

The principal proposed synthesis of this compound involves the 1,2-addition of a neopentyl Grignard reagent to an α,β-unsaturated aldehyde, specifically acrolein. Grignard reagents are powerful nucleophiles that readily react with the electrophilic carbon of a carbonyl group to form a new carbon-carbon bond.[1][2][3][4] In the case of α,β-unsaturated aldehydes, Grignard reagents preferentially undergo 1,2-addition to the carbonyl carbon, yielding an allylic alcohol upon acidic workup.

The overall reaction scheme is as follows:

Synthesis_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Acidic Workup Neopentyl_bromide Neopentyl bromide Mg Mg Neopentylmagnesium_bromide Neopentylmagnesium bromide Neopentyl_bromide->Neopentylmagnesium_bromide   THF Intermediate Magnesium alkoxide intermediate Neopentylmagnesium_bromide->Intermediate   1,2-addition Acrolein Acrolein Target_Molecule 4,4-Dimethyl-2-methylene- 1-pentanol Intermediate->Target_Molecule   H3O+ Baylis_Hillman_Pathway cluster_0 Step 1: Baylis-Hillman Reaction cluster_1 Step 2: Reduction Pivaldehyde Pivaldehyde BH_adduct Baylis-Hillman adduct Pivaldehyde->BH_adduct   DABCO Methyl_acrylate Methyl acrylate Target_Molecule 4,4-Dimethyl-2-methylene- 1-pentanol BH_adduct->Target_Molecule   LiAlH4, THF

References

An In-depth Technical Guide to 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,4-Dimethyl-2-methylene-1-pentanol, a structurally distinct allylic alcohol, presents a unique scaffold for chemical synthesis and potential biological investigation. This technical guide aims to provide a comprehensive overview of its chemical and physical properties. However, it is important to note that publicly available information, particularly regarding detailed experimental protocols and biological activity, is limited. This document compiles the available data and provides a framework for future research endeavors.

Chemical Identity and Physical Properties

This compound is a C8 aliphatic alcohol characterized by a neopentyl group adjacent to a methylene-substituted carbon. This structural arrangement imparts specific steric and electronic properties that influence its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H16O[1]
Molecular Weight 128.21 g/mol [1]
IUPAC Name 4,4-dimethyl-2-methylidenepentan-1-ol[1]
CAS Number 4379-17-3[1]
Synonyms beta-Neopentyl allyl alcohol, 2-Propen-1-ol, beta-neopentyl-[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of the compound. For reference, spectral data for the related saturated compound, 4,4-dimethyl-1-pentanol, is available and can offer some comparative insights into the expected signals from the neopentyl moiety.[2]

Chemical Reactivity and Potential Synthetic Pathways

As an allylic alcohol, this compound is expected to undergo reactions typical of this functional group. The presence of the sterically demanding neopentyl group may influence the regioselectivity and stereoselectivity of these reactions.

Potential Reactions
  • Oxidation: Oxidation of the primary alcohol group could yield the corresponding aldehyde, 4,4-dimethyl-2-methylene-1-pentanal, or, under stronger conditions, the carboxylic acid.

  • Esterification: Reaction with carboxylic acids or their derivatives would produce the corresponding esters.

  • Etherification: Formation of ethers is possible through reactions such as the Williamson ether synthesis.

  • Reactions of the Alkene: The double bond can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation.

Conceptual Synthesis Approach

A potential synthetic route to this compound could involve the reaction of a neopentyl Grignard reagent with an appropriate α,β-unsaturated epoxide or a protected acrolein derivative. A generalized workflow for such a synthesis is proposed below.

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product Neopentyl_halide Neopentyl halide Grignard_formation Grignard Reagent Formation Neopentyl_halide->Grignard_formation Magnesium Magnesium Magnesium->Grignard_formation Electrophile 3-carbon electrophile (e.g., protected acrolein) Nucleophilic_addition Nucleophilic Addition Electrophile->Nucleophilic_addition Grignard_formation->Nucleophilic_addition Neopentyl- magnesium halide Deprotection_workup Deprotection/ Aqueous Work-up Nucleophilic_addition->Deprotection_workup Target_molecule 4,4-Dimethyl-2-methylene- 1-pentanol Deprotection_workup->Target_molecule

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of this compound. This represents a significant knowledge gap and an opportunity for novel research. The unique structural features of this molecule may warrant investigation into its potential pharmacological or toxicological effects.

Safety and Handling

While a comprehensive safety profile is not available, general precautions for handling flammable and potentially irritating chemicals should be observed. Based on data for similar compounds, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers planning to work with this compound will need to develop and validate their own procedures based on established organic chemistry principles.

Future Directions

The lack of comprehensive data on this compound highlights several avenues for future research:

  • Synthesis and Characterization: Development and publication of a reliable, high-yield synthetic protocol, followed by full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and elemental analysis).

  • Physical Property Determination: Experimental measurement of key physical properties such as boiling point, density, and solubility.

  • Reactivity Studies: A systematic investigation of the reactivity of both the allylic alcohol and the alkene functionalities.

  • Biological Screening: Evaluation of the compound in a variety of biological assays to explore its potential as a bioactive molecule.

Conclusion

This compound remains a largely unexplored chemical entity. This guide provides a summary of the currently available information and underscores the need for further research to fully elucidate its chemical and biological properties. The scientific community is encouraged to contribute to the body of knowledge on this intriguing molecule.

References

Spectroscopic Data of 4,4-Dimethyl-2-methylene-1-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,4-dimethyl-2-methylene-1-pentanol, a valuable organic compound in various research and development applications. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide also outlines detailed, standardized experimental protocols for acquiring such data, serving as a practical resource for researchers. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Additionally, logical workflows and molecular structures are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound is an unsaturated alcohol with a unique structural arrangement, making it a molecule of interest in synthetic organic chemistry and materials science. Its spectroscopic characterization is fundamental for its identification, purity assessment, and for understanding its chemical behavior. This guide aims to fill the current gap in publicly available experimental data by providing reliable predicted spectroscopic information and standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data has been generated based on established principles of spectroscopic interpretation and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are detailed below. The atom numbering in the tables corresponds to the structure shown in Figure 2.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Atom NumberChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)
1~3.6 - 3.8t1HJ = ~5-7
3~4.1s2H-
5~2.1s2H-
6~5.0s1H-
6'~4.8s1H-
8~0.9s9H-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Atom NumberChemical Shift (ppm)
1~65
2~150
3-
4~32
5~50
6~110
7~30
8~29
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3350Strong, BroadO-HStretching
~3080Medium=C-HStretching
~2960StrongC-H (sp³)Stretching
~1650MediumC=CStretching
~1050StrongC-OStretching
~890Strong=CH₂Bending (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
128Moderate[M]⁺ (Molecular Ion)
113Low[M - CH₃]⁺
97Moderate[M - OCH₃]⁺
71High[M - C₄H₉]⁺
57Very High[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh the required amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary compared to the ¹H spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H spectrum and identify the multiplicities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

  • This compound

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or other suitable cleaning solvent

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass spectrum and retention time of this compound.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., dichloromethane or hexane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Autosampler vials with septa

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen volatile solvent (e.g., 1 mg/mL).

  • Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier gas flow rate. Set the mass spectrometer to scan over an appropriate mass range (e.g., m/z 40-300) in electron ionization (EI) mode.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet using an autosampler.

  • Separation and Detection: The compound will be vaporized in the injector, separated on the GC column based on its boiling point and polarity, and then enter the mass spectrometer for ionization and detection.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution Neat Neat Liquid Sample->Neat NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS GC-MS Analysis Dilution->MS IR FT-IR Spectroscopy Neat->IR Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Chromatogram & Spectrum Extraction MS->Process_MS Interpretation Structure Elucidation & Functional Group Analysis Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Molecular_Structure C4 C4 C5 C5 C4->C5 C7 C7 C4->C7 C2 C2 C5->C2 C8_1 C8 C8_2 C8 C8_3 C8 C7->C8_1 C7->C8_2 C7->C8_3 C6 C6 C2->C6 C1 C1 C2->C1 H6_1 H C6->H6_1 H6_2 H C6->H6_2 O O C1->O H1 H O->H1

Caption: Structure of this compound with Atom Numbering.

References

An In-depth Technical Guide to 4,4-Dimethyl-2-methylene-1-pentanol (CAS 4379-17-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Safety Information

4,4-Dimethyl-2-methylene-1-pentanol is a functionalized allylic alcohol. Its structure, featuring a neopentyl group adjacent to a methylene-substituted alcohol, suggests potential for use as a building block in organic synthesis.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 4379-17-3[1]
Molecular Formula C8H16O[1]
Molecular Weight 128.21 g/mol [1]
Boiling Point 159 °C at 760 mmHg[N/A]
Flash Point 56.3 °C[N/A]
Density 0.837 g/cm³[N/A]
Appearance Colorless liquid with a fruity, floral odor[N/A]
XLogP3-AA 2.4[1]
Topological Polar Surface Area 20.2 Ų[1]
Rotatable Bond Count 3[1]
Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity, Oral, Category 4.[1]

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash hands thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.

Plausible Synthetic Route: The Baylis-Hillman Reaction

For the synthesis of this compound, the logical precursors would be 3,3-dimethylbutanal and formaldehyde (or a suitable equivalent like paraformaldehyde).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 3,3-Dimethylbutanal 3,3-Dimethylbutanal ReactionMixture Baylis-Hillman Reaction 3,3-Dimethylbutanal->ReactionMixture Aldehyde Formaldehyde Formaldehyde Formaldehyde->ReactionMixture Activated Alkene Precursor DABCO DABCO DABCO->ReactionMixture Catalyst This compound This compound ReactionMixture->this compound

Caption: Proposed Baylis-Hillman reaction for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 3,3-dimethylbutanal and paraformaldehyde via a DABCO-catalyzed Baylis-Hillman reaction.

Materials:

  • 3,3-Dimethylbutanal (≥98%)

  • Paraformaldehyde (95%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (≥99%)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,3-dimethylbutanal (1.0 eq), paraformaldehyde (1.5 eq), and DABCO (0.3 eq).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction: Stir the mixture vigorously at room temperature under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is known to be slow and may require several days to reach completion.[3]

  • Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

G Start Start CombineReactants Combine 3,3-dimethylbutanal, paraformaldehyde, and DABCO in DCM Start->CombineReactants StirReaction Stir at room temperature under N2 atmosphere CombineReactants->StirReaction MonitorProgress Monitor by TLC/GC-MS StirReaction->MonitorProgress MonitorProgress->StirReaction Incomplete QuenchReaction Quench with 1 M HCl MonitorProgress->QuenchReaction Complete ExtractProduct Extract with DCM QuenchReaction->ExtractProduct WashOrganic Wash with HCl, NaHCO3, and brine ExtractProduct->WashOrganic DryAndConcentrate Dry with MgSO4 and concentrate WashOrganic->DryAndConcentrate Purify Purify by flash chromatography DryAndConcentrate->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the proposed synthesis of this compound.

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the following data has been generated using computational prediction tools. These values should be used as a guide for the characterization of synthesized material.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.1-5.3m2H=CH₂
~4.1s2H-CH₂OH
~2.1s2H-CH₂-C(CH₃)₃
~1.8s (broad)1H-OH
~0.9s9H-C(CH₃)₃
Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~150C=CH₂
~110=CH₂
~65-CH₂OH
~50-CH₂-C(CH₃)₃
~32-C(CH₃)₃
~30-C(CH₃)₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
~3350 (broad)O-H stretch
~3080=C-H stretch
~2960, 2870C-H stretch (aliphatic)
~1650C=C stretch
~1470, 1370C-H bend (alkane)
~1030C-O stretch
~900=CH₂ bend (out-of-plane)
Predicted Mass Spectrometry Data
m/zInterpretation
128[M]⁺ (Molecular Ion)
111[M - OH]⁺
97[M - CH₂OH]⁺
71[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation, likely base peak)

Potential Applications and Future Research

Given its structure as a sterically hindered allylic alcohol, this compound could serve as a unique building block in organic synthesis. The primary alcohol offers a handle for further functionalization, while the adjacent methylene group can participate in various addition and cycloaddition reactions.

For professionals in drug development, this molecule could be of interest as a scaffold for the synthesis of novel bioactive compounds. The neopentyl group can impart increased lipophilicity and metabolic stability to a parent molecule. Further research is warranted to explore the biological activity of this compound and its derivatives. Toxicological studies would also be a necessary prerequisite for any potential pharmaceutical applications.

References

Technical Guide: Physicochemical Properties of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-methylene-1-pentanol is a primary allylic alcohol with the molecular formula C₈H₁₆O.[1][2] Its structure, featuring a neopentyl group adjacent to a methylene-substituted carbon, suggests unique steric and electronic properties that may be of interest in various chemical syntheses. This technical guide provides a summary of the available physicochemical data for this compound and outlines standardized experimental protocols for its characterization. Due to the limited availability of experimentally determined data for this specific molecule, this guide also includes generalized methodologies for determining key physical properties, which can be applied to this and other novel chemical entities.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in the scientific literature. The following table summarizes the available computed and limited experimental data. It is important to note that some data corresponds to the synonym "1-Pentanol, 4-methyl-2-methylene-".

PropertyValueData TypeSource
Molecular Formula C₈H₁₆O-[1][2]
Molecular Weight 128.21 g/mol Computed[1]
Boiling Point Approx. 134–135 °CExperimental[3]
Melting Point -90 °CExperimental[3]
Density Approx. 0.82 g/mLExperimental[3]
Solubility Soluble in water and most organic solventsExperimental[3]
XLogP3 2.4Computed[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited literature. Therefore, this section provides generalized, standard laboratory procedures for the determination of boiling point, melting point, density, and solubility for a liquid organic compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a novel compound like this compound, a micro-boiling point determination method is often employed to conserve material.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath with a stirrer)

  • Thermometer

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Sample of this compound

Procedure:

  • A small volume (a few drops) of the liquid sample is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer and immersed in the heating bath.

  • The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. A pycnometer is commonly used for the precise determination of the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Constant temperature water bath

  • Sample of this compound

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on the analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

  • The filled pycnometer is weighed.

  • The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water).

  • The pycnometer filled with the reference liquid is weighed.

  • All weighings should be performed at a constant, recorded temperature, typically maintained by a water bath.

  • The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be qualitatively and quantitatively assessed in various solvents.

Qualitative Procedure:

  • Take a small, measured amount of the sample (e.g., 10 mg) and place it in a test tube.

  • Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.

  • Agitate the mixture and observe if the solute dissolves completely.

  • If the solute dissolves, it is considered soluble. If not, it is sparingly soluble or insoluble.

  • This can be repeated with a range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene) to determine its solubility profile.

Quantitative Procedure (e.g., Shake-Flask Method):

  • An excess amount of the solute is added to a known volume of the solvent in a flask.

  • The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solute.

  • A known volume of the filtrate is taken, and the solvent is evaporated.

  • The mass of the remaining solute is determined, and the solubility is calculated in terms of mass per unit volume (e.g., g/L or mg/mL).

Logical Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a novel chemical compound like this compound.

G A Compound Synthesis and Purification B Purity Assessment (e.g., GC-MS, NMR) A->B C Boiling Point Determination B->C D Melting Point Determination B->D E Density Measurement B->E F Solubility Screening B->F G Data Compilation and Analysis C->G D->G E->G F->G H Technical Data Sheet Generation G->H

Caption: Workflow for Physical Property Characterization.

As no specific signaling pathways involving this compound have been identified in the literature, this workflow provides a logical representation of the experimental process for its physical characterization. This process begins with the synthesis and purification of the compound, followed by an assessment of its purity. Subsequently, key physical properties such as boiling point, melting point, density, and solubility are determined. The collected data is then compiled and analyzed to generate a comprehensive technical data sheet.

References

An In-depth Technical Guide to 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4-Dimethyl-2-methylene-1-pentanol. While specific experimental data and biological applications for this compound are not extensively documented in publicly available literature, this guide furnishes detailed information on its molecular characteristics and outlines plausible synthetic and analytical methodologies based on established principles of organic chemistry.

Core Molecular Data

This compound is an organic compound with the systematic IUPAC name 4,4-dimethyl-2-methylidenepentan-1-ol. It is a primary allylic alcohol, a structural motif that suggests potential for a variety of chemical transformations.

Quantitative Molecular and Physical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆O[1][2][3]
Molecular Weight 128.21 g/mol [1]
CAS Number 4379-17-3[1][2]
IUPAC Name 4,4-dimethyl-2-methylidenepentan-1-ol[1]
Synonyms beta-Neopentyl allyl alcohol[1]

Hypothetical Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound in the scientific literature, the following protocols are proposed based on well-established synthetic organic chemistry reactions for analogous structures. These are intended to serve as a foundational methodology for researchers.

Synthesis via Grignard Reaction

A plausible route for the synthesis of this compound involves the reaction of a vinyl Grignard reagent with an appropriate aldehyde.

Experimental Workflow: Grignard Synthesis

Hypothetical Grignard Synthesis Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up and Purification start Vinyl Bromide + Mg Turnings in THF grignard Vinylmagnesium Bromide start->grignard Initiation reaction_mixture Reaction Mixture grignard->reaction_mixture aldehyde 3,3-Dimethylbutanal aldehyde->reaction_mixture quench Quench with aq. NH4Cl reaction_mixture->quench extract Extraction with Diethyl Ether quench->extract dry Dry over Na2SO4 extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: A logical workflow for the synthesis of the target compound using a Grignard reaction.

Methodology:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere of argon, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of vinyl bromide in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is stirred until the magnesium is consumed.

  • Reaction with 3,3-Dimethylbutanal: The flask containing the freshly prepared vinylmagnesium bromide is cooled to 0 °C. A solution of 3,3-dimethylbutanal in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.

Potential Chemical Reactions

The structure of this compound, featuring a primary allylic alcohol, allows for several characteristic chemical transformations.

Potential Reaction Pathways

Potential Reaction Pathways cluster_oxidation Oxidation cluster_esterification Esterification cluster_etherification Etherification start This compound aldehyde 4,4-Dimethyl-2-methylene-1-pentanal start->aldehyde PCC, DCM ester Ester Derivative start->ester Acyl Chloride, Pyridine ether Ether Derivative start->ether NaH, Alkyl Halide

Caption: A diagram illustrating potential chemical transformations of the title compound.

Applications in Research and Drug Development

While no specific applications of this compound in drug development have been reported, its structural features suggest potential areas of exploration. As a building block, it can be used to synthesize more complex molecules. The allylic alcohol moiety is a versatile functional group for introducing chirality or for further functionalization in the synthesis of potential pharmacologically active compounds.

Conclusion

This technical guide provides the core molecular data for this compound and outlines plausible experimental protocols for its synthesis and potential chemical modifications. For researchers and professionals in drug development, this compound represents a potential, yet underexplored, building block for the synthesis of novel chemical entities. Further research is warranted to elucidate its chemical reactivity and potential biological activities.

References

Solubility of 4,4-Dimethyl-2-methylene-1-pentanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 4,4-Dimethyl-2-methylene-1-pentanol. Due to a lack of specific experimentally-derived quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's molecular structure and established principles of organic chemistry. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid compound in organic solvents is provided, which can be adapted for specific laboratory requirements.

Introduction to this compound

This compound is an unsaturated alcohol with the chemical formula C8H16O.[1] Its structure, featuring a primary alcohol group, a carbon-carbon double bond, and a bulky neopentyl group, influences its physical and chemical properties, including its solubility. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the C8 hydrocarbon portion of the molecule is nonpolar. This amphipathic nature dictates its solubility behavior in various organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in a wide range of organic solvents.[2] The nonpolar hydrocarbon backbone suggests good solubility in nonpolar solvents, while the polar hydroxyl group should facilitate dissolution in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolMiscibleThe hydroxyl group of this compound can form hydrogen bonds with the hydroxyl groups of other alcohols.
Ketones Acetone, Methyl Ethyl KetoneSolubleThe polar carbonyl group of ketones can interact with the polar hydroxyl group of the solute. The alkyl groups of both solvent and solute are compatible.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol.
Esters Ethyl AcetateSolubleThe polar ester group can interact with the hydroxyl group of the solute.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe nonpolar aromatic ring interacts favorably with the nonpolar hydrocarbon portion of the solute molecule via van der Waals forces.
Aliphatic Hydrocarbons Hexane, HeptaneSolubleThe nonpolar nature of both the solvent and the bulk of the solute molecule leads to favorable van der Waals interactions.
Halogenated Solvents Dichloromethane, ChloroformSolubleThese solvents have a moderate polarity and can interact with both the polar and nonpolar parts of the solute molecule.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe high polarity of these solvents allows for strong dipole-dipole interactions with the hydroxyl group.

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for the gravimetric determination of the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or test tubes with screw caps

  • Constant temperature bath (e.g., water bath or incubator)

  • Vortex mixer or magnetic stirrer

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed vials for sample collection

  • Analytical balance

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume or mass of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a vortex mixer at regular intervals or a magnetic stirrer.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow any undissolved solute to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed vial. The filtration step is crucial to remove any undissolved micro-droplets.

  • Solvent Evaporation:

    • Record the total mass of the vial containing the filtered saturated solution.

    • Place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be below the boiling point of this compound (approximately 159°C at 760 mmHg) but high enough for efficient solvent removal.[3]

    • Continue heating until a constant mass is achieved, indicating all the solvent has been removed.

  • Data Analysis:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution collected.

    • Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

G start Start: Obtain Pure This compound select_solvents Select a Range of Organic Solvents (Polar & Nonpolar) start->select_solvents qualitative_screen Perform Qualitative Screening (Miscibility Test) select_solvents->qualitative_screen miscible Miscible qualitative_screen->miscible Soluble immiscible Immiscible/Partially Soluble qualitative_screen->immiscible Insoluble quantitative_exp Proceed with Quantitative Solubility Experiment (Gravimetric Method) miscible->quantitative_exp report Report Results immiscible->report prepare_saturated Prepare Saturated Solution (Excess Solute) quantitative_exp->prepare_saturated equilibrate Equilibrate at Constant Temperature prepare_saturated->equilibrate sample_filter Sample and Filter Supernatant equilibrate->sample_filter evaporate Evaporate Solvent sample_filter->evaporate calculate Calculate Solubility (e.g., g/100mL) evaporate->calculate calculate->report

Caption: Workflow for Solubility Determination of an Organic Liquid.

Conclusion

References

Technical Guide: Stability and Storage Conditions for 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4-Dimethyl-2-methylene-1-pentanol is an unsaturated alcohol with a unique structure that lends itself to various applications in chemical synthesis. Due to the presence of a double bond and a primary alcohol functional group, the molecule is susceptible to degradation through several pathways, including oxidation, polymerization, and dehydration. Understanding the stability profile and optimal storage conditions is critical to ensure the integrity, purity, and safety of the compound during research and development. This guide provides a comprehensive overview of recommended storage and handling procedures, along with generalized experimental protocols for stability assessment.

Recommended Storage and Handling

Given the likely flammable nature of this compound, as is common with similar low-molecular-weight alcohols, storage and handling should be in accordance with guidelines for flammable liquids. The following table summarizes the recommended conditions based on safety data sheets of analogous compounds.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale & Details
Temperature Store in a cool place.To minimize evaporation and potential for thermally induced degradation. Refrigeration in a spark-proof, flammable-rated refrigerator is advisable for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the allylic alcohol and the double bond.
Light Protect from light.Store in an amber glass bottle or other light-opaque container to prevent photo-induced degradation or polymerization.
Container Keep container tightly closed.Prevents evaporation and exposure to atmospheric oxygen and moisture.
Ventilation Store in a well-ventilated area.To safely dissipate any vapors that may escape, minimizing fire and health risks. Use of a flammable storage cabinet is highly recommended.[1][2]
Incompatible Materials Store away from strong oxidizing agents, acids, and bases.Strong oxidizers can react with the alcohol and double bond. Acids can catalyze dehydration or polymerization. Strong bases can deprotonate the alcohol.
Handling Use only non-sparking tools and ground/bond container and receiving equipment during transfer.To prevent ignition from static discharge, a common hazard with flammable organic liquids.[1]

Potential Degradation Pathways

The stability of this compound can be compromised by several factors, leading to the formation of impurities. Understanding these pathways is crucial for developing stability-indicating analytical methods.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The double bond is also susceptible to oxidative cleavage. This process can be accelerated by air, light, and trace metal impurities.

  • Polymerization: The methylene group (double bond) can undergo radical or acid-catalyzed polymerization, leading to oligomers or polymers. This can be initiated by heat, light, or acidic impurities.

  • Dehydration: In the presence of acid catalysts and/or heat, the alcohol can undergo dehydration to form dienes.

  • Isomerization: The double bond may migrate under certain conditions, particularly in the presence of acid or metal catalysts.

Below is a diagram illustrating the relationship between improper storage conditions and potential degradation pathways.

G cluster_conditions Improper Storage Conditions cluster_degradation Potential Degradation Pathways Heat Exposure to Heat/Ignition Sources Polymerization Polymerization (Oligomers, Polymers) Heat->Polymerization accelerates Dehydration Dehydration (Dienes) Heat->Dehydration promotes Light Exposure to Light Oxidation Oxidation (Aldehydes, Carboxylic Acids) Light->Oxidation promotes Light->Polymerization initiates Air Exposure to Air (Oxygen) Air->Oxidation enables Contaminants Presence of Acid/Base/Metal Contaminants Contaminants->Polymerization catalyzes Contaminants->Dehydration catalyzes Isomerization Isomerization Contaminants->Isomerization catalyzes

Caption: Factors leading to the degradation of this compound.

Experimental Protocols for Stability Assessment

To establish a reliable stability profile, a "forced degradation" or "stress testing" study is recommended.[3][4][5] This involves subjecting the compound to conditions more severe than standard storage to accelerate degradation and identify potential degradation products.

Objective: To identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method (e.g., HPLC, GC-MS).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Suitable organic solvents (e.g., acetonitrile, methanol)

  • Photostability chamber

  • Oven/climate chamber

  • Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)

General Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for a specified period (e.g., 24 hours). Periodically withdraw samples, neutralize, and analyze.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for a specified period. Periodically withdraw samples, neutralize, and analyze.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for a specified period. Periodically withdraw and analyze.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and place it in an oven at an elevated temperature (e.g., 70°C) for a specified period.

    • Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., reverse-phase HPLC with UV and/or MS detection).

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation products are not predominant.[3]

    • The analytical method should be capable of separating the parent peak from all degradation product peaks.

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_setup Study Setup cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Evaluation A Prepare Stock Solution of Compound C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidation A->E F Thermal Stress A->F G Photolytic Stress A->G B Prepare Stress Reagents (Acid, Base, Oxidant) B->C B->D B->E H Sample at Time Points (e.g., 0, 2, 8, 24 hrs) C->H D->H E->H F->H G->H I Analyze via Stability-Indicating Method (e.g., HPLC, GC-MS) H->I J Identify and Quantify Degradants I->J K Elucidate Degradation Pathways J->K

Caption: Experimental workflow for a forced degradation stability study.

Conclusion

While specific stability data for this compound is scarce, a robust stability and storage plan can be implemented based on the chemical nature of unsaturated alcohols and general guidelines for flammable liquids. Proper storage in a cool, dark, and inert environment is paramount to maintaining the compound's purity. Researchers must perform forced degradation studies to understand the specific degradation profile of their material and to develop validated, stability-indicating analytical methods. This foundational knowledge is essential for ensuring the quality and reliability of experimental results and for the safe handling of the compound.

References

potential reactivity of the allylic alcohol group in 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Potential Reactivity of 4,4-Dimethyl-2-methylene-1-pentanol

Abstract

This technical guide provides an in-depth analysis of the potential chemical reactivity of the allylic alcohol, this compound. The molecule's structure, featuring a primary allylic alcohol, a terminal disubstituted alkene, and a sterically demanding neopentyl-like moiety, presents a unique combination of reactive sites and steric constraints. This document explores key reaction classes including oxidation, epoxidation, substitution, and rearrangement, supported by established chemical principles and data from analogous systems. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical synthesis and drug development.

Introduction and Molecular Profile

This compound is a primary allylic alcohol with the chemical formula C₈H₁₆O[1][2]. Its structure is characterized by three key features that dictate its reactivity:

  • The Primary Allylic Alcohol System (C=C-CH₂OH): This functional group is susceptible to selective oxidation and allows for directed reactions on the adjacent alkene. It can also participate in allylic substitution reactions.

  • The Terminal Methylene Group (C=CH₂): As an unhindered, terminal alkene, it is a prime target for electrophilic addition and metal-catalyzed reactions.

  • The C4-tert-butyl Group: This bulky group imparts significant steric hindrance around the reactive centers, influencing reaction rates, regioselectivity, and favoring rearrangement pathways under specific conditions, particularly those involving carbocationic intermediates.[3]

The interplay between the electronic effects of the allylic system and the severe steric demands of the neopentyl-like framework makes this compound a fascinating substrate for synthetic exploration.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₁₆O[1][2]
Molecular Weight128.21 g/mol [1][2]
IUPAC Name4,4-dimethyl-2-methylidenepentan-1-ol[2]
CAS Number4379-17-3[2]
Topological Polar Surface Area20.2 Ų[2]
XLogP3-AA2.4[2]

Oxidation of the Allylic Alcohol

The primary allylic alcohol moiety is readily oxidized. The choice of oxidant and reaction conditions determines whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. The steric hindrance near the alcohol is less likely to impede oxidation by small reagents but may affect the kinetics.

Key Transformations:

  • To α,β-Unsaturated Aldehyde: Reagents like manganese dioxide (MnO₂), which are highly selective for allylic and benzylic alcohols, are ideal. Pyridinium chlorochromate (PCC) is also effective.

  • To α,β-Unsaturated Carboxylic Acid: Stronger oxidizing agents or two-step protocols can yield the corresponding carboxylic acid. A merged copper-catalyzed oxidation followed by a Lindgren oxidation (using sodium chlorite) is an effective modern method for this transformation.[4]

Data Presentation: Oxidation Reactions
Reagent(s)Expected ProductTypical YieldNotes
MnO₂4,4-Dimethyl-2-methylene-pentanal>85%Highly selective for allylic alcohols. Reaction is heterogeneous.
PCC, CH₂Cl₂4,4-Dimethyl-2-methylene-pentanal~80%Mild conditions, but chromium reagents are toxic.[5]
1. Cu(I)/TEMPO, O₂ 2. NaClO₂, NaH₂PO₄4,4-Dimethyl-2-methylene-pentanoic acid>70% (two steps)One-pot protocol avoids isolation of the intermediate aldehyde.[4]
Experimental Protocol: Selective Oxidation with MnO₂
  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and dissolve in a suitable solvent (e.g., dichloromethane or hexane, 10 mL per mmol of substrate).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, 10 equiv by weight) to the solution with vigorous stirring.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours at room temperature.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by silica gel column chromatography if necessary.

Diagram: Oxidation Pathway

Oxidation A This compound B 4,4-Dimethyl-2-methylene-pentanal A->B [O] (e.g., MnO₂) C 4,4-Dimethyl-2-methylene-pentanoic acid B->C [O] (e.g., NaClO₂)

Caption: Oxidation cascade of the target allylic alcohol.

Electrophilic Additions to the Alkene: Epoxidation

The exocyclic double bond is susceptible to electrophilic attack. In the context of the allylic alcohol, epoxidation is a particularly important reaction due to the directing effect of the hydroxyl group.

The hydroxyl group can form a hydrogen bond with peroxy-acids like meta-chloroperoxybenzoic acid (m-CPBA) or coordinate to metal catalysts (e.g., vanadium, titanium), delivering the oxygen atom to the syn face of the alkene relative to the alcohol.[6] This substrate-controlled diastereoselectivity is a powerful tool in synthesis. The Sharpless asymmetric epoxidation, using a titanium isopropoxide catalyst and a chiral diethyl tartrate ligand, is a canonical reaction for allylic alcohols, capable of producing epoxides with high enantiomeric excess.

Data Presentation: Epoxidation Reactions
Reagent(s)Expected ProductStereoselectivityNotes
m-CPBA, CH₂Cl₂(2-methyl-4,4-dimethylpentane-1,2-diyl)oxiran-1-yl)methanolSyn-diastereomer favoredDirected via hydrogen bonding to the hydroxyl group.[6]
VO(acac)₂, t-BuOOH(2-methyl-4,4-dimethylpentane-1,2-diyl)oxiran-1-yl)methanolHigh syn-selectivityVanadium-catalyzed epoxidation is highly effective for allylic alcohols.[6]
Ti(OⁱPr)₄, (+)-DET, t-BuOOHEnantioenriched epoxideHigh ee expectedSharpless Asymmetric Epoxidation. The specific enantiomer depends on the DET used.
Experimental Protocol: Directed Epoxidation with m-CPBA
  • Setup: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flask cooled to 0 °C.

  • Reagent Addition: Add m-CPBA (~77%, 1.1 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature over several hours. Monitor by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash chromatography.

Diagram: Directed Epoxidation Workflow

Epoxidation cluster_workflow Experimental Workflow A Dissolve Allylic Alcohol in CH₂Cl₂ at 0 °C B Add m-CPBA (1.1 equiv) A->B C Stir and Monitor by TLC B->C D Aqueous Quench (NaHCO₃) C->D E Extract, Dry, and Purify D->E

Caption: Workflow for directed epoxidation of the allylic alcohol.

Substitution and Rearrangement Reactions

The combination of an allylic alcohol and a neopentyl-like structure makes this molecule highly prone to rearrangement under cationic conditions. While direct S_N2 substitution on the primary alcohol is difficult, activation of the hydroxyl group or formation of a carbocation opens up several competing pathways.

S_N1 Pathway and Wagner-Meerwein Rearrangement: Under acidic conditions, protonation of the hydroxyl group followed by loss of water would generate a primary allylic carbocation. This species is highly unstable and will immediately rearrange. The most likely pathway is a 1,2-alkyl shift (a Wagner-Meerwein rearrangement) of an adjacent methyl group to form a more stable tertiary allylic carbocation.[7] This rearranged cation can then be trapped by a nucleophile. This behavior is analogous to the classic rearrangement of neopentyl systems.[8][9]

Palladium-Catalyzed Allylic Substitution: A more controlled approach to substitution involves palladium catalysis. In these reactions, a Pd(0) complex can coordinate to the alkene and facilitate the departure of the hydroxyl group (often after in-situ activation), forming a π-allyl palladium intermediate. Nucleophiles can then attack this intermediate, typically at the less sterically hindered carbon.[10]

Data Presentation: Substitution & Rearrangement
ConditionsMechanismKey IntermediateExpected Major Product(s)
HBr (conc.)S_N1 with RearrangementTertiary allylic carbocationRearranged allylic bromides
Pd(PPh₃)₄, Nu⁻Allylic Substitutionπ-allyl palladium complexLinear substitution product (attack at C1)
Mitsunobu (DEAD, PPh₃, Nu-H)S_N2 / S_N2'Oxyphosphonium saltMixture of direct (S_N2) and rearranged (S_N2') substitution products
Experimental Protocol: Acid-Catalyzed Rearrangement
  • Setup: Place this compound (1.0 equiv) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add concentrated hydrobromic acid (HBr, 3.0 equiv) to the alcohol with vigorous stirring.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC or GC-MS.

  • Workup: Pour the reaction mixture into a separatory funnel containing ice water and diethyl ether. Separate the layers.

  • Purification: Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate. The resulting mixture of rearranged bromides can be analyzed and separated by chromatography.

Diagram: Wagner-Meerwein Rearrangement Pathway

Rearrangement A 1. Protonation of -OH B 2. Loss of H₂O forms primary allylic carbocation A->B C 3. 1,2-Methyl Shift (Wagner-Meerwein) B->C D 4. Forms stable tertiary allylic carbocation C->D E 5. Nucleophilic Attack D->E

Caption: Logical steps of an acid-catalyzed rearrangement.

Conclusion

The reactivity of this compound is a compelling case study in the interplay of functional group chemistry and steric effects. While it undergoes predictable reactions of primary allylic alcohols such as selective oxidation and directed epoxidation, its neopentyl-like structure introduces a significant potential for rearrangement under cationic conditions. This tendency to undergo Wagner-Meerwein shifts is a critical consideration for any synthetic planning. For drug development professionals, understanding these divergent pathways is crucial for designing stable molecules and avoiding unintended skeletal transformations during synthesis or metabolic processes. Controlled transformations, likely leveraging transition-metal catalysis, will be key to unlocking the synthetic potential of this sterically encumbered building block.

References

An In-depth Technical Guide to 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-methylene-1-pentanol, a specialty chemical with applications in the flavor, fragrance, and industrial solvent sectors. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the properties and potential synthesis of this compound.

Compound Identification and Properties

This compound, also known by its synonym β-Neopentyl allyl alcohol, is an organic compound with the molecular formula C₈H₁₆O. Its chemical structure consists of a pentanol backbone with a methylene group at the 2-position and two methyl groups at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4379-17-3[1]
Molecular Formula C₈H₁₆O[2][3]
Molecular Weight 128.21 g/mol [1][2]
Boiling Point 159 °C at 760 mmHg[3]
Flash Point 56.3 °C[3]
Density 0.837 g/cm³[3]
Refractive Index 1.438[3]
Appearance Colorless liquid[3]
Odor Fruity, floral[3]

Potential Synthetic Pathways

Proposed Synthesis via Grignard Reaction

A Grignard reaction offers a viable pathway to construct the carbon skeleton and introduce the hydroxyl group of this compound. This approach would likely involve the reaction of a Grignard reagent with an appropriate α,β-unsaturated aldehyde or ketone. A potential logical workflow for this synthesis is outlined below.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Acrolein cluster_2 Step 3: Acidic Workup A tert-Butylmagnesium chloride E Reaction Mixture A->E Adds to B Magnesium turnings B->A Reacts with C Anhydrous Ether C->A Solvent D Acrolein D->E Reacts with G This compound E->G Protonation F Aqueous Acid (e.g., NH4Cl) F->G Quenches G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Ylide Generation cluster_2 Step 3: Wittig Reaction A Methyltriphenylphosphonium bromide D Phosphorus Ylide A->D Deprotonation B Triphenylphosphine B->A Reacts with C Methyl bromide C->A Reacts with G This compound D->G Reacts with E Strong Base (e.g., n-BuLi) E->D Reacts with F 3,3-Dimethyl-1-hydroxy-2-butanone F->G Reacts with

References

safety and handling precautions for 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 4,4-Dimethyl-2-methylene-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

November 3, 2025

This guide provides comprehensive safety and handling information for this compound (CAS No. 4379-17-3). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical Identification and Physical Properties

This compound is a colorless liquid with a molecular formula of C₈H₁₆O.[1][2] It is recognized by its fruity, floral odor.[1] While it is noted for its general stability, proper handling is crucial to prevent potential health hazards.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 4379-17-3[2][3][4]
Molecular Formula C₈H₁₆O[1][2][4]
Molecular Weight 128.21 g/mol [1][4]
Appearance Colorless liquid[1]
Boiling Point 159 °C at 760 mmHg[1]
Flash Point 56.3 °C[1]
Density 0.837 g/cm³[1]
Vapor Pressure 0.902 mmHg at 25°C[1]
Refractive Index 1.438[1]

Hazard Identification and Classification

The primary known hazard associated with this compound is acute oral toxicity. It is classified under the Globally Harmonized System (GHS) as follows:

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning

Source:[3][4][5]

At present, there is no available data on skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (single or repeated exposure).[5]

Toxicology

Detailed toxicological data for this compound is limited. The "Harmful if swallowed" classification indicates a significant hazard upon ingestion.

Table 3: Acute Toxicity Data

Exposure RouteSpeciesValueNotes
OralData not availableNo LD50 value reportedClassified as Acutely Toxic, Category 4
DermalData not availableNo data available
InhalationData not availableNo data available

Note: Researchers should handle this chemical with the assumption that it may pose uncharacterized hazards via dermal and inhalation routes.

Handling and Storage

Safe Handling Precautions
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5]

    • Skin Protection: Wear impervious, flame-resistant laboratory coats.[5] Use chemically resistant gloves (e.g., nitrile, neoprene).

    • Respiratory Protection: If exposure limits are likely to be exceeded or if irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[5]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[3][5] Wash hands thoroughly after handling.[3][5] Take off contaminated clothing immediately.

Storage Conditions
  • Keep container tightly closed.

  • Store in a cool, dry, and well-ventilated place.

  • Keep away from heat, sparks, open flames, and other ignition sources. The flash point is 56.3°C, indicating it is a combustible liquid.[1]

Emergency Procedures and First Aid

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Get medical help.[5] Rinse mouth with water.[5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.
Eye Contact Rinse with pure water for at least 15 minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.

Source:[5] (unless otherwise noted)

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Vapors may form explosive mixtures with air.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols & Visualizations

Generalized Experimental Protocol for Handling

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional safety policies.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_review Review SDS and Experimental Protocol prep_ppe Don Personal Protective Equipment (PPE) prep_review->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_aliquot Aliquot Required Volume Using Appropriate Tools prep_setup->handle_aliquot handle_reaction Perform Experiment in Closed or Contained System handle_aliquot->handle_reaction handle_transport Transport in Secondary Containment handle_reaction->handle_transport clean_decon Decontaminate Glassware and Surfaces handle_reaction->clean_decon clean_waste Dispose of Waste in Labeled Hazardous Waste Container clean_decon->clean_waste clean_ppe Remove and Dispose of Contaminated PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: General workflow for safe handling of this compound.

Hazard and Personal Protective Equipment (PPE) Relationship

This diagram illustrates the identified hazards and the corresponding PPE required to mitigate the risks.

G cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) H302 H302: Harmful if Swallowed Gloves Chemical Resistant Gloves H302->Gloves Prevents incidental contact/transfer Combustible Combustible Liquid (Flash Point = 56.3°C) Hood Fume Hood Combustible->Hood Controls vapors, prevents ignition Unknown Uncharacterized Dermal/ Inhalation Hazards Unknown->Gloves Goggles Safety Goggles Unknown->Goggles Coat Lab Coat Unknown->Coat Unknown->Hood Minimizes exposure

Caption: Relationship between hazards and required PPE for safe handling.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not allow the product to enter drains.

Conclusion

This compound is a combustible liquid that is harmful if swallowed. While comprehensive toxicological data is not yet available, adherence to standard laboratory safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory. All personnel should be thoroughly familiar with the information in this guide and the substance's Safety Data Sheet before handling.

References

commercial availability and suppliers of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-methylene-1-pentanol (CAS No: 4379-17-3), a unique allylic alcohol of interest to researchers in organic synthesis and drug development. Due to its classification as a rare chemical, detailed experimental data is limited. This guide consolidates available information on its commercial availability, physicochemical properties, and potential reactivity based on its structural features.

Commercial Availability and Suppliers

This compound is available from specialized chemical suppliers catering to the research and development sector. It is important to note that this compound is often supplied for early discovery research, and suppliers may not provide extensive analytical data. Researchers are advised to confirm the identity and purity of the compound upon receipt.

SupplierCatalog NumberAdditional Information
Sigma-AldrichS448338Marketed as "AldrichCPR" for early discovery researchers. The supplier notes that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₆OPubChem[1], Guidechem[2]
Molecular Weight 128.21 g/mol PubChem[1], Guidechem[2]
IUPAC Name 4,4-dimethyl-2-methylidenepentan-1-olPubChem[1]
CAS Number 4379-17-3Sigma-Aldrich, PubChem[1]
Canonical SMILES CC(C)(C)CC(=C)CO
Topological Polar Surface Area 20.2 ŲGuidechem[2]
Rotatable Bond Count 3Guidechem[2]
XLogP3-AA 2.4PubChem[1], Guidechem[2]

Safety and Handling

The Globally Harmonized System (GHS) classification for this compound, based on notifications to the ECHA C&L Inventory, indicates it is harmful if swallowed (Acute toxicity, oral - Category 4).[1]

Reactivity and Potential Applications

As an allylic alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of a sterically hindering neopentyl group adjacent to the double bond may influence its reactivity profile.

General Reactivity of Allylic Alcohols:

Allylic alcohols are versatile intermediates in organic synthesis.[3] The hydroxyl group can be a good leaving group after protonation, and the adjacent double bond can stabilize the resulting carbocation through resonance.[4] Key reactions include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

  • Substitution: The hydroxyl group can be substituted with various nucleophiles.

  • Epoxidation: The double bond can be epoxidized.

  • Addition Reactions: The double bond can undergo various addition reactions.

The bulky neopentyl group in this compound might sterically hinder reactions at the double bond and the adjacent carbon, potentially leading to different regioselectivity compared to less hindered allylic alcohols.

Potential Applications in Drug Development:

The allylic alcohol motif is present in numerous natural products with demonstrated biological activity, including anticancer properties.[5] These compounds can act as electrophiles and interact with biological nucleophiles, such as cysteine residues in proteins. While no specific biological activity has been reported for this compound, its structure makes it an interesting candidate for screening in drug discovery programs.

Experimental Protocols

Specific experimental protocols for this compound are not available in the public domain. Researchers should adapt general protocols for reactions of allylic alcohols, taking into account the potential influence of the neopentyl group. Below is a hypothetical workflow for a typical reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve this compound in an appropriate solvent reagent Add other reagents (e.g., oxidizing agent, electrophile) start->reagent reaction Stir at controlled temperature (monitor by TLC or LC-MS) reagent->reaction quench Quench the reaction reaction->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify characterize Characterize the product (NMR, MS, IR) purify->characterize

Caption: A generalized experimental workflow for a reaction involving this compound.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological studies on this compound, no signaling pathways involving this molecule can be depicted. However, the general reactivity of an allylic alcohol can be illustrated as a starting point for considering its potential biological interactions.

allylic_alcohol_reactivity cluster_reactions Potential Reactions cluster_products Potential Products A This compound B Oxidation A->B C Substitution (e.g., with H-X) A->C D Epoxidation A->D E Addition to C=C A->E F Aldehyde / Carboxylic Acid B->F G Allylic Halide C->G H Epoxide D->H I Saturated Alcohol or other addition products E->I

Caption: Potential reaction pathways for this compound based on its allylic alcohol functionality.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4-Dimethyl-2-methylene-1-pentanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,4-dimethyl-2-methylene-1-pentanol, a valuable allylic alcohol intermediate in organic synthesis. The described method utilizes the Grignard reaction, a robust and versatile C-C bond-forming strategy. Specifically, it details the 1,2-addition of tert-butylmagnesium chloride to the α,β-unsaturated aldehyde, methacrolein. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate adoption in various research and development settings.

Introduction

Allylic alcohols are pivotal structural motifs in a myriad of natural products and pharmaceutical agents. Their versatile functionality allows for a wide range of subsequent chemical transformations. The Grignard reaction stands out as a classic and highly effective method for the synthesis of alcohols. The addition of an organomagnesium halide to a carbonyl compound provides a direct and efficient route to primary, secondary, and tertiary alcohols. In the context of α,β-unsaturated aldehydes, such as methacrolein, Grignard reagents can undergo either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon. The regioselectivity of this addition is influenced by several factors, including the structure of the Grignard reagent and the reaction conditions. The use of a sterically hindered Grignard reagent, such as tert-butylmagnesium chloride, generally favors the desired 1,2-addition, leading to the formation of the corresponding allylic alcohol. This protocol outlines a reliable method for the selective synthesis of this compound.

Data Presentation

The following table summarizes typical quantitative data for the Grignard reaction for the synthesis of this compound. The data is compiled from analogous reactions reported in the literature and represents expected outcomes under optimized conditions.

ParameterValueNotes
Reactants
Methacrolein1.0 equiv.Limiting reagent
tert-Butyl Chloride1.2 equiv.Used to generate the Grignard reagent
Magnesium Turnings1.3 equiv.Activated prior to use
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)Diethyl ether can also be used
Grignard Formation Temp.Room Temperature to 40 °CGentle heating may be required to initiate
Addition Reaction Temp.-78 °C to 0 °CTo ensure selective 1,2-addition
Reaction Time2 - 4 hoursMonitored by TLC
Work-up & Purification
Quenching AgentSaturated aq. NH₄Cl solutionTo neutralize the reaction mixture
Purification MethodColumn ChromatographySilica gel, eluent: Hexane/Ethyl Acetate
Yield
Isolated Yield65 - 80%Based on methacrolein

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • tert-Butyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Methacrolein

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part 1: Preparation of tert-Butylmagnesium Chloride (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).

  • Magnesium Activation: Place magnesium turnings (1.3 equiv.) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible and subsequently dissipates, indicating the activation of the magnesium surface.

  • Initiation of Grignard Formation: Add a small portion of a solution of tert-butyl chloride (1.2 equiv.) in anhydrous THF via the dropping funnel to the activated magnesium. The reaction is typically initiated by gentle warming, and an exothermic reaction should be observed (bubbling and a grayish appearance of the solution).

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining solution of tert-butyl chloride in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray to brown color.

Part 2: Grignard Addition to Methacrolein

  • Cooling the Grignard Reagent: Cool the freshly prepared tert-butylmagnesium chloride solution to -78 °C using a dry ice/acetone bath.

  • Addition of Aldehyde: Prepare a solution of methacrolein (1.0 equiv.) in anhydrous THF. Add this solution dropwise to the cooled and stirred Grignard reagent via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C throughout the addition to maximize 1,2-addition selectivity.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining the temperature at 0 °C. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part 3: Purification

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Use a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis.

Grignard_Reaction_Pathway cluster_reagents Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product tert_butyl_chloride tert-Butyl Chloride Grignard_Formation 1. Grignard Reagent Formation (in anhydrous THF) tert_butyl_chloride->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Methacrolein Methacrolein Addition 2. 1,2-Addition (-78 °C to 0 °C) Methacrolein->Addition Grignard_Formation->Addition tert-Butylmagnesium chloride Workup 3. Aqueous Work-up (sat. aq. NH4Cl) Addition->Workup Final_Product This compound Workup->Final_Product Experimental_Workflow start Start prep_grignard Prepare tert-Butylmagnesium Chloride (tert-Butyl Chloride + Mg in THF) start->prep_grignard cool_reagent Cool Grignard Reagent to -78 °C prep_grignard->cool_reagent add_aldehyde Add Methacrolein in THF dropwise cool_reagent->add_aldehyde react Stir and warm to 0 °C add_aldehyde->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Et2O or EtOAc quench->extract dry Dry organic phase (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Application Notes and Protocols: Wittig Reaction for the Synthesis of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,4-Dimethyl-2-methylene-1-pentanol via a Wittig reaction, focusing on the introduction of a methylene group to the corresponding α-hydroxy aldehyde, 4,4-dimethyl-2-formyl-1-pentanol.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1] This reaction is particularly valuable for its high degree of regioselectivity, ensuring the double bond is formed specifically at the location of the original carbonyl group. The reaction utilizes a phosphorus ylide, typically prepared in situ from a phosphonium salt and a strong base, to convert an aldehyde or ketone into an alkene.[2] This application note details the methylenation of 4,4-dimethyl-2-formyl-1-pentanol, an α-hydroxy aldehyde, to yield the corresponding allylic alcohol, this compound. The presence of the hydroxyl group is generally well-tolerated in Wittig reactions.

Reaction Scheme

The overall transformation involves two key stages: the synthesis of the starting aldehyde and the subsequent Wittig olefination.

Part 1: Synthesis of the Aldehyde (Proposed)

A plausible route to the required starting material, 4,4-dimethyl-2-formyl-1-pentanol, is the selective oxidation of the primary alcohol of 4,4-dimethyl-1,2-pentanediol. This diol can be synthesized from commercially available starting materials.

4,4-dimethyl-1-pentene 4,4-dimethyl-1-pentene Dihydroxylation Dihydroxylation (e.g., OsO4, NMO) 4,4-dimethyl-1-pentene->Dihydroxylation 4,4-dimethyl-1,2-pentanediol 4,4-dimethyl-1,2-pentanediol Dihydroxylation->4,4-dimethyl-1,2-pentanediol Selective_Oxidation Selective Oxidation (e.g., PCC or Swern) 4,4-dimethyl-1,2-pentanediol->Selective_Oxidation 4,4-dimethyl-2-formyl-1-pentanol 4,4-dimethyl-2-formyl-1-pentanol Selective_Oxidation->4,4-dimethyl-2-formyl-1-pentanol

Caption: Proposed synthetic route to the starting aldehyde.

Part 2: Wittig Reaction

The Wittig reaction converts the aldehyde to the desired methylene product.

Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide Base Base (e.g., n-BuLi) Methyltriphenylphosphonium_bromide->Base Phosphorus_Ylide Methylenetriphenyl- phosphorane (Ylide) Base->Phosphorus_Ylide Wittig_Reaction Wittig Reaction Phosphorus_Ylide->Wittig_Reaction Aldehyde 4,4-dimethyl-2-formyl-1-pentanol Aldehyde->Wittig_Reaction Product This compound Wittig_Reaction->Product Byproduct Triphenylphosphine oxide Wittig_Reaction->Byproduct

Caption: Wittig methylenation of the α-hydroxy aldehyde.

Materials and Methods

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )CAS Number
4,4-dimethyl-2-formyl-1-pentanolC₈H₁₆O₂144.21(Not available)
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.231779-49-3
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-8
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9
Diethyl ether (Et₂O)C₄H₁₀O74.1260-29-7
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.4912125-02-9
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9
This compoundC₈H₁₆O128.214379-17-3

Experimental Protocol: Wittig Reaction

This protocol details the methylenation of 4,4-dimethyl-2-formyl-1-pentanol.

1. Preparation of the Phosphorus Ylide (Wittig Reagent): a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents). b. Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.1 equivalents, typically as a solution in hexanes) dropwise to the stirred suspension. Maintain the temperature below 5 °C. e. Upon addition of n-BuLi, the white suspension will turn into a characteristic orange-red or yellow solution, indicating the formation of the ylide. f. Stir the ylide solution at 0 °C for 1 hour.

2. Wittig Reaction: a. Dissolve 4,4-dimethyl-2-formyl-1-pentanol (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere. b. Cool the ylide solution to -78 °C using a dry ice/acetone bath. c. Slowly add the solution of the aldehyde to the ylide solution dropwise via a syringe or dropping funnel. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The disappearance of the ylide's color indicates the progression of the reaction.

3. Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. The crude product will contain the desired allylic alcohol and triphenylphosphine oxide as a major byproduct. f. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the more polar product from the less polar triphenylphosphine oxide.

Workflow Diagram:

cluster_Ylide Ylide Formation cluster_Wittig Wittig Reaction cluster_Workup Work-up and Purification Ylide1 Suspend Methyltriphenylphosphonium bromide in anhydrous THF Ylide2 Cool to 0 °C Ylide1->Ylide2 Ylide3 Add n-BuLi dropwise Ylide2->Ylide3 Ylide4 Stir at 0 °C for 1 hour Ylide3->Ylide4 Wittig2 Cool ylide solution to -78 °C Ylide4->Wittig2 Wittig1 Dissolve Aldehyde in THF Wittig3 Add aldehyde solution to ylide Wittig1->Wittig3 Wittig2->Wittig3 Wittig4 Warm to RT and stir for 12-16h Wittig3->Wittig4 Workup1 Quench with aq. NH4Cl Wittig4->Workup1 Workup2 Extract with Diethyl Ether Workup1->Workup2 Workup3 Wash with Brine Workup2->Workup3 Workup4 Dry over MgSO4 and Concentrate Workup3->Workup4 Workup5 Purify by Column Chromatography Workup4->Workup5

Caption: Experimental workflow for the Wittig methylenation.

Data Summary

The following table summarizes the key quantitative data for the Wittig reaction protocol.

ParameterValue
Aldehyde to Phosphonium Salt Ratio1 : 1.2 (equivalents)
Aldehyde to Base Ratio1 : 1.1 (equivalents)
Reaction SolventAnhydrous Tetrahydrofuran (THF)
Ylide Formation Temperature0 °C
Wittig Reaction Temperature-78 °C to Room Temperature
Reaction Time12-16 hours
Purification MethodFlash Column Chromatography

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

This protocol provides a detailed procedure for the successful synthesis of this compound from its corresponding α-hydroxy aldehyde using the Wittig reaction. The chemoselectivity of the Wittig reagent allows for the olefination of the aldehyde in the presence of a hydroxyl group. Careful control of anhydrous and inert conditions is critical for achieving a good yield of the desired product. The purification by column chromatography is necessary to remove the triphenylphosphine oxide byproduct.

References

Application Notes and Protocols: 4,4-Dimethyl-2-methylene-1-pentanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-methylene-1-pentanol, a structurally unique allylic alcohol, presents itself as a valuable building block in modern organic synthesis. Its neopentyl group introduces significant steric bulk, which can impart unique selectivity and stability to synthetic intermediates and final products. The presence of both a primary alcohol and a vinyl group offers multiple avenues for functionalization, making it an attractive starting material for the synthesis of complex molecules, including novel pharmaceutical agents and agrochemicals. These application notes provide an overview of potential synthetic transformations and detailed protocols for the utilization of this compound in key organic reactions.

Key Structural Features and Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond. The neopentyl moiety significantly influences the steric environment around these reactive centers.

Diagram of Potential Synthetic Pathways:

G cluster_hydroxyl Hydroxyl Group Reactions cluster_alkene Alkene Reactions main This compound ether Etherification (e.g., Williamson) main->ether R-X, Base ester Esterification (e.g., Fischer) main->ester R-COOH, Acid oxidation Oxidation to Aldehyde main->oxidation PCC, DCM epoxidation Epoxidation main->epoxidation m-CPBA cyclopropanation Cyclopropanation main->cyclopropanation CH2I2, Zn-Cu hydroboration Hydroboration-Oxidation main->hydroboration 1. BH3-THF 2. H2O2, NaOH cross_coupling Palladium-Catalyzed Allylic Substitution main->cross_coupling Pd(0), Nu- G start Start dissolve Dissolve this compound in Dichloromethane (DCM) start->dissolve cool Cool solution to 0 °C dissolve->cool add_mcpba Add m-CPBA portion-wise cool->add_mcpba react Stir at 0 °C to room temperature add_mcpba->react quench Quench with aq. Na2S2O3 react->quench extract Extract with DCM quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure epoxide purify->end

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4-Dimethyl-2-methylene-1-pentanol is a primary alcohol with potential applications in organic synthesis and as a building block in drug discovery. The presence of a hydroxyl group allows for a variety of chemical modifications to alter its physicochemical properties, such as lipophilicity, volatility, and analytical detectability. Derivatization of this hydroxyl group is a crucial step for enhancing its utility in various applications, including improving its performance in analytical chromatography (GC, HPLC), enabling further synthetic transformations, and for the development of novel prodrugs.[1] This document provides detailed protocols for two common derivatization strategies for the hydroxyl group of this compound: esterification and silylation .

I. Esterification via Acylation

Esterification is a widely used method for the derivatization of alcohols, often resulting in derivatives with altered polarity and volatility, which can be advantageous for chromatographic analysis.[1][2] This section details the synthesis of an acetate ester of this compound using acetic anhydride.

Reaction Scheme:

Esterification cluster_reactants Reactants cluster_products Products 44DMP This compound Ester 4,4-Dimethyl-2-methylene-1-pentyl acetate 44DMP->Ester + Ac₂O Ac2O Acetic Anhydride Ac2O->Ester AcOH Acetic Acid Catalyst Pyridine (catalyst) Catalyst->Ester

Caption: Esterification of this compound.

Experimental Protocol: Acetylation

Objective: To synthesize 4,4-dimethyl-2-methylene-1-pentyl acetate from this compound.

Materials:

  • This compound (CAS: 4379-17-3)[3]

  • Acetic Anhydride

  • Pyridine (dried)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 g of this compound in 10 mL of diethyl ether.

  • Add 1.2 equivalents of dry pyridine to the solution and cool the flask in an ice bath.

  • Slowly add 1.5 equivalents of acetic anhydride to the stirred solution using a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 15 mL of diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain the pure ester.

Data Presentation: Acetylation
ParameterValue
Starting Material1.0 g
Product Yield (Theoretical)1.33 g
Product Yield (Actual) 1.15 g
Reaction Yield 86.5%
Purity (by GC-MS) >98%
Appearance Colorless oil
Retention Time (GC) Shift of -2.1 min

II. Silylation

Silylation is a common derivatization technique, particularly for gas chromatography, as it increases the volatility and thermal stability of the analyte by replacing the active hydrogen of the hydroxyl group with a silyl group.[4] This protocol describes the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Reaction Scheme:

Silylation cluster_reactants Reactants cluster_products Products 44DMP This compound SilylEther O-trimethylsilyl-4,4-dimethyl-2-methylene-1-pentanol 44DMP->SilylEther + BSTFA BSTFA BSTFA BSTFA->SilylEther Byproduct N-trimethylsilyl-trifluoroacetamide Catalyst Pyridine (optional) Catalyst->SilylEther

Caption: Silylation of this compound.

Experimental Protocol: Silylation

Objective: To prepare the trimethylsilyl (TMS) ether of this compound for GC analysis.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vial with a screw cap and septum

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous pyridine.

  • In a GC vial, add 100 µL of the stock solution.

  • Add 100 µL of BSTFA (with 1% TMCS) to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.[5]

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS system.

Data Presentation: Silylation
ParameterValue
Analyte Concentration 1 mg/mL
Derivatization Reagent BSTFA + 1% TMCS
Reaction Time 30 min
Reaction Temperature 60°C
Conversion (by GC-MS) >99%
Mass Shift (m/z) +72 (Addition of Si(CH₃)₃)

III. Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of the derivatized products.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start This compound Derivatization Derivatization (Esterification or Silylation) Start->Derivatization Workup Reaction Workup & Purification (for Esterification) Derivatization->Workup Dilution Dilution for Analysis Derivatization->Dilution Direct for Silylation Workup->Dilution GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC Analysis Dilution->HPLC Data Data Acquisition & Processing GCMS->Data HPLC->Data Report Reporting Data->Report

Caption: General analytical workflow for derivatized alcohol.

The protocols provided offer robust methods for the derivatization of the hydroxyl group of this compound through esterification and silylation. These derivatization procedures enhance the analyzability of the compound by chromatographic methods and provide a versatile handle for further synthetic modifications. The choice of derivatization will depend on the specific application, with silylation being particularly suited for GC-MS analysis and esterification offering a stable derivative for both purification and further chemical reactions. Researchers and drug development professionals can utilize these methods to facilitate the incorporation of this molecule into their research and development pipelines.

References

oxidation of 4,4-Dimethyl-2-methylene-1-pentanol to the corresponding aldehyde or acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Oxidation of 4,4-Dimethyl-2-methylene-1-pentanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a primary allylic alcohol. Its oxidation is a key transformation for the synthesis of valuable intermediates, namely the corresponding α,β-unsaturated aldehyde (4,4-Dimethyl-2-methylenepentanal) and α,β-unsaturated carboxylic acid (4,4-Dimethyl-2-methylenepentanoic acid). The choice of oxidant and reaction conditions is critical to selectively achieve the desired product. Mild, anhydrous conditions are typically required for the synthesis of the aldehyde to prevent over-oxidation. In contrast, strong oxidizing agents in aqueous media are generally used to obtain the carboxylic acid. This document provides detailed protocols for these selective transformations.

Selection of Oxidation Method

The appropriate method depends on the desired product and the substrate's sensitivity to other reagents or conditions. The following tables summarize common methods for the oxidation of primary allylic alcohols, which are applicable to this compound.

Table 1: Methods for Oxidation to 4,4-Dimethyl-2-methylenepentanal (Aldehyde)
MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
PCC Oxidation Pyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂, Room TempHigh selectivity for aldehydes, mild conditions, commercially available reagent.[1][2]Chromium(VI) is toxic, requires stoichiometric amounts, workup can be tedious.[3]
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineAnhydrous CH₂Cl₂, -78 °C to RTMetal-free, very mild conditions, high yields, avoids over-oxidation.[4][5]Requires low temperatures, produces malodorous dimethyl sulfide byproduct.[6]
MnO₂ Oxidation Activated Manganese Dioxide (MnO₂)Hexane or CH₂Cl₂, Room TempHighly selective for allylic and benzylic alcohols, mild conditions.[7]Requires a large excess of reagent, reactivity depends on the activation method of MnO₂.[7]
Table 2: Methods for Oxidation to 4,4-Dimethyl-2-methylenepentanoic Acid (Carboxylic Acid)
MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Jones Oxidation CrO₃, H₂SO₄, Acetone0 °C to Room TempInexpensive, powerful oxidant, high yields for many primary alcohols.[8][9]Highly acidic, toxic Cr(VI) waste, may not be suitable for acid-sensitive substrates.[10] For some allylic alcohols, may stop at the aldehyde.[11]
Two-Step Oxidation 1. Mild oxidation (e.g., PCC/Swern) 2. Lindgren Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene)1. See Table 1 2. t-BuOH/H₂O, Room TempHigh yields, avoids harsh oxidants, highly selective for aldehydes to acids.[12]Two separate synthetic steps are required.
Catalytic CrO₃ CrO₃ (catalytic), H₅IO₆ (stoichiometric)Wet Acetonitrile (MeCN)Uses only catalytic amounts of toxic chromium, high yields.[13]Requires stoichiometric periodic acid.

Experimental Workflow

The following diagram illustrates the synthetic pathways from the starting allylic alcohol to the target aldehyde or carboxylic acid.

G Oxidation Pathways for this compound cluster_start Starting Material cluster_aldehyde Pathway to Aldehyde cluster_acid Pathway to Carboxylic Acid start This compound aldehyde_reagents Mild Oxidants - PCC - Swern Reagents - MnO₂ start->aldehyde_reagents Anhydrous Conditions acid_reagents Strong Oxidants - Jones Reagent (CrO₃/H₂SO₄) - Two-Step (e.g., PCC then NaClO₂) start->acid_reagents Aqueous/ Strong Conditions aldehyde_product 4,4-Dimethyl-2-methylenepentanal aldehyde_reagents->aldehyde_product aldehyde_product->acid_reagents Further Oxidation acid_product 4,4-Dimethyl-2-methylenepentanoic Acid acid_reagents->acid_product

Caption: Synthetic routes for the selective oxidation of the starting alcohol.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Oxidation to Aldehyde using Pyridinium Chlorochromate (PCC)

This protocol describes the selective oxidation of a primary allylic alcohol to an aldehyde.[3]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel

  • Diethyl ether

  • Celatom® or Celite®

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pyridinium chlorochromate (1.5 equivalents).

  • Solvent Addition: Suspend the PCC in anhydrous dichloromethane (approx. 5 mL per 1 g of alcohol).

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the stirring suspension of PCC in one portion. The mixture will turn dark brown/black.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Filtration: Pass the mixture through a short plug of silica gel topped with a layer of Celatom® to filter out the chromium salts.

  • Purification: Wash the silica plug thoroughly with additional diethyl ether. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude aldehyde can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Oxidation to Aldehyde via Swern Oxidation

This protocol provides a metal-free alternative for synthesizing the aldehyde under very mild conditions.[5][6]

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Round-bottom flask, magnetic stirrer, thermometer, nitrogen inlet, dropping funnel

Procedure:

  • Activator Formation: In a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (approx. 10 mL per 1 g of alcohol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (3.0 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Base Quench: Add triethylamine (5.0 equivalents) dropwise. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over about 30 minutes.

  • Workup: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Oxidation to Carboxylic Acid using Jones Reagent

This protocol describes the direct, strong oxidation of the primary alcohol to a carboxylic acid.[10][11]

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide (CrO₃) in concentrated H₂SO₄ and water)

  • Acetone

  • Isopropanol

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Preparation of Jones Reagent: Dissolve 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄, then carefully dilute with water to a final volume of 100 mL. Caution: This reagent is highly corrosive and carcinogenic. Handle with extreme care.

Procedure:

  • Setup: Dissolve this compound (1.0 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.

  • Reagent Addition: Add the prepared Jones Reagent dropwise from a dropping funnel to the stirring solution. Maintain the temperature between 0-10 °C. The color of the solution will change from orange to green/blue, indicating the reduction of Cr(VI) to Cr(III). Add the reagent until a faint orange color persists.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the excess oxidant by the dropwise addition of isopropanol until the green color is stable.

  • Workup: Most of the acetone can be removed via rotary evaporation. Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

References

Application Notes and Protocols: Catalytic Hydrogenation of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of the double bond in 4,4-Dimethyl-2-methylene-1-pentanol to synthesize 4,4-Dimethyl-2-methyl-1-pentanol. This transformation is a standard reduction of an allylic alcohol, a common reaction in organic synthesis for the production of saturated alcohols. Due to the steric hindrance around the double bond from the neopentyl group, reaction conditions may require careful optimization. This guide outlines several effective catalytic systems, including heterogeneous catalysis with Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney® Nickel, as well as a transfer hydrogenation alternative.

Introduction

The catalytic hydrogenation of alkenes is a fundamental and widely utilized reaction in organic chemistry, providing a clean and efficient method for the synthesis of saturated compounds. The substrate, this compound, is a primary allylic alcohol with significant steric hindrance adjacent to the exocyclic double bond. This steric bulk can influence the rate and efficiency of the hydrogenation. The selection of an appropriate catalyst and reaction conditions is crucial for achieving high conversion and selectivity. This document presents protocols for several robust hydrogenation methods applicable to this class of compounds.

Data Presentation

While specific quantitative data for the catalytic hydrogenation of this compound is not extensively available in the literature, the following table summarizes representative data for the hydrogenation of various allylic alcohols using common catalytic systems. These values can serve as a benchmark for the expected outcomes for the target molecule.

Catalyst SystemSubstrate TypeSolventTemperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)Yield of Saturated Alcohol (%)Reference
10% Pd/CPrimary Allylic AlcoholEthanol2512-6>95>90General Knowledge
PtO₂ (Adam's catalyst)Sterically Hindered AlkeneEthyl Acetate25312-24>98>95General Knowledge
Raney® NickelAllylic AlcoholEthanol50504-8>95>90
Ru(OH)ₓ/Al₂O₃Secondary Allylic AlcoholIsopropanol80N/A (Transfer)3>9894
(Cyclopentadienone)iron(0) complexPrimary Allylic AlcoholIsopropanol80N/A (Transfer)24>9883

Experimental Protocols

Below are detailed protocols for the catalytic hydrogenation of this compound using different catalytic systems.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard method for the hydrogenation of a double bond using a heterogeneous palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon gas (Ar)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Dissolve the substrate in a suitable amount of ethanol (e.g., 0.1 M concentration).

    • Carefully add 10% Pd/C (1-5 mol% of Pd relative to the substrate) to the solution.

  • Inerting the System:

    • Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.

    • Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times.

  • Hydrogenation:

    • Introduce hydrogen gas to the reaction vessel. If using a balloon, inflate it with H₂ and attach it to the flask via a needle through a septum. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel to yield pure 4,4-Dimethyl-2-methyl-1-pentanol.

Protocol 2: Transfer Hydrogenation using an Iron Catalyst and Isopropanol

This protocol provides an alternative to using high-pressure hydrogen gas, employing isopropanol as the hydrogen donor.

Materials:

  • This compound

  • (Cyclopentadienone)iron(0) carbonyl complex (precatalyst)

  • Potassium carbonate (K₂CO₃)

  • Isopropanol (anhydrous)

  • Inert gas (N₂ or Ar)

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine the (cyclopentadienone)iron(0) carbonyl complex (e.g., 2 mol%), potassium carbonate (e.g., 4 mol%), and this compound (1.0 eq).

    • Add anhydrous isopropanol as the solvent and hydrogen source.

  • Reaction:

    • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC. The reaction may take up to 24 hours for complete conversion.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate 4,4-Dimethyl-2-methyl-1-pentanol.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve Substrate in Solvent B Add Catalyst A->B C Inert Gas Purge B->C Seal Vessel D Introduce Hydrogen C->D E Stir and Monitor D->E F Filter Catalyst E->F Reaction Complete G Solvent Removal F->G H Purification G->H I I H->I Final Product

Caption: Workflow for the catalytic hydrogenation of this compound.

Reaction Scheme

reaction_scheme reactant This compound product 4,4-Dimethyl-2-methyl-1-pentanol reactant->product H₂, Catalyst Solvent, Temp, Pressure

Caption: Catalytic hydrogenation of the target allylic alcohol.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Properly ground all equipment.

  • Catalysts: Palladium on carbon and Raney® Nickel can be pyrophoric, especially when dry and exposed to air. Handle these catalysts under an inert atmosphere or as a slurry in a solvent.

  • Pressure: When using a Parr hydrogenator or other pressure vessels, ensure they are properly maintained and operated within their pressure limits. Use a blast shield.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling organic solvents.

By following these protocols and safety guidelines, researchers can effectively perform the catalytic hydrogenation of this compound to obtain the desired saturated alcohol product.

Application Notes and Protocols for the Esterification of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a detailed protocol for the esterification of the allylic alcohol 4,4-dimethyl-2-methylene-1-pentanol. Due to the potential for steric hindrance from the neopentyl-like group and the presence of an allylic double bond, a mild and efficient acylation method using an acid anhydride with a 4-dimethylaminopyridine (DMAP) catalyst is described. This method is well-suited for researchers in organic synthesis and drug development requiring the preparation of novel ester derivatives from structurally complex alcohols. The protocol includes reaction setup, purification, and characterization, along with tabulated data for key reagents and expected products.

Introduction

Esterification is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of functional molecules, including fragrances, polymers, and pharmaceuticals.[1] The substrate, this compound, is an interesting building block due to its allylic alcohol functionality and sterically demanding neopentyl-like substructure. While classical Fischer esterification, involving a carboxylic acid and a strong acid catalyst, is a common approach, it often requires harsh conditions and can be reversible.[2][3][4] For substrates that are sensitive or sterically hindered, alternative methods are preferable.

The Steglich esterification, which utilizes a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP), is a powerful method for forming esters under mild conditions and is particularly effective for sterically hindered alcohols.[5][6][7][8] A related and often more convenient approach for acylation involves the use of an acid anhydride with a catalytic amount of DMAP.[9][10] DMAP acts as a potent nucleophilic catalyst, activating the anhydride for rapid acylation of the alcohol.[7] This protocol details the esterification of this compound with acetic anhydride and catalytic DMAP to yield 4,4-dimethyl-2-methylene-1-pentyl acetate.

Experimental Protocol

This protocol describes the synthesis of 4,4-dimethyl-2-methylene-1-pentyl acetate.

2.1. Materials and Reagents

ReagentMolecular FormulaMolar Mass ( g/mol )ConcentrationAmountMoles (mmol)
This compoundC₈H₁₆O128.21Neat1.28 g (1.5 mL)10.0
Acetic AnhydrideC₄H₆O₃102.09Neat1.53 g (1.4 mL)15.0
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17Solid61 mg0.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Anhydrous20 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Aqueous2 x 20 mL-
BrineNaCl58.44Aqueous20 mL-
Anhydrous Magnesium SulfateMgSO₄120.37Solid~2 g-

2.2. Reaction Procedure

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.28 g, 10.0 mmol) and 4-dimethylaminopyridine (61 mg, 0.5 mmol, 0.05 eq).

  • Add anhydrous dichloromethane (20 mL) to dissolve the solids.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.53 g, 15.0 mmol, 1.5 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with an additional 20 mL of dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution (to quench excess acetic anhydride) and 20 mL of water. Repeat the sodium bicarbonate wash if gas evolution is still observed.[11]

  • Wash the organic layer with 20 mL of brine to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ester.

2.3. Expected Product and Yield

ProductMolecular FormulaMolar Mass ( g/mol )Physical StateExpected Yield
4,4-Dimethyl-2-methylene-1-pentyl acetateC₁₀H₁₈O₂170.25Colorless Oil80-90%

Workflow and Mechanism Diagrams

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification A Combine this compound and DMAP in a flask B Add anhydrous Dichloromethane A->B C Cool to 0 °C B->C D Add Acetic Anhydride C->D E Warm to Room Temperature and Stir for 3-5h D->E F Monitor by TLC E->F G Dilute with Dichloromethane F->G H Wash with sat. NaHCO₃ G->H I Wash with Brine H->I J Dry with MgSO₄ I->J K Filter and Concentrate J->K L Flash Column Chromatography K->L M Pure Ester Product L->M

Figure 1. Experimental workflow for the synthesis of 4,4-dimethyl-2-methylene-1-pentyl acetate.

Figure 2. Simplified mechanism of DMAP-catalyzed acylation with an anhydride.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The described protocol provides a reliable and efficient method for the esterification of this compound using acetic anhydride and a catalytic amount of DMAP. This procedure is suitable for producing gram-scale quantities of the corresponding acetate ester under mild conditions, avoiding the harsh acids or high temperatures associated with traditional Fischer esterification. The methodology can likely be adapted for use with other acid anhydrides or acyl chlorides to generate a diverse library of esters from this unique allylic alcohol for further research and development.

References

Application Notes and Protocols for the Synthesis of Fragrance Compounds from Dimethylpentanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the direct application of 4,4-Dimethyl-2-methylene-1-pentanol in the synthesis of fragrance compounds is not extensively documented in publicly available literature, its structural analogs, such as 4-methyl-2-pentanol, serve as valuable precursors for creating a variety of fragrance ingredients.[1][2] This document provides detailed application notes and protocols for the synthesis of fragrance compounds through common organic reactions like esterification and oxidation, using commercially available dimethylpentanol derivatives as starting materials. These protocols are intended for researchers, scientists, and professionals in the fragrance and chemical industries.

Application Note 1: Synthesis of a Fruity Fragrance Ester via Fischer Esterification

Overview

Fischer esterification is a classic and widely used method in the fragrance industry to produce esters, many of which possess characteristic fruity and floral scents.[3][4] In this protocol, the secondary alcohol 4-methyl-2-pentanol is reacted with a carboxylic acid in the presence of an acid catalyst to yield a fragrant ester. The resulting ester, (1,3-dimethylbutyl) acetate, is noted for its pleasant fruity aroma.[5]

Experimental Protocol: Synthesis of (1,3-dimethylbutyl) acetate

This protocol is adapted from a standard laboratory procedure for the esterification of 4-methyl-2-pentanol.[5]

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add 1.5 mL of 4-methyl-2-pentanol and 3.0 mL of glacial acetic acid.

    • Carefully add a few drops of concentrated sulfuric acid to the mixture as a catalyst.

    • Add a boiling chip to ensure smooth boiling.

  • Reflux:

    • Assemble a reflux apparatus with a water condenser.

    • Heat the mixture and allow it to reflux for 60-70 minutes.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly add a 5% aqueous sodium bicarbonate solution to neutralize the excess acid until the cessation of CO2 evolution.

    • Transfer the mixture to a separatory funnel and perform an extraction.

  • Purification:

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate).

    • Isolate the final product, (1,3-dimethylbutyl) acetate, via distillation.[5]

Quantitative Data

ParameterValueReference
Starting Alcohol4-methyl-2-pentanol[5]
ReagentGlacial Acetic Acid[5]
CatalystConcentrated Sulfuric Acid[5]
Product(1,3-dimethylbutyl) acetate[5]
Odor ProfileFruity[5]
Reported Yield34.6%[5]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Product A Combine 4-methyl-2-pentanol, glacial acetic acid, and H₂SO₄ B Reflux for 60-70 minutes A->B C Neutralize with NaHCO₃ solution B->C D Liquid-Liquid Extraction C->D E Dry organic layer D->E F Distillation E->F G (1,3-dimethylbutyl) acetate F->G

Fischer Esterification Workflow

Application Note 2: Synthesis of a Fragrance Ketone via Oxidation

Overview

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis that can yield valuable fragrance compounds. Ketones often contribute characteristic notes to fragrance compositions. 4-Methyl-2-pentanol, being a secondary alcohol, can be oxidized to produce 4-methyl-2-pentanone.[6]

Experimental Protocol: Oxidation of 4-Methyl-2-pentanol

This is a conceptual protocol based on the general oxidation of secondary alcohols.

  • Reaction Setup:

    • Dissolve 4-methyl-2-pentanol in a suitable organic solvent.

    • Prepare a solution of an oxidizing agent, such as potassium dichromate (K₂Cr₂O₇) in an acidic medium.[6]

  • Reaction:

    • Slowly add the oxidizing agent to the alcohol solution while monitoring the temperature.

    • Allow the reaction to proceed until the alcohol is consumed (monitored by techniques like TLC or GC).

  • Work-up:

    • Quench the reaction by adding a reducing agent to consume any excess oxidant.

    • Neutralize the acidic solution.

  • Purification:

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Isolate the 4-methyl-2-pentanone via distillation.

Quantitative Data

ParameterValueReference
Starting Alcohol4-methyl-2-pentanol[6]
Oxidizing Agente.g., Potassium Dichromate[6]
Product4-methyl-2-pentanone[6]
Chemical ClassKetone[6]

Synthesis Pathway

G A 4-Methyl-2-pentanol C 4-Methyl-2-pentanone A->C Oxidation B Oxidizing Agent (e.g., K₂Cr₂O₇, H⁺) B->C

Oxidation of a Secondary Alcohol

Application Note 3: Conceptual Synthesis of a Fragrance Aldehyde

Overview

Aldehydes are a crucial class of fragrance compounds, often providing powerful and diffusive notes. The oxidation of primary alcohols, such as the structural isomer 4,4-dimethyl-1-pentanol, under anhydrous conditions can yield the corresponding aldehyde.[7] This presents a potential pathway to new fragrance ingredients from dimethylpentanol derivatives.

Conceptual Experimental Protocol: Oxidation of 4,4-Dimethyl-1-pentanol

  • Reaction Setup:

    • Dissolve 4,4-dimethyl-1-pentanol in an anhydrous solvent (e.g., dichloromethane).

    • Use a mild, anhydrous oxidizing agent such as Pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.

  • Reaction:

    • Add the oxidizing agent to the alcohol solution at a controlled temperature.

    • Stir the reaction mixture until completion.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the chromium salts.

    • Wash the filtrate with a mild base and then brine.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the resulting aldehyde by distillation or chromatography.

Reactants and Products

RoleCompoundReference
Starting Material4,4-Dimethyl-1-pentanol[7]
ReagentAnhydrous Oxidizing Agent (e.g., PCC)[7]
Expected Product4,4-Dimethyl-1-pentanal[7]
Chemical ClassAldehyde[7]

Synthesis Pathway

G A 4,4-Dimethyl-1-pentanol C 4,4-Dimethyl-1-pentanal A->C Anhydrous Oxidation B Anhydrous Oxidizing Agent B->C

Oxidation of a Primary Alcohol

The protocols and pathways described above illustrate the potential for creating a range of fragrance compounds, including esters, ketones, and aldehydes, from readily accessible dimethylpentanol derivatives. While the specific starting material this compound is not prominently featured in existing fragrance synthesis literature, the chemical principles demonstrated with its structural analogs provide a solid foundation for further research and development in the creation of novel fragrance ingredients. These methods offer versatile routes to compounds with potentially interesting and desirable olfactory properties.

References

Potential Applications of 4,4-Dimethyl-2-methylene-1-pentanol in Materials Science: An Exploratory Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,4-Dimethyl-2-methylene-1-pentanol is a unique functional monomer possessing both a polymerizable methylene group and a primary hydroxyl group. The presence of a sterically bulky neopentyl-like substituent is anticipated to impart distinctive properties to polymers derived from it. While specific applications of this monomer are not yet extensively documented in scientific literature, its chemical structure suggests significant potential for the development of novel polymers with tailored properties for advanced material applications. This document outlines potential applications and provides hypothetical, yet scientifically grounded, experimental protocols for the synthesis and characterization of polymers incorporating this compound.

Potential Applications

The bifunctional nature of this compound, combining a polymerizable unit and a reactive hydroxyl group, opens avenues for its use in several areas of materials science:

  • Specialty Coatings: Polymers incorporating this monomer could be formulated into coatings with enhanced scratch resistance and hydrophobicity due to the bulky side chains. The pendant hydroxyl groups would allow for post-curing reactions, leading to highly cross-linked and durable films.

  • Advanced Adhesives: The hydroxyl functionality can be leveraged to improve adhesion to a variety of substrates through hydrogen bonding or covalent linkages. The bulky nature of the side chain may also contribute to improved cohesive strength and thermal stability of the adhesive.

  • Functional Polymer Resins: Copolymers of this compound with other vinyl monomers could serve as functional resins for composites, where the hydroxyl groups can act as sites for grafting other polymers or for improving interfacial adhesion with reinforcing fillers.

  • Biomaterials: The hydroxyl groups offer a platform for the attachment of bioactive molecules, suggesting potential use in the development of biocompatible materials for drug delivery or tissue engineering scaffolds. The hydrophobicity imparted by the dimethylpentyl group could be tailored by copolymerization to control protein adsorption and cellular interaction.

Hypothetical Experimental Protocol: Synthesis of a Functional Copolymer

This protocol describes the synthesis of a copolymer of this compound (DMMP) and Methyl Methacrylate (MMA) via free-radical polymerization. The resulting copolymer, poly(MMA-co-DMMP), would possess pendant hydroxyl groups for further modification.

Materials and Equipment
  • This compound (DMMP)

  • Methyl Methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Condenser

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Experimental Procedure
  • Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 5.0 g of DMMP and 10.0 g of MMA in 50 mL of anhydrous toluene.

  • Initiator Addition: Add 0.1 g of AIBN to the monomer solution.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed for 24 hours under a positive pressure of inert gas.

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to 500 mL of vigorously stirring methanol.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration and wash with fresh methanol. Dry the polymer in a vacuum oven at 60°C to a constant weight.

Characterization of the Resulting Polymer

The synthesized poly(MMA-co-DMMP) would be characterized to determine its structure, molecular weight, and thermal properties.

ParameterAnalytical TechniqueExpected Outcome
Chemical Structure FT-IR, ¹H NMRConfirmation of the presence of both MMA and DMMP units in the polymer backbone.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Measurement of glass transition temperature (Tg) and thermal decomposition temperature (Td).

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers DMMP & MMA Dissolve Dissolve in Toluene Monomers->Dissolve Solvent Toluene Solvent->Dissolve Initiator AIBN Initiator->Dissolve Degas Freeze-Pump-Thaw Dissolve->Degas Polymerize Polymerize at 70°C Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry Product Poly(MMA-co-DMMP) Dry->Product

Caption: Workflow for the synthesis of poly(MMA-co-DMMP).

logical_relationship cluster_features Key Structural Features cluster_applications Potential Applications Monomer This compound Methylene Polymerizable Methylene Group Monomer->Methylene Hydroxyl Reactive Hydroxyl Group Monomer->Hydroxyl Bulky Bulky Dimethylpentyl Side Chain Monomer->Bulky Coatings Coatings Methylene->Coatings Adhesives Adhesives Methylene->Adhesives Resins Functional Resins Methylene->Resins Biomaterials Biomaterials Methylene->Biomaterials Hydroxyl->Coatings Post-curing Hydroxyl->Adhesives Adhesion Hydroxyl->Resins Grafting Hydroxyl->Biomaterials Bio-conjugation Bulky->Coatings Hardness Bulky->Adhesives Cohesion Bulky->Resins Thermal Stability Bulky->Biomaterials Hydrophobicity

Caption: Logical relationship of monomer structure to potential applications.

Application Note and Protocol: Epoxidation of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The epoxidation of allylic alcohols is a fundamental transformation in organic synthesis, yielding versatile chiral building blocks such as epoxy alcohols. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex natural products.[1][2] This document provides detailed experimental procedures for the epoxidation of 4,4-Dimethyl-2-methylene-1-pentanol to yield (4,4-dimethyl-2-methylenepentan-1-yl)oxirane. Two effective methods are presented: the Sharpless Asymmetric Epoxidation for enantioselective synthesis and a diastereoselective epoxidation using meta-chloroperoxybenzoic acid (m-CPBA).

The Sharpless Asymmetric Epoxidation is a renowned method for the highly enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][3][4] It utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral tartrate ester, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[5] The choice of the chiral tartrate, either L-(+)-diethyl tartrate (DET) or D-(-)-DET, dictates the stereochemical outcome of the epoxidation.[5]

Epoxidation with m-CPBA is a widely used and experimentally straightforward method for the oxidation of alkenes.[6][7] In the case of allylic alcohols, the resident hydroxyl group can direct the m-CPBA to a specific face of the double bond, leading to diastereoselective epoxidation.[8][9]

Data Presentation

The following table summarizes the key quantitative parameters for the two proposed epoxidation protocols.

ParameterSharpless Asymmetric Epoxidationm-CPBA Epoxidation
Substrate This compoundThis compound
Key Reagents Ti(OiPr)₄, L-(+)-DET, TBHPm-CPBA
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)
Temperature -20 °C0 °C to Room Temperature
Reaction Time 4-24 hours2-6 hours
Catalyst Loading 5-10 mol%N/A
Oxidant Stoichiometry 1.5-2.0 equivalents1.1-1.5 equivalents
Expected Yield 70-95%80-95%
Expected Selectivity High Enantioselectivity (>90% ee)High Diastereoselectivity

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation

This protocol is designed for the enantioselective synthesis of (4,4-dimethyl-2-methylenepentan-1-yl)oxirane.

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in nonane

  • Powdered 3Å molecular sieves

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether

  • 10% aqueous NaOH solution, saturated with NaCl

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous dichloromethane (20 mL) and powdered 3Å molecular sieves (0.5 g). The flask is cooled to -20 °C in a cryocool bath.

  • To the cooled suspension, add L-(+)-diethyl tartrate (0.12 mmol) followed by titanium(IV) isopropoxide (0.10 mmol). The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • A solution of this compound (1.0 mmol) in dichloromethane (5 mL) is added dropwise to the reaction mixture.

  • tert-Butyl hydroperoxide (2.0 mmol, 5.5 M solution in nonane) is then added dropwise while maintaining the internal temperature below -15 °C.

  • The reaction mixture is stirred at -20 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 4-24 hours), the reaction is quenched by the addition of 10% aqueous NaOH solution saturated with NaCl (0.6 mL) at -20 °C.

  • The cooling bath is removed, and the mixture is stirred vigorously for 1 hour at room temperature.

  • The resulting mixture is filtered through a pad of Celite, and the filter cake is washed with diethyl ether (3 x 15 mL).

  • The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired epoxy alcohol.

Protocol 2: m-CPBA Epoxidation

This protocol describes a diastereoselective epoxidation using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A round-bottom flask equipped with a magnetic stirrer is charged with a solution of this compound (1.0 mmol) in dichloromethane (10 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • m-Chloroperoxybenzoic acid (1.2 mmol) is added portion-wise to the stirred solution over 5 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

  • Upon completion (typically 2-6 hours), the reaction mixture is diluted with dichloromethane (10 mL) and cooled to 0 °C.

  • The mixture is then washed sequentially with saturated aqueous sodium thiosulfate solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the target epoxy alcohol.[8]

Characterization

The purified (4,4-dimethyl-2-methylenepentan-1-yl)oxirane should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Chiral HPLC or GC (for Sharpless product): To determine the enantiomeric excess (ee) of the chiral epoxy alcohol.

Visualizations

experimental_workflow cluster_start Starting Material cluster_sharpless Sharpless Epoxidation cluster_mcpba m-CPBA Epoxidation cluster_product Product cluster_analysis Analysis start This compound sharpless_reagents Ti(OiPr)4, L-(+)-DET, TBHP, CH2Cl2, -20°C start->sharpless_reagents mcpba_reagents m-CPBA, CH2Cl2, 0°C to RT start->mcpba_reagents sharpless_workup Quench (NaOH), Extraction, Purification sharpless_reagents->sharpless_workup product (4,4-dimethyl-2-methylenepentan-1-yl)oxirane sharpless_workup->product mcpba_workup Wash (Na2S2O3, NaHCO3), Extraction, Purification mcpba_reagents->mcpba_workup mcpba_workup->product analysis NMR, MS, Chiral HPLC/GC product->analysis

Caption: Experimental workflow for the epoxidation of this compound.

References

Application Notes: The Role of (R)-4,4-Dimethyl-2-methylene-1-pentanol as a Chiral Auxiliary in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the development of effective chiral auxiliaries is paramount for the stereocontrolled formation of new chiral centers. An ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and capable of inducing high levels of stereoselectivity. This document explores the potential application of (R)-4,4-dimethyl-2-methylene-1-pentanol, a sterically hindered allylic alcohol, as a novel chiral auxiliary. The bulky tert-butyl group is hypothesized to provide a significant steric shield, leading to high diastereofacial selectivity in nucleophilic addition reactions.

Principle of Stereoselection

The proposed mechanism of action for (R)-4,4-dimethyl-2-methylene-1-pentanol as a chiral auxiliary is based on sterically controlled approach of a nucleophile to a prochiral enoate. Once the auxiliary is attached to an achiral α,β-unsaturated carboxylic acid, the bulky tert-butyl group is expected to orient the conjugated system in a way that shields one of its faces. This conformational locking would then direct the incoming nucleophile to the less hindered face, resulting in the preferential formation of one diastereomer.

Hypothetical Application in Asymmetric Michael Addition

A plausible application for this chiral auxiliary is in the asymmetric Michael addition of organocuprates to α,β-unsaturated esters. The following scheme illustrates the proposed synthetic route:

  • Esterification: (R)-4,4-dimethyl-2-methylene-1-pentanol is esterified with an α,β-unsaturated acyl chloride to form the corresponding ester.

  • Diastereoselective Michael Addition: The resulting chiral enoate undergoes a conjugate addition reaction with a Gilman cuprate. The stereochemical outcome of this step is dictated by the chiral auxiliary.

  • Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis or reduction to yield the enantiomerically enriched carboxylic acid or alcohol, respectively, and recover the auxiliary.

Illustrative Data for Hypothetical Michael Addition

The following table summarizes hypothetical quantitative data for the Michael addition of various organocuprates to the crotonate ester of (R)-4,4-dimethyl-2-methylene-1-pentanol. This data is for illustrative purposes to demonstrate the potential efficacy of the chiral auxiliary.

EntryR Group (in R₂CuLi)ProductYield (%)Diastereomeric Excess (de, %)
1Methyl(R)-3-methylpentanoic acid derivative9295
2n-Butyl(R)-3-n-butylpentanoic acid derivative8893
3Phenyl(R)-3-phenylpentanoic acid derivative8591

Experimental Protocols

Protocol 1: Synthesis of the Chiral Enoate (Illustrative)

  • To a solution of (R)-4,4-dimethyl-2-methylene-1-pentanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.5 M) at 0 °C is added crotonyl chloride (1.1 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure chiral enoate.

Protocol 2: Asymmetric Michael Addition (Illustrative)

  • To a suspension of copper(I) iodide (1.1 eq) in anhydrous diethyl ether (0.2 M) at -78 °C is added a solution of methyllithium (2.2 eq) in diethyl ether.

  • The mixture is stirred at -78 °C for 30 minutes to form the Gilman cuprate.

  • A solution of the chiral enoate (1.0 eq) in anhydrous diethyl ether is added dropwise to the cuprate solution at -78 °C.

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and the layers are separated.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The diastereomeric excess of the crude product is determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary (Illustrative)

  • The product from the Michael addition is dissolved in a 3:1 mixture of tetrahydrofuran and water.

  • Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.

  • The tetrahydrofuran is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the enantiomerically enriched carboxylic acid.

  • The chiral auxiliary can be recovered from the aqueous layer.

Visualizations

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal Auxiliary (R)-4,4-Dimethyl-2- methylene-1-pentanol Chiral_Enoate Chiral Enoate Auxiliary->Chiral_Enoate Esterification Substrate Prochiral α,β-Unsaturated Acyl Chloride Substrate->Chiral_Enoate Chiral_Enoate_2 Chiral Enoate Nucleophile Organocuprate (R₂CuLi) Adduct Diastereomerically Enriched Product Nucleophile->Adduct Michael Addition Adduct_2 Diastereomerically Enriched Product Chiral_Enoate_2->Adduct Final_Product Enantiomerically Enriched Product Recovered_Auxiliary Recovered Auxiliary Adduct_2->Final_Product Hydrolysis Adduct_2->Recovered_Auxiliary

Caption: Experimental workflow for the use of a chiral auxiliary.

Caption: Proposed model for diastereoselective nucleophilic attack.

Disclaimer: The application notes, protocols, and data presented herein are hypothetical and for illustrative purposes only. To date, there is no published literature on the use of 4,4-dimethyl-2-methylene-1-pentanol as a chiral auxiliary. Researchers should exercise caution and conduct their own investigations to validate these or any other new synthetic methodologies.

Application Note: Quantification of 4,4-Dimethyl-2-methylene-1-pentanol using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of 4,4-Dimethyl-2-methylene-1-pentanol in various sample matrices. Due to the polar nature and potential for thermal instability of the hydroxyl group, an indirect analytical approach involving derivatization followed by gas chromatography with flame ionization detection (GC-FID) is presented. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this allylic alcohol.

Introduction

This compound is a volatile organic compound with applications in chemical synthesis. Accurate quantification is crucial for process monitoring, quality control, and research applications. Gas chromatography (GC) is a powerful technique for separating and quantifying volatile compounds.[1] However, direct analysis of alcohols by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape and column adsorption.[2][3] To overcome these challenges, derivatization is often employed to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[3][4] This application note describes a method based on the silylation of this compound to form its corresponding trimethylsilyl (TMS) ether, followed by quantification using GC-FID.

Principle

The analytical workflow involves two main steps:

  • Derivatization: The hydroxyl group of this compound is chemically modified through a silylation reaction. In this process, an active hydrogen is replaced by a trimethylsilyl (TMS) group.[4] This reaction increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.[3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent for alcohols.[5]

  • GC-FID Analysis: The derivatized sample is injected into a gas chromatograph, where the TMS-ether of this compound is separated from other components on a capillary column. The separated compound is then detected by a Flame Ionization Detector (FID), which is highly sensitive to organic compounds and provides a response proportional to the mass of the analyte.[6] Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Experimental Workflow

Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with appropriate solvent Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Derivatization Derivatization with BSTFA + 1% TMCS InternalStandard->Derivatization Reaction Incubation (e.g., 60°C for 30 min) Derivatization->Reaction Injection Injection into GC System Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Figure 1: Experimental workflow for the quantification of this compound.

Materials and Methods

Reagents and Materials
  • This compound (analytical standard)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., n-Dodecane or other suitable non-interfering hydrocarbon)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • Hydrogen (FID fuel gas, 99.999% purity)

  • Air (FID oxidizer, zero grade)

  • Nitrogen (makeup gas, optional)

  • Volumetric flasks, pipettes, and autosampler vials with inserts

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) is required. The following instrumental conditions are recommended as a starting point and may require optimization.

Table 1: GC-FID Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 8860 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless
Injector Temp. 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
  Initial Temp.60 °C, hold for 2 min
  Ramp Rate10 °C/min to 250 °C
  Final Temp.250 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
H₂ Flow Rate 30 mL/min
Air Flow Rate 300 mL/min
Makeup Gas Flow 25 mL/min (Nitrogen)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of anhydrous pyridine or acetonitrile in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the internal standard (e.g., n-dodecane) in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the primary stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

Sample Preparation and Derivatization
  • Sample Dilution: If necessary, dilute the sample containing this compound with the chosen solvent to bring the analyte concentration within the calibration range.

  • Internal Standard Addition: To a 100 µL aliquot of the diluted sample or calibration standard in an autosampler vial, add 10 µL of a 200 µg/mL internal standard solution.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler.

Data Analysis and Presentation

The concentration of this compound in the samples is determined by constructing a calibration curve. Plot the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Perform a linear regression analysis on the calibration curve. The concentration of the analyte in the samples can then be calculated using the regression equation.

Example Calibration Data

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234305,1230.050
576,543304,9870.251
10153,987305,5430.504
25385,123304,8761.263
50770,567305,2342.525
1001,542,876305,1115.057

Linear Regression: y = 0.0501x + 0.0012 (R² = 0.9998)

Example Sample Quantification

Table 3: Example Quantification of Unknown Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area RatioCalculated Conc. (µg/mL)
Sample 1256,789305,3450.84116.76
Sample 2654,321304,9982.14542.79

Conclusion

The described GC-FID method with prior silylation derivatization provides a sensitive and reliable approach for the quantification of this compound. The derivatization step effectively addresses the challenges associated with the direct analysis of this polar alcohol, resulting in improved chromatographic performance and accurate quantification. This application note serves as a comprehensive guide for researchers and professionals in the field of chemical analysis and drug development. Method validation in the specific sample matrix of interest is recommended to ensure accuracy and precision.

References

Application Note and Protocol for the GC-MS Analysis of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 4,4-Dimethyl-2-methylene-1-pentanol using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for the qualitative and quantitative analysis of this volatile organic compound in various matrices. The methodology covers sample preparation, instrument parameters, and data analysis. While a specific mass spectrum for this compound is not publicly available, this protocol provides a robust framework for its analysis, including predicted fragmentation patterns and a strategy for confirmation.

Introduction

This compound (C8H16O, MW: 128.21 g/mol ) is an unsaturated alcohol with potential applications in various fields, including fragrance, flavor, and as an intermediate in chemical synthesis.[1][2] Accurate and reliable analytical methods are crucial for its identification and quantification in research and quality control settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification.[3] This application note details a proposed GC-MS method for the analysis of this compound.

Experimental Protocol

This protocol is a comprehensive guide for the analysis of this compound.

Materials and Reagents
  • Solvent: Hexane or Dichloromethane (GC grade or higher)

  • Internal Standard (IS): 2-Octanol, n-Butanol, or n-Propanol (analytical standard grade)[4][5]

  • Analyte: this compound (if available as a reference standard)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Syringes: Gas-tight syringes for liquid and headspace injection

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte.

2.2.1. Liquid Injection

  • Dilution: For liquid samples, dilute an accurately weighed or measured amount of the sample in a suitable solvent (e.g., hexane or dichloromethane) to achieve a final concentration within the calibration range. A starting concentration of 1-10 µg/mL is recommended.

  • Internal Standard Spiking: Add a known concentration of the selected internal standard (e.g., 2-Octanol) to all standards, blanks, and samples.

  • Vortexing: Vortex the vials for 30 seconds to ensure homogeneity.

  • Transfer: Transfer an aliquot of the prepared sample to a 2 mL autosampler vial.

2.2.2. Headspace Analysis (for solid or high-matrix samples)

  • Sample Weighing: Accurately weigh a known amount of the solid or liquid sample into a headspace vial.

  • Internal Standard Addition: Add a known amount of the internal standard directly to the vial.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Incubation: Incubate the vial in the headspace autosampler at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • Injection: A heated, gas-tight syringe is used to withdraw a specific volume of the headspace gas for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following are proposed starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Value
Gas Chromatograph
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 50°C (hold for 2 min), Ramp: 10°C/min to 250°C, Hold: 5 min
Mass Spectrometer
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Energy 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan
Solvent Delay 3 minutes

Data Presentation and Analysis

Qualitative Analysis

Identification of this compound will be based on its retention time and mass spectrum.

  • Retention Time: The retention time of the analyte should be consistent across all injections. Due to the lack of experimental data, the exact retention time will need to be determined by injecting a pure standard. Based on its structure as a C8 unsaturated alcohol, its retention time is expected to be in the mid-range of the chromatogram under the proposed conditions.

  • Mass Spectrum: The mass spectrum of the analyte should be compared to a reference spectrum if available. In the absence of a reference spectrum, the fragmentation pattern can be predicted. For an allylic alcohol like this compound, characteristic fragmentation would involve:

    • Molecular Ion (M+): A peak at m/z 128 may be observed, though it might be weak.

    • Loss of Water (M-18): A peak at m/z 110 is expected due to the loss of a water molecule.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

    • Allylic Cleavage: Fragmentation at the bond allylic to the double bond.

Quantitative Analysis

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Table 1: Predicted Quantitative Data and GC-MS Parameters

AnalyteInternal StandardPredicted Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound2-Octanol8 - 12110 (M-18)57, 71, 95
2-Octanol-9 - 135943, 87

Note: The retention times and m/z values for this compound are predicted and must be confirmed experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Solvent Sample->Dilution IS_Spike Internal Standard Spiking Dilution->IS_Spike Vortex Vortexing IS_Spike->Vortex Transfer Transfer to Vial Vortex->Transfer Injection Injection Transfer->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Report Generation Qualitative->Report Quantitative->Report Analyte_Identification_Quantification Analyte This compound in Sample GC_Separation Chromatographic Separation Analyte->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Retention_Time Characteristic Retention Time MS_Detection->Retention_Time Mass_Spectrum Unique Mass Spectrum MS_Detection->Mass_Spectrum Identification Positive Identification Retention_Time->Identification Mass_Spectrum->Identification Quantification Accurate Quantification Identification->Quantification Internal_Standard Internal Standard (e.g., 2-Octanol) Internal_Standard->GC_Separation Calibration_Curve Calibration Curve Internal_Standard->Calibration_Curve Calibration_Curve->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4-Dimethyl-2-methylene-1-pentanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most straightforward and commonly employed method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a vinyl Grignard reagent, such as isopropenylmagnesium bromide, with pivalaldehyde (2,2-dimethylpropanal). The isopropenyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivalaldehyde. An acidic workup then protonates the resulting alkoxide to yield the final product.

Q2: What are the main factors influencing the yield of this Grignard reaction?

A2: Several factors can significantly impact the yield:

  • Purity of Reagents and Solvent: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The magnesium turnings should be of high purity and activated if necessary.

  • Reaction Temperature: The formation of the Grignard reagent is an exothermic process and may require initial heating to start, but should then be controlled to prevent side reactions. The subsequent reaction with the aldehyde is typically carried out at a low temperature (e.g., 0 °C) to minimize side reactions.

  • Rate of Addition: Slow, dropwise addition of the aldehyde to the Grignard reagent is crucial to maintain a low concentration of the aldehyde and prevent side reactions such as enolization.

  • Quality of Formaldehyde Source: If using a reaction involving formaldehyde, the form in which it is used (paraformaldehyde, trioxane, or gaseous formaldehyde) can impact the yield. For many Grignard reactions with formaldehyde, generating formaldehyde gas from dry paraformaldehyde and bubbling it through the Grignard solution is a common method.[1]

Q3: What are the expected side products in this synthesis?

A3: Potential side products can include:

  • Wurtz Coupling Product: Reaction of the Grignard reagent with the unreacted alkyl halide can lead to the formation of a dimer.

  • Enolization of the Aldehyde: If the aldehyde has alpha-hydrogens and the Grignard reagent is sterically hindered or the temperature is too high, the Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate. This will result in the recovery of the starting aldehyde after workup.

  • Products from Reaction with Air or CO2: Exposure of the Grignard reagent to air can lead to the formation of hydroperoxides and subsequently alcohols. Reaction with carbon dioxide will produce a carboxylic acid.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent can be adjusted (e.g., a mixture of hexanes and ethyl acetate) to effectively separate the desired allylic alcohol from nonpolar side products and any remaining starting materials. Distillation under reduced pressure can also be an effective purification method for thermally stable alcohols.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of Grignard reagent 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impure alkyl halide.1. Flame-dry all glassware under vacuum or in an oven. Use freshly distilled anhydrous solvent. 2. Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring. 3. Purify the alkyl halide by distillation.
Low yield of the desired alcohol 1. Grignard reagent concentration was overestimated. 2. Side reactions (e.g., Wurtz coupling, enolization). 3. Incomplete reaction.1. Titrate the Grignard reagent before use to determine the exact concentration. 2. Maintain a low reaction temperature during the addition of the aldehyde. Add the aldehyde slowly and dropwise. 3. Increase the reaction time or allow the reaction to warm to room temperature after the initial addition.
Formation of a significant amount of ketone Isomerization of the allylic alcohol.This can sometimes be catalyzed by acid or heat. Ensure the workup is not overly acidic and that the purification is carried out under mild conditions.
Product is contaminated with a high-boiling point impurity This could be a Wurtz coupling product or other side products.Optimize the reaction conditions to minimize side product formation. Use column chromatography for purification.
Difficulty in isolating the product The product may be volatile or an emulsion may form during workup.Use a gentle workup procedure. If an emulsion forms, add a small amount of saturated NaCl solution (brine) to break it. For volatile products, use a rotary evaporator with care and at a low temperature.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via the Grignard reaction of isopropenylmagnesium bromide with pivalaldehyde.

Materials:

  • Magnesium turnings

  • Isopropenyl bromide

  • Pivalaldehyde

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of isopropenyl bromide in anhydrous diethyl ether.

    • Add a small portion of the isopropenyl bromide solution to the magnesium turnings. The reaction should start, indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining isopropenyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pivalaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of pivalaldehyde in anhydrous diethyl ether in the dropping funnel.

    • Add the pivalaldehyde solution dropwise to the stirred Grignard reagent solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Hypothetical Yields of this compound under Various Reaction Conditions.

Entry Solvent Temperature (°C) Addition Time (min) Yield (%)
1Diethyl Ether03065
2Diethyl Ether-203072
3THF03068
4Diethyl Ether06075
5Diethyl Ether25 (Room Temp)3045

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification mg Mg turnings grignard Isopropenylmagnesium Bromide mg->grignard Anhydrous Et2O, I2 (cat.) isopropenyl_bromide Isopropenyl Bromide in Et2O isopropenyl_bromide->grignard alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide 0 °C pivalaldehyde Pivalaldehyde in Et2O pivalaldehyde->alkoxide workup Aqueous NH4Cl Quench alkoxide->workup extraction Extraction with Et2O workup->extraction drying Drying (MgSO4) extraction->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Potential Problem Areas cluster_solutions Corrective Actions start Low Yield of Product grignard_formation Grignard Formation Failure start->grignard_formation side_reactions Side Reactions Dominating start->side_reactions incomplete_reaction Incomplete Reaction start->incomplete_reaction check_reagents Check Reagent/Solvent Purity Activate Mg grignard_formation->check_reagents optimize_conditions Lower Temperature Slow Aldehyde Addition side_reactions->optimize_conditions increase_time Increase Reaction Time or Warm to RT incomplete_reaction->increase_time

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Crude 4,4-Dimethyl-2-methylene-1-pentanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 4,4-Dimethyl-2-methylene-1-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of moderately polar compounds like this compound, silica gel is the most commonly used and recommended stationary phase. Standard flash-grade silica gel (230-400 mesh) is typically suitable for this purpose.

Q2: What is a good starting solvent system (mobile phase) for the TLC analysis and column chromatography of this compound?

A2: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or diethyl ether. Based on the allylic alcohol functionality, a common starting ratio would be in the range of 9:1 to 4:1 (hexanes:ethyl acetate). It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rƒ) of approximately 0.2-0.3 for the desired product.

Q3: What are the potential impurities I might encounter in my crude this compound?

A3: The impurities will largely depend on the synthetic route used. If a Grignard reaction between a neopentyl magnesium halide and an α,β-unsaturated aldehyde (like acrolein) was employed, common impurities could include:

  • Unreacted starting materials: Neopentyl halide, magnesium, and the aldehyde.

  • Side products: Coupling products from the Grignard reagent, and potentially 1,4-addition products.

  • Quenched Grignard reagent: Neopentane, formed by the reaction of the Grignard reagent with any protic source.

Q4: How can I visualize the compound on a TLC plate if it is not UV active?

A4: Since this compound lacks a strong chromophore, it will not be visible under a standard UV lamp. You will need to use a chemical stain for visualization. Common stains for alcohols include:

  • Potassium permanganate (KMnO₄) stain: This is a good general stain for compounds with oxidizable functional groups like alcohols and alkenes. The plate is dipped in the stain and gently heated, and the compound will appear as a yellow/brown spot on a purple background.

  • Ceric ammonium molybdate (CAM) stain: This is another effective general-purpose stain that visualizes most organic compounds as blue or dark spots upon heating.

  • Vanillin stain: This stain is particularly good for alcohols and other functional groups, often giving a range of colors that can help differentiate between spots.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the column chromatography of crude this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is not eluting from the column. 1. Solvent system is too non-polar. 2. Compound has decomposed on the silica gel. 3. Column was overloaded. 1. Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 15% or 20%. Monitor the elution with TLC.[1][2]2. Test for stability on a TLC plate. Spot the crude material on a silica TLC plate and let it sit for a few hours before eluting. If the spot disappears or streaks, your compound may be unstable on silica. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[1]3. Use an appropriate ratio of silica gel to crude material. A general rule of thumb is a 30:1 to 100:1 ratio (by weight) of silica to crude product for good separation.
Poor separation of the product from impurities. 1. Inappropriate solvent system. 2. Column was packed improperly. 3. Fractions were collected too broadly. 1. Optimize the solvent system using TLC. Aim for a clear separation between the product spot and impurity spots. A gradient elution (gradually increasing the polarity of the mobile phase) can often improve separation.[1]2. Ensure the column is packed evenly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. Use a slurry packing method for best results.3. Collect smaller fractions. This will increase the resolution and allow for better isolation of the pure compound. Analyze fractions by TLC before combining them.
Product is eluting with the solvent front. 1. Solvent system is too polar. 1. Decrease the polarity of the mobile phase. Start with a more non-polar solvent system, for example, 5% ethyl acetate in hexanes, and gradually increase the polarity if needed.
Streaking of the product on the TLC plate and column. 1. Compound is acidic or basic and is interacting strongly with the silica gel. 2. Sample is too concentrated when loaded onto the column. 1. Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine can be added.[1]2. Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading it onto the column. If the compound has poor solubility, consider dry loading.
No spots are visible on the TLC plate after staining. 1. The concentration of the compound in the collected fractions is too low. 2. The staining procedure was not performed correctly. 1. Concentrate a small aliquot of the fraction and re-spot it on the TLC plate. 2. Ensure the stain is fresh and that the plate is heated sufficiently after dipping in the stain.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific solvent system should be optimized based on TLC analysis of your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (reagent grade or higher)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • Visualizing stain (e.g., potassium permanganate)

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Visualize the plate using a suitable stain.

    • Adjust the solvent system until the desired product has an Rƒ value of approximately 0.2-0.3.

  • Column Preparation (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar solvent system.

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.

    • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to start the elution.

    • Begin collecting fractions. The size of the fractions will depend on the size of the column and the separation.

    • Monitor the elution by periodically collecting a small sample from the eluting solvent and analyzing it by TLC.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc TLC Analysis to Determine Solvent System pack Pack Column with Silica Gel Slurry tlc->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_no_elution No Product Elution cluster_poor_sep Poor Separation cluster_streaking Streaking start Problem Encountered q_polarity_low Is the solvent too non-polar? start->q_polarity_low s_increase_polarity Increase solvent polarity q_polarity_low->s_increase_polarity Yes q_solvent_opt Was the solvent system optimized by TLC? q_polarity_low->q_solvent_opt No end Problem Resolved s_increase_polarity->end s_optimize_tlc Optimize solvent system (consider gradient) q_solvent_opt->s_optimize_tlc No q_packing Was the column packed correctly? q_solvent_opt->q_packing Yes s_optimize_tlc->end s_repack Repack column carefully q_packing->s_repack No q_acid_base Is the compound acidic/basic? q_packing->q_acid_base Yes s_repack->end s_add_modifier Add modifier to eluent (e.g., TEA or AcOH) q_acid_base->s_add_modifier Yes q_acid_base->end No s_add_modifier->end

Caption: Troubleshooting decision tree for column chromatography issues.

References

common side products in the synthesis of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethyl-2-methylene-1-pentanol.

Troubleshooting Guide

The primary route for synthesizing this compound is the Grignard reaction between tert-butylmagnesium chloride and acrolein. This reaction, while effective, can present several challenges leading to the formation of side products and reduced yields. This guide addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired product Inactive Grignard reagent: The Grignard reagent is highly sensitive to moisture and air. Contamination with water will quench the reagent.[1][2]- Ensure all glassware is rigorously dried, for example, by flame-drying under vacuum or oven-drying.[1][3] - Use anhydrous solvents (e.g., diethyl ether, THF).[1][2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Use fresh, high-quality magnesium turnings. Mechanical activation (e.g., crushing) or chemical activation (e.g., with a small crystal of iodine) can help initiate the reaction.[2]
Incorrect reaction temperature: Grignard reactions are often exothermic.[2]- Maintain a low reaction temperature, typically between -78°C to 0°C, during the addition of the Grignard reagent to acrolein to favor the desired 1,2-addition.[4]
Presence of a significant amount of 4,4-dimethylpentanal 1,4-Conjugate addition: Grignard reagents can undergo 1,4-addition to α,β-unsaturated aldehydes, leading to the formation of a saturated aldehyde as a major side product.[5][6]- Maintain a low reaction temperature during the addition of the Grignard reagent. Lower temperatures generally favor 1,2-addition over 1,4-addition.[4] - Avoid the presence of copper salts, which are known to catalyze 1,4-addition.[5] - The choice of solvent can influence the reaction pathway; ethereal solvents like THF are commonly used.[2]
Formation of a high-boiling point side product Reaction with the solvent: In some cases, Grignard reagents can react with ethereal solvents, especially at elevated temperatures.- Avoid prolonged heating of the Grignard reagent in THF.[2]
Further reaction of the product: The initially formed magnesium alkoxide could potentially undergo side reactions if the reaction conditions are not well-controlled.- Quench the reaction promptly with a saturated aqueous solution of ammonium chloride after the complete addition of the Grignard reagent.[7]
Isolation of a mixture of products Incomplete reaction or formation of multiple side products. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the starting material is consumed. - Purify the crude product using column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is often effective for separating allylic alcohols from less polar byproducts like aldehydes.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method is the nucleophilic addition of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) to the carbonyl group of acrolein. This is a 1,2-addition reaction to an α,β-unsaturated aldehyde.[5][9]

Q2: What is the major side product in this synthesis and why does it form?

A2: The major side product is 4,4-dimethylpentanal. It forms through a competing reaction pathway called 1,4-conjugate addition, where the Grignard reagent adds to the β-carbon of the carbon-carbon double bond of acrolein instead of the carbonyl carbon.[5][6]

Q3: How can I minimize the formation of the 1,4-addition product?

A3: To favor the desired 1,2-addition, it is crucial to maintain a low reaction temperature (e.g., -78°C to 0°C) during the addition of the Grignard reagent. Also, ensure the absence of copper(I) salts, as they are known catalysts for 1,4-addition.[4][5]

Q4: What are the key considerations for handling the Grignard reagent?

A4: Tert-butylmagnesium chloride is a highly reactive and moisture-sensitive compound. It is crucial to work under strictly anhydrous conditions using dry glassware and solvents, and under an inert atmosphere (nitrogen or argon) to prevent the reagent from being quenched by water or reacting with oxygen.[1][2]

Q5: What is the recommended work-up procedure for this reaction?

A5: After the reaction is complete, it should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This will protonate the magnesium alkoxide to form the desired alcohol and precipitate the magnesium salts, which can then be removed by filtration or extraction.[7]

Q6: How can I purify the final product?

A6: The crude product, which may be a mixture of the desired allylic alcohol and side products, can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical eluent system for separating the more polar alcohol from the less polar aldehyde byproduct.[8]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acrolein (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for initiation, if necessary)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine if the magnesium is not highly reactive.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, place a solution of tert-butyl chloride in the anhydrous solvent.

    • Add a small portion of the tert-butyl chloride solution to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acrolein:

    • Cool the freshly prepared Grignard reagent to -78°C using a dry ice/acetone bath.

    • Prepare a solution of freshly distilled acrolein in the same anhydrous solvent.

    • Add the acrolein solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -70°C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at -78°C for an additional hour.

  • Work-up and Isolation:

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound.

Visualizations

Synthesis_Pathway tert_butyl_mgcl tert-Butylmagnesium Chloride intermediate Magnesium Alkoxide Intermediate tert_butyl_mgcl->intermediate + Acrolein acrolein Acrolein acrolein->intermediate product This compound (1,2-Addition Product) intermediate->product 1,2-Addition Pathway (Favored at low temp.) side_product 4,4-Dimethylpentanal (1,4-Addition Product) intermediate->side_product 1,4-Addition Pathway (Side Reaction) quench Aqueous Workup (e.g., NH4Cl) intermediate->quench Quench

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Logic start Start Synthesis check_yield Low or No Yield? start->check_yield check_side_product Major Side Product Present? check_yield->check_side_product No inactive_grignard Inactive Grignard Reagent check_yield->inactive_grignard Yes wrong_temp Incorrect Reaction Temperature check_yield->wrong_temp Yes conjugate_addition 1,4-Conjugate Addition Occurred check_side_product->conjugate_addition Yes success Successful Synthesis check_side_product->success No solution_grignard Ensure Anhydrous Conditions & Inert Atmosphere inactive_grignard->solution_grignard solution_temp Maintain Low Temperature (-78°C to 0°C) wrong_temp->solution_temp solution_conjugate Lower Reaction Temperature Avoid Cu(I) catalysts conjugate_addition->solution_conjugate solution_grignard->start Retry solution_temp->start Retry solution_conjugate->start Retry

Caption: Troubleshooting workflow for the synthesis of this compound.

References

preventing polymerization of 4,4-Dimethyl-2-methylene-1-pentanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,4-Dimethyl-2-methylene-1-pentanol. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound, with a primary focus on preventing unwanted polymerization.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the storage and use of this compound.

Problem 1: Visible signs of polymerization (e.g., increased viscosity, formation of solids or gels) in the stored monomer.

Possible Cause Recommended Action
Inadequate Inhibitor Concentration The inhibitor present from the manufacturer may have been consumed over time. It is crucial to monitor the inhibitor concentration regularly. If depletion is suspected, a suitable inhibitor such as Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) should be added. The optimal concentration should be determined experimentally, but a starting point of 10-200 ppm is common for many vinyl monomers.
Exposure to High Temperatures Heat can accelerate the rate of polymerization.[1] Ensure the storage area is cool, ideally between 15-25°C (59-77°F), and away from any direct heat sources such as radiators or heating vents.
Exposure to Light UV light can initiate free-radical polymerization. Store the monomer in an opaque or amber-colored container to protect it from light.[1]
Presence of Oxygen While some inhibitors require the presence of a small amount of oxygen to be effective (e.g., hydroquinone), excessive or insufficient oxygen can be problematic. For many monomers, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent peroxide formation, which can initiate polymerization. However, the specific requirements for this compound in relation to its inhibitor should be considered.
Contamination Contaminants such as dust, metal ions from storage containers, or accidental mixing with other reactive chemicals can initiate polymerization.[2] Ensure storage containers are clean and made of a compatible material (e.g., stainless steel or amber glass). Avoid contact with strong acids, bases, and oxidizing agents.

Problem 2: The monomer appears clear and free-flowing, but fails in a polymerization reaction (e.g., low yield, inconsistent results).

Possible Cause Recommended Action
Oligomer Formation Low levels of polymerization (oligomerization) may have occurred, which are not always visible. This can alter the monomer's purity and reactivity. Consider purifying the monomer by distillation (under vacuum and in the presence of an inhibitor) before use.
Inhibitor Interference The storage inhibitor can interfere with your intended polymerization reaction. It may be necessary to remove the inhibitor prior to use, for example, by passing the monomer through an inhibitor removal column.
Degradation Although allylic alcohols are relatively stable, degradation can occur over long-term storage, leading to impurities that affect polymerization.[3] If the monomer has been stored for an extended period, it is advisable to re-test its purity before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: To minimize the risk of polymerization, it is recommended to store this compound in a cool, consistent temperature environment, ideally between 15°C and 25°C (59°F and 77°F).[1] Avoid storing it in direct sunlight or near heat sources.

Q2: What type of container should I use to store this compound?

A2: Use opaque or amber-colored containers to protect the monomer from light.[1] The container material should be non-reactive; stainless steel or amber glass are generally suitable. Ensure the container is tightly sealed to prevent exposure to air and moisture.

Q3: How can I tell if my this compound has started to polymerize?

A3: Signs of polymerization include an increase in viscosity (the liquid becomes thicker), the formation of a gel-like substance, or the appearance of solid precipitates. In early stages, there may be no visible signs, but the purity of the monomer could be compromised.

Q4: What is a polymerization inhibitor and why is it important?

A4: A polymerization inhibitor is a chemical added to a monomer to prevent or retard spontaneous polymerization during storage.[] These compounds work by scavenging free radicals that can initiate the polymerization chain reaction. Common inhibitors include phenolic compounds like Butylated Hydroxytoluene (BHT) and Hydroquinone (HQ).

Q5: Do I need to add an inhibitor to this compound myself?

A5: Commercially available this compound is typically supplied with an inhibitor. However, the inhibitor concentration can deplete over time, especially if the monomer is stored for a long period or under suboptimal conditions. It is good practice to monitor the inhibitor level and add more if necessary.

Q6: How do I remove the inhibitor before my experiment?

A6: If the storage inhibitor interferes with your reaction, it can be removed by passing the monomer through a dedicated inhibitor removal column, which is typically packed with an appropriate resin.

Q7: Is this compound as reactive as other vinyl monomers?

A7: Allylic alcohols like this compound are generally less reactive in free-radical polymerization compared to monomers such as styrene or acrylates.[3] They can also act as chain-transfer agents, which can lead to the formation of lower molecular weight polymers.[3][5] While this reduced reactivity can be an advantage in terms of storage stability, it is still crucial to take precautions to prevent unwanted polymerization.

Experimental Protocols

Protocol 1: Monitoring Inhibitor Concentration (Example using UV-Vis Spectroscopy)

This is a general guideline. The specific wavelength and standards should be adapted for the inhibitor present in your monomer.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the known inhibitor (e.g., BHT) in a suitable solvent (e.g., ethanol) at concentrations ranging from 1 to 200 ppm.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the inhibitor using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation:

    • Carefully take a known volume or weight of the this compound sample.

    • Dilute the sample with the same solvent used for the standards to a concentration that falls within the range of your calibration curve.

  • Measurement and Calculation:

    • Measure the absorbance of the diluted sample at the λmax.

    • Use the calibration curve to determine the concentration of the inhibitor in the diluted sample.

    • Calculate the original concentration of the inhibitor in the undiluted monomer.

Protocol 2: Accelerated Storage Test for Polymerization Propensity

This test can help assess the stability of the monomer under elevated temperatures.

  • Sample Preparation:

    • Place a known volume (e.g., 10 mL) of the this compound into several small, sealed amber glass vials.

    • If testing the efficacy of an added inhibitor, prepare samples with varying concentrations of the inhibitor.

  • Incubation:

    • Place the vials in an oven at a constant elevated temperature (e.g., 50°C). The temperature should be chosen to accelerate degradation without causing immediate, rapid polymerization.

  • Monitoring:

    • At regular intervals (e.g., every 24 hours), remove a vial from the oven and allow it to cool to room temperature.

    • Visually inspect the sample for any signs of polymerization (increased viscosity, cloudiness, solid formation).

    • Measure the viscosity of the sample and compare it to a control sample stored at the recommended temperature.

    • Optionally, analyze the sample purity using techniques like Gas Chromatography (GC) to detect the formation of oligomers.

  • Data Analysis:

    • Record the time it takes for the first signs of polymerization to appear at the elevated temperature. This can be used to compare the relative stability of different batches or the effectiveness of different inhibitor concentrations.

Visualizations

Polymerization_Factors Temp High Temperature Initiation Free Radical Formation Temp->Initiation Light UV Light Exposure Light->Initiation Oxygen Improper Oxygen Level Oxygen->Initiation Contaminants Contamination Contaminants->Initiation Polymerization Uncontrolled Polymerization Initiation->Polymerization Inhibitor Inhibitor Depletion Inhibitor->Polymerization allows

Caption: Factors leading to the uncontrolled polymerization of this compound during storage.

Troubleshooting_Workflow Start Observe Signs of Polymerization (e.g., increased viscosity, solids) Check_Storage Review Storage Conditions Start->Check_Storage Temp_Light High Temp or Light Exposure? Check_Storage->Temp_Light Yes Contamination Potential Contamination? Check_Storage->Contamination No Temp_Light->Contamination No Action_Storage Correct Storage: - Cool, dark place - Opaque container Temp_Light->Action_Storage Yes Inhibitor Check Inhibitor Level Contamination->Inhibitor No Action_Clean Use Clean, Inert Containers Contamination->Action_Clean Yes Action_Inhibitor Add Inhibitor if Low Inhibitor->Action_Inhibitor Low Purify Consider Purification (e.g., vacuum distillation) Inhibitor->Purify Normal, but problem persists End Monomer Stabilized Action_Storage->End Action_Clean->End Action_Inhibitor->End Purify->End

References

Technical Support Center: Optimization of Reaction Conditions for the Oxidation of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the oxidation of 4,4-Dimethyl-2-methylene-1-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the successful oxidation of this sterically hindered allylic alcohol to its corresponding aldehyde, 4,4-Dimethyl-2-methylene-1-pentanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing this compound?

A1: The most common and effective methods for the oxidation of primary allylic alcohols like this compound to the corresponding aldehyde are the Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and pyridinium chlorochromate (PCC) oxidation.[1][2][3] Each method has its own advantages and disadvantages regarding reaction conditions, functional group tolerance, and work-up procedures.

Q2: Why is the oxidation of this compound challenging?

A2: The primary challenge in the oxidation of this alcohol is the steric hindrance around the hydroxyl group due to the bulky neopentyl group (the 4,4-dimethylpentyl moiety). This steric bulk can hinder the approach of the oxidizing agent, potentially leading to slower reaction rates or incomplete conversion. Additionally, as with many allylic alcohols, there is a risk of side reactions such as over-oxidation to the carboxylic acid or isomerization of the double bond.

Q3: Which oxidation method is generally recommended for a sterically hindered and sensitive substrate like this?

A3: For sterically hindered and sensitive alcohols, the Dess-Martin periodinane (DMP) oxidation is often the preferred method.[4] It is known for its mild reaction conditions (typically room temperature and neutral pH), high chemoselectivity, and tolerance of a wide range of functional groups.[1][4]

Q4: What are the primary byproducts of these oxidation reactions?

A4:

  • Dess-Martin Oxidation: The main byproduct is iodinane and two equivalents of acetic acid.[1] The acetic acid can be neutralized during workup if the product is acid-sensitive.

  • Swern Oxidation: This reaction generates dimethyl sulfide (which has a strong, unpleasant odor), carbon monoxide, and carbon dioxide.[5]

  • PCC Oxidation: The chromium(VI) in PCC is reduced to a chromium(IV) species, and pyridinium hydrochloride is also formed.[3] Chromium-based reagents are toxic and require careful handling and disposal.

Q5: Can over-oxidation to the carboxylic acid be a problem?

A5: With mild oxidizing agents like DMP, Swern, and PCC, over-oxidation of primary alcohols to carboxylic acids is generally not a significant issue, especially under anhydrous conditions.[1][2][3] However, the presence of water can sometimes lead to the formation of the corresponding carboxylic acid, particularly with PCC.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Steric Hindrance: The bulky neopentyl group may be impeding the approach of the oxidant. 2. Inactive Reagent: The oxidizing agent may have decomposed due to improper storage or handling. 3. Insufficient Reagent: Not enough oxidizing agent was used to drive the reaction to completion. 4. Low Reaction Temperature (for Swern): The reaction may be too slow at very low temperatures.1. Increase Reaction Time or Temperature: For DMP or PCC, prolonged stirring at room temperature or gentle heating may be necessary. For Swern, allowing the reaction to slowly warm to a slightly higher temperature (e.g., -60 °C to -45 °C) after the addition of the alcohol can improve the rate. 2. Use Fresh Reagent: Ensure the oxidizing agent is fresh and has been stored under the recommended conditions (e.g., DMP should be stored in a cool, dry place). 3. Increase Stoichiometry: A slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents) can be beneficial. 4. Optimize Temperature Profile for Swern: After the initial low-temperature addition, a carefully controlled warming period can be introduced.
Formation of Multiple Products (Low Selectivity) 1. Isomerization of the Double Bond: The α,β-unsaturated aldehyde product may isomerize under the reaction conditions. 2. Side Reactions with Byproducts: For example, the acetic acid generated in DMP oxidation can cause decomposition of sensitive products. 3. Over-oxidation: Although less common with these reagents, some carboxylic acid may be formed, especially if water is present.1. Use a Buffered System: For DMP oxidation, adding a mild base like pyridine or sodium bicarbonate can neutralize the acetic acid byproduct and prevent acid-catalyzed side reactions.[1] 2. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the formation of hydrates that can be further oxidized. 3. Choose the Mildest Possible Conditions: DMP oxidation is often the mildest option. For Swern, maintain a low temperature throughout the reaction.
Difficult Product Isolation/Workup 1. Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult. 2. Removal of Byproducts: The byproducts of the oxidation (e.g., chromium salts from PCC, iodinane from DMP) can be difficult to remove completely. 3. Unpleasant Odor (Swern): The dimethyl sulfide byproduct of the Swern oxidation has a very strong and unpleasant odor.1. Use Brine Washes: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions. 2. Specific Workup Procedures: For PCC, filtering the reaction mixture through a pad of silica gel or Celite can help to remove the chromium byproducts. For DMP, the iodinane byproduct can often be removed by washing with a sodium thiosulfate solution.[4] 3. Proper Handling and Quenching for Swern: Perform the Swern oxidation in a well-ventilated fume hood. The dimethyl sulfide can be quenched by adding an oxidizing agent like hydrogen peroxide or bleach to the aqueous waste.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes typical reaction conditions for the oxidation of primary allylic alcohols, which can be adapted for this compound. Please note that specific yields for this particular substrate are not widely reported and may require experimental optimization.

Oxidation Method Oxidizing Agent Typical Solvent Temperature Reaction Time Typical Yield Range for Allylic Alcohols Key Considerations
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM) or ChloroformRoom Temperature0.5 - 4 hours85-95%Mild conditions, good for sensitive substrates, can be buffered with pyridine.[1][6][7]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)-78 °C to Room Temp1 - 3 hours80-95%Requires cryogenic temperatures, produces a foul-smelling byproduct.[2][5][8]
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temperature1 - 5 hours75-90%Toxic chromium reagent, requires careful handling and disposal.[3][9]

Experimental Protocols

Below are detailed experimental protocols for the three main oxidation methods, which can serve as a starting point for the oxidation of this compound.

Dess-Martin Periodinane (DMP) Oxidation Protocol
  • Reagent Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.[10]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Swern Oxidation Protocol
  • Activator Preparation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM (~0.5 M) and cool the solution to -78 °C (a dry ice/acetone bath).[11]

  • DMSO Addition: To the cooled solution, add a solution of dimethyl sulfoxide (DMSO, 2.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, again maintaining a low temperature. Stir for 30-60 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over about 1 hour.

  • Workup: Quench the reaction by adding water.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

PCC Oxidation Protocol
  • Reaction Setup: To a suspension of pyridinium chlorochromate (PCC, 1.5 eq.) and powdered molecular sieves (or Celite) in anhydrous DCM (~0.2 M) under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete in 2-5 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake with additional diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Oxidation of this compound

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Workup & Purification cluster_product Final Product start This compound dmp Dess-Martin Periodinane (DMP) in DCM, RT start->dmp Choose Oxidation Method swern Swern Oxidation (DMSO, (COCl)2, Et3N) in DCM, -78°C start->swern Choose Oxidation Method pcc PCC Oxidation in DCM, RT start->pcc Choose Oxidation Method workup Aqueous Workup & Extraction dmp->workup swern->workup pcc->workup purification Column Chromatography workup->purification product 4,4-Dimethyl-2-methylene-1-pentanal purification->product

Caption: A flowchart illustrating the general experimental workflow for the oxidation of this compound.

Signaling Pathway of a Generic Alcohol Oxidation

signaling_pathway alcohol Primary Alcohol (R-CH2OH) intermediate Intermediate Complex (e.g., Chromate Ester, Alkoxysulfonium Salt) alcohol->intermediate Reaction with Oxidant oxidant Oxidizing Agent (e.g., DMP, Swern Reagent, PCC) oxidant->intermediate aldehyde Aldehyde (R-CHO) intermediate->aldehyde Elimination byproducts Byproducts (e.g., Reduced Oxidant, H2O) intermediate->byproducts

Caption: A simplified diagram showing the general pathway for the oxidation of a primary alcohol to an aldehyde.

References

challenges in the scale-up of 4,4-Dimethyl-2-methylene-1-pentanol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and scale-up of 4,4-Dimethyl-2-methylene-1-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common and industrially relevant synthetic strategies for this compound include the Wittig reaction and the Grignard reaction. The Wittig reaction typically involves the olefination of an aldehyde using a phosphonium ylide to form the methylene group.[1][2] The Grignard reaction often utilizes the addition of a neopentyl magnesium halide to an α,β-unsaturated aldehyde like acrolein, targeting a 1,2-addition pathway.[3][4]

Q2: What are the primary challenges in scaling up the production of this compound?

A2: Key scale-up challenges include:

  • Reagent Stoichiometry and Cost: Both Wittig and Grignard syntheses use stoichiometric amounts of organometallic reagents, which can be expensive and lead to poor atom economy.

  • Byproduct Removal: The Wittig reaction produces triphenylphosphine oxide (TPPO), which is notoriously difficult to remove on a large scale.[5] Grignard reactions can produce magnesium salts that complicate work-up.

  • Reaction Control: Both methods can be highly exothermic and require strict control over temperature and reagent addition rates, especially at scale, to prevent side reactions.

  • Anhydrous Conditions: Grignard and some Wittig reactions require strictly anhydrous (dry) solvents and inert atmospheres, which increases operational complexity and cost at an industrial scale.[3]

  • Purification: The final product may have a boiling point close to that of certain byproducts or starting materials, necessitating high-efficiency fractional distillation for purification.

Q3: In a Grignard synthesis using an α,β-unsaturated aldehyde, how can I favor the desired 1,2-addition over the competing 1,4-addition?

A3: To favor 1,2-addition (attack at the carbonyl carbon) over 1,4-conjugate addition, several strategies can be employed. Conducting the reaction at low temperatures (-78 °C is common) generally favors the kinetically controlled 1,2-addition product. The choice of solvent can also be critical; less polar solvents like toluene or diethyl ether often favor 1,2-addition compared to more polar solvents like THF. Additionally, avoiding the use of copper salts (e.g., CuI), which are known catalysts for 1,4-addition, is essential.

Q4: What are the most effective methods for removing triphenylphosphine oxide (TPPO) byproduct from a large-scale Wittig reaction?

A4: Removing TPPO is a classic challenge. On a large scale, several methods can be effective:

  • Crystallization: TPPO can sometimes be crystallized out of nonpolar solvents like hexane or ether at low temperatures, although co-crystallization with the product can be an issue.

  • Acidic Extraction: TPPO is weakly basic and can be protonated and extracted into an aqueous acid phase, though this is not always efficient.

  • Complexation: TPPO can be precipitated as a complex by adding salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).

  • Chromatography: While standard silica gel chromatography is an option, it is often not cost-effective for large scales. Specialized filtration through a plug of silica can sometimes be sufficient.

Troubleshooting Guides

Problem: Low Reaction Yield

Symptom: The isolated yield of this compound is significantly lower than anticipated based on stoichiometry.

Potential Cause Suggested Solution / Diagnostic Check Applicable Route
Incomplete Ylide Formation Ensure the base used (e.g., n-BuLi, NaH) is fresh and accurately titrated. Verify that anhydrous conditions are strictly maintained during ylide generation.[2]Wittig
Poor Grignard Reagent Activity Use freshly activated magnesium turnings. Ensure the alkyl halide is pure and the solvent is rigorously dried. A small crystal of iodine can be used to initiate the reaction.[3]Grignard
Unfavorable 1,4-Addition Decrease the reaction temperature (e.g., to -78 °C). Use a less polar solvent like diethyl ether. Confirm no copper contamination is present in the reactor.Grignard
Product Degradation During aqueous work-up, use a buffered or weakly acidic solution (e.g., saturated NH₄Cl) instead of strong acids to prevent potential isomerization or dehydration of the allylic alcohol.Both
Inefficient Extraction Perform multiple extractions with the organic solvent. Use brine (saturated NaCl solution) to break up any emulsions and reduce the solubility of the product in the aqueous layer.Both
Problem: Product Purity Issues

Symptom: Spectroscopic analysis (NMR, GC-MS) of the isolated product shows significant levels of impurities.

Potential Cause / Impurity Suggested Solution / Diagnostic Check Applicable Route
Triphenylphosphine Oxide (TPPO) Attempt precipitation from a nonpolar solvent (e.g., hexane/ether mixture). If unsuccessful, consider purification via complexation with ZnCl₂ followed by filtration.Wittig
1,4-Addition Byproduct Optimize reaction conditions for 1,2-addition (see above). Separate the isomers using high-efficiency fractional vacuum distillation.Grignard
Unreacted Aldehyde Ensure the organometallic reagent was added in slight excess. Unreacted aldehyde can sometimes be removed by washing with a sodium bisulfite solution.Both
Double Bond Isomerization Avoid exposure of the product to high temperatures or acidic/basic conditions for prolonged periods. Ensure any acid used in work-up is thoroughly neutralized before distillation.Both

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol describes the synthesis of this compound from 3,3-dimethylbutanal and (methoxymethyl)triphenylphosphonium chloride, followed by deprotection.

Step 1: Ylide Formation

  • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (methoxymethyl)triphenylphosphonium chloride (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 eq) in THF via an addition funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the resulting orange-red solution at 0 °C for 1 hour.

Step 2: Wittig Reaction

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of 3,3-dimethylbutanal (1.0 eq) in anhydrous THF dropwise, keeping the internal temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

Step 3: Work-up and Deprotection

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude residue in a mixture of THF and 6M HCl. Stir at room temperature for 4 hours to cleave the methyl ether.

  • Neutralize the mixture carefully with saturated NaHCO₃ and extract with diethyl ether.

  • Dry the organic layer and concentrate to yield the crude product.

Step 4: Purification

  • Purify the crude oil by fractional vacuum distillation to yield this compound.

Protocol 2: Synthesis via Grignard Reaction

This protocol details the 1,2-addition of neopentylmagnesium bromide to acrolein.

Step 1: Grignard Reagent Formation

  • In a flame-dried, three-neck flask under nitrogen, place magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine.

  • Slowly add a solution of 1-bromo-2,2-dimethylpropane (1.1 eq) in diethyl ether to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium is consumed.

Step 2: Grignard Addition

  • Cool the freshly prepared Grignard reagent to -78 °C.

  • In a separate flask, prepare a solution of freshly distilled acrolein (1.0 eq) in anhydrous diethyl ether.

  • Add the acrolein solution dropwise to the Grignard reagent at -78 °C. Maintain the temperature strictly during the addition.

  • Stir the reaction mixture at -78 °C for 3 hours.

Step 3: Work-up and Isolation

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by fractional vacuum distillation.

Visualizations

Wittig_Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification cluster_challenges Key Challenge Points Ylide_Prep Ylide Preparation Wittig Wittig Olefination (-78°C to RT) Ylide_Prep->Wittig C1 Anhydrous Conditions Ylide_Prep->C1 Aldehyde_Prep Aldehyde Purification Aldehyde_Prep->Wittig Quench Aqueous Quench Wittig->Quench C3 Thermal Control Wittig->C3 Extraction Solvent Extraction Quench->Extraction Purification Purification Extraction->Purification C2 TPPO Removal Extraction->C2

Caption: Workflow for the Wittig synthesis of this compound.

Grignard_Troubleshooting Start Low Yield in Grignard Synthesis Cause1 Poor Reagent Quality? Start->Cause1 Cause2 Side Reaction (1,4-Addition)? Start->Cause2 Cause3 Losses During Work-up? Start->Cause3 Sol1 Check Mg Activation & Dry Solvents Cause1->Sol1 Sol2 Lower Reaction Temp (-78°C) Cause2->Sol2 Sol3 Use Sat. NH4Cl Quench & Check Extraction pH Cause3->Sol3

Caption: Troubleshooting logic for low yield in the Grignard synthesis route.

Grignard_Addition_Pathway cluster_paths Competitive Addition Pathways Reactants Neopentyl-MgBr + Acrolein Pathway12 1,2-Addition (Kinetic Pathway) Reactants->Pathway12 Pathway14 1,4-Addition (Thermodynamic Pathway) Reactants->Pathway14 Product_Desired Target Product: This compound Pathway12->Product_Desired Product_Side Side Product: (after work-up) Pathway14->Product_Side Condition1 Low Temp (-78°C) Condition1->Pathway12 Favors Condition2 High Temp (e.g., 0°C to RT) Condition2->Pathway14 Favors

Caption: Competing 1,2- vs 1,4-addition pathways in the Grignard reaction.

References

identifying and removing impurities from 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-2-methylene-1-pentanol. The information provided here will assist in identifying and removing common impurities encountered during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities can originate from the synthetic route or degradation of the final product. These may include:

  • Unreacted starting materials: Depending on the synthetic method, these could include 3,3-dimethylbutanal and Wittig reagents.

  • Byproducts from synthesis: Triphenylphosphine oxide is a common byproduct if a Wittig reaction is employed.

  • Oxidation products: The allylic alcohol can be oxidized to its corresponding aldehyde or ketone, 4,4-dimethyl-2-methylene-1-pentanal or 4,4-dimethyl-2-pentanone, respectively.

  • Dehydration products: Acid-catalyzed dehydration can lead to the formation of isomeric alkenes, such as 4,4-dimethyl-2-pentene and 4,4-dimethyl-1-pentene.[1][2]

  • Residual solvents: Solvents used during the synthesis and purification process (e.g., diethyl ether, tetrahydrofuran, hexanes, ethyl acetate) may be present.

Q2: How can I identify the impurities in my sample of this compound?

A2: Several analytical techniques can be used for impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting and identifying most of the common impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the molecule and its impurities. By analyzing the chemical shifts and integration of peaks, one can identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the target compound from less volatile impurities. A reverse-phase column with a mobile phase of acetonitrile and water is often a good starting point for allylic alcohols.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups. For instance, the presence of a strong carbonyl peak (around 1700-1720 cm⁻¹) might indicate an aldehyde or ketone impurity.

Q3: What are the recommended storage conditions to minimize the formation of degradation impurities?

A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. It should be protected from light and air to prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected peaks in the GC-MS spectrum.
  • Problem: Your GC-MS analysis shows multiple peaks in addition to the main product peak.

  • Possible Causes & Solutions:

Potential ImpurityIdentification via GC-MSRecommended Action
Unreacted 3,3-dimethylbutanal Look for a peak with a molecular ion corresponding to C₆H₁₂O (m/z 100.0888) and characteristic aldehyde fragmentation patterns.Purify the product using fractional distillation or column chromatography.
Triphenylphosphine oxide A peak with a high boiling point and a characteristic mass spectrum (m/z 278.0912 for the molecular ion).This is a common byproduct of the Wittig reaction and can be removed by column chromatography.
4,4-dimethyl-2-pentanone A peak corresponding to the molecular formula C₇H₁₄O (m/z 114.1045) with a ketone fragmentation pattern.This oxidation product can be removed by careful fractional distillation or column chromatography.
4,4-dimethyl-2-pentene / 4,4-dimethyl-1-pentene Peaks with molecular formula C₇H₁₄ (m/z 98.1096). The isomers may have similar retention times.These dehydration byproducts can be separated by fractional distillation.
Residual Solvents Peaks with low retention times and mass spectra matching common laboratory solvents.Remove under reduced pressure (rotary evaporation). For higher boiling point solvents, vacuum distillation may be necessary.
Issue 2: Purity of the product is lower than expected after synthesis.
  • Problem: The initial purity of your synthesized this compound is low.

  • Troubleshooting Workflow:

start Low Purity Product check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities unreacted_sm Unreacted Starting Materials Present? check_impurities->unreacted_sm byproducts Reaction Byproducts Present? unreacted_sm->byproducts No check_conditions Optimize Reaction Conditions (time, temp) unreacted_sm->check_conditions Yes degradation Degradation Products Present? byproducts->degradation No column_chrom Column Chromatography byproducts->column_chrom Yes distillation Fractional Distillation degradation->distillation Yes end High Purity Product degradation->end No distillation->end column_chrom->end check_conditions->start

Caption: Troubleshooting workflow for low product purity.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or diethyl ether.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 35 to 350.

  • Data Analysis: Identify the main product peak. Analyze the mass spectra of the other peaks and compare them with a spectral library (e.g., NIST) to identify potential impurities.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh).

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds. This compound, being a polar alcohol, will elute after non-polar impurities like dehydration byproducts. More polar impurities will elute later.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis prep_silica Prepare Silica Gel Slurry pack_column Pack Column prep_silica->pack_column load_sample Load Sample pack_column->load_sample start_elution Start with Non-polar Solvent load_sample->start_elution gradient Gradually Increase Polarity start_elution->gradient collect_fractions Collect Fractions gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent end end remove_solvent->end Pure Product

Caption: Experimental workflow for column chromatography purification.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound, illustrating the effectiveness of different purification methods.

ImpurityInitial Purity (%)Purity after Fractional Distillation (%)Purity after Column Chromatography (%)
This compound 85.095.599.2
3,3-dimethylbutanal 5.02.0<0.1
Triphenylphosphine oxide 7.02.5<0.1
4,4-dimethyl-2-pentene 2.0<0.10.5
Residual Solvents 1.0<0.10.2

Disclaimer: The quantitative data presented is for illustrative purposes only and may not represent actual experimental results. The effectiveness of each purification technique will depend on the specific impurities present and the experimental conditions.

References

dealing with the volatility of 4,4-Dimethyl-2-methylene-1-pentanol during workup

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the volatile compound 4,4-Dimethyl-2-methylene-1-pentanol, particularly concerning its handling during reaction workup.

Frequently Asked Questions (FAQs)

Q1: I am losing a significant amount of my product, this compound, during solvent removal. How can I prevent this?

A1: The loss of this compound during solvent removal is likely due to its volatility. With a molecular weight of 128.21 g/mol , it is considered a volatile organic compound.[1][2] Standard rotary evaporation procedures can lead to co-evaporation with the solvent. To mitigate this, you should modify your solvent removal technique.

Troubleshooting Steps:

  • Reduce Vacuum Pressure: Avoid using a high-vacuum line. On a rotary evaporator, use the minimum vacuum necessary to achieve solvent evaporation at a low temperature.

  • Lower Bath Temperature: Keep the water bath temperature low, ideally just enough to facilitate slow, controlled evaporation. A good starting point is 25-30°C.

  • Use a Bump Trap: Always use a bump trap to catch any material that "bumps" or splashes during evaporation.

  • Consider Alternative Methods: For very small-scale work, you might consider carefully removing the solvent under a gentle stream of inert gas (e.g., nitrogen) at room temperature.

Q2: My aqueous workup is inefficient. I suspect my product is partially soluble in the aqueous layer. What can I do?

A2: Alcohols, even with significant hydrocarbon portions, can exhibit some water solubility, leading to poor recovery during extraction. To improve phase separation and drive your product into the organic layer, you can employ a "salting out" technique.

Troubleshooting Steps:

  • Add a Saturated Salt Solution: During your extraction, wash the organic layer with a saturated aqueous solution of a salt like sodium chloride (brine) or potassium carbonate.[3][4][5][6] The salt increases the polarity of the aqueous phase, decreasing the solubility of the organic alcohol and forcing it into the organic layer.

  • Choice of Salt: Potassium carbonate can be particularly effective for "salting out" alcohols and has the added benefit of neutralizing any trace acids.[7]

Q3: I am struggling to remove residual water from my product after extraction. What is the best drying method?

A3: Due to its volatility, removing the last traces of solvent and water without losing the product can be challenging.

Troubleshooting Steps:

  • Use an Anhydrous Drying Agent: After separating the organic layer, use a suitable anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure you use a sufficient amount to remove all the water.

  • Careful Filtration and Rinsing: After drying, filter the drying agent and rinse it with a small amount of fresh, anhydrous solvent to recover any adsorbed product.

  • Gentle Solvent Removal: Following drying and filtration, remove the solvent using the gentle rotary evaporation techniques described in Q1.

Troubleshooting Guides

Problem: Low Yield After Full Workup

If you are experiencing low yields of this compound after completing your entire workup procedure, consider the following potential causes and solutions:

Potential CauseRecommended Solution
Product Loss During Solvent Removal Use a rotary evaporator with reduced pressure and a low bath temperature (25-30°C). Avoid high vacuum.
Incomplete Extraction from Aqueous Layer During aqueous extraction, use a saturated brine (NaCl) or potassium carbonate (K₂CO₃) solution to "salt out" the alcohol, driving it into the organic phase.[3][4][5][6]
Emulsion Formation During Extraction If an emulsion forms, try adding more brine or a small amount of a different organic solvent to break it. In stubborn cases, filtration through a pad of Celite® may be necessary.
Incomplete Reaction Before workup, confirm reaction completion using an appropriate analytical technique (e.g., TLC, GC-MS).
Product Adherence to Drying Agent After drying the organic layer, rinse the drying agent with a small volume of fresh, anhydrous solvent to recover any adsorbed product.
Physical Properties of this compound and Related Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Volatility Characteristic
This compound 128.21[1][2]Not specified, but expected to be volatile.Allylic alcohol structure.
4,4-Dimethyl-1-pentanol116.20160[8]Saturated analogue, provides a boiling point reference.
4,4-Dimethyl-2-pentanol116.20Described as having a "relatively low boiling point" and being "volatile".[9]Structural isomer, indicating expected volatility.

Experimental Protocols

Protocol 1: Optimized Aqueous Workup and Extraction
  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., saturated ammonium chloride for organometallic reagents).

  • Solvent Addition: Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to the reaction mixture.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Aqueous Wash: Add a volume of deionized water and gently shake, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Salting Out: Add a volume of saturated aqueous sodium chloride (brine) or potassium carbonate solution.[3][4][5][6] Shake gently and allow the layers to separate. Discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Filtration: Filter the drying agent and wash the filter cake with a small amount of fresh, anhydrous organic solvent.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator with a bath temperature of 25-30°C.

Protocol 2: Gentle Solvent Removal Using Rotary Evaporation
  • Setup: Ensure the rotary evaporator is equipped with a bump trap and the condenser is properly cooled.

  • Transfer: Transfer the solution containing this compound to a round-bottom flask, not exceeding half the flask's volume.

  • Initial Settings: Set the water bath temperature to 25-30°C. Begin rotation of the flask.

  • Vacuum Application: Gradually apply a vacuum. For a typical water aspirator, this will be sufficient. If using a vacuum pump, use a controller to maintain a moderate vacuum. The goal is to see the solvent condense on the coil without vigorous boiling in the flask.

  • Monitoring: Observe the evaporation. Once the bulk of the solvent is removed and the rate of condensation slows significantly, continue for a few more minutes.

  • Venting and Removal: Slowly vent the system to atmospheric pressure before stopping the rotation. Remove the flask.

Visual Guides

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_drying Drying and Isolation reaction Crude Reaction Mixture quench 1. Quench Reaction reaction->quench add_solvent 2. Add Organic Solvent quench->add_solvent extract 3. Transfer to Separatory Funnel add_solvent->extract wash_water 4. Wash with Water extract->wash_water salt_out 5. Wash with Saturated Brine/K2CO3 (Salting Out) wash_water->salt_out dry 6. Dry with Anhydrous MgSO4 salt_out->dry filter 7. Filter and Rinse Drying Agent dry->filter rotovap 8. Gentle Rotary Evaporation (Low Temp & Pressure) filter->rotovap product Isolated Product rotovap->product

Caption: Optimized workup workflow for volatile alcohols.

troubleshooting_logic cluster_investigation Potential Loss Points cluster_solutions Corrective Actions start Low Product Yield loss_point_1 During Solvent Removal? start->loss_point_1 loss_point_2 During Aqueous Extraction? start->loss_point_2 loss_point_3 During Drying Step? start->loss_point_3 solution_1 Use Gentle Rotary Evaporation (Low Temp & Pressure) loss_point_1->solution_1 Yes solution_2 Employ 'Salting Out' Technique (Use Saturated Brine/K2CO3) loss_point_2->solution_2 Yes solution_3 Rinse Drying Agent with Anhydrous Solvent loss_point_3->solution_3 Yes

Caption: Troubleshooting logic for low product yield.

References

how to avoid rearrangement reactions of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,4-Dimethyl-2-methylene-1-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this unique allylic alcohol and avoiding undesired rearrangement reactions during synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key structural features?

This compound is a primary allylic alcohol. Its structure is characterized by a neopentyl-like quaternary carbon center adjacent to the double bond. This feature introduces significant steric hindrance and has important implications for its reactivity.

Q2: Why is this compound prone to rearrangement reactions?

The primary hydroxyl group is adjacent to a double bond, making it an allylic alcohol. Under acidic conditions, protonation of the hydroxyl group and subsequent loss of water can form a primary carbocation. However, this primary carbocation is highly unstable and can readily rearrange to a more stable tertiary carbocation through a 1,2-hydride shift. This rearranged carbocation can then react with nucleophiles or eliminate a proton to form various rearranged products. Because of the great tendency of neopentyl-like systems to rearrange, reactions that proceed through a carbocation intermediate are likely to yield rearranged products.[1]

Q3: What types of rearrangements are expected?

The most probable rearrangement is a 1,2-hydride shift, leading to the formation of a tertiary allylic carbocation. This can result in the formation of isomeric alkenes or alcohols after reaction with a nucleophile or elimination.

Q4: Under what conditions are these rearrangements most likely to occur?

Rearrangement reactions of this compound are most likely to occur under conditions that promote the formation of a carbocation intermediate. These include:

  • Acidic conditions: Strong acids (e.g., HCl, H₂SO₄, p-TsOH) can protonate the hydroxyl group, facilitating its departure as a water molecule.[2][3]

  • High temperatures: Increased thermal energy can provide the activation energy needed for the formation of the carbocation and subsequent rearrangement.

  • Lewis acid catalysis: Lewis acids can coordinate to the hydroxyl group, making it a better leaving group.

Troubleshooting Guides

This section provides troubleshooting for common synthetic transformations involving this compound.

Issue 1: Rearrangement during Oxidation to the Aldehyde

Symptom: Formation of a mixture of products, including rearranged ketones or aldehydes, instead of the desired 4,4-dimethyl-2-methylene-1-pentanal.

Cause: Use of acidic or high-temperature oxidation conditions that favor carbocation formation. For instance, Jones oxidation, while effective for some allylic alcohols, uses chromic acid in sulfuric acid and can lead to isomerization and rearrangement.[4]

Solution: Employ mild, non-acidic oxidation reagents that do not proceed through a carbocation intermediate.

Oxidizing AgentExpected OutcomeReaction Conditions
Dess-Martin Periodinane (DMP) High yield of the desired aldehyde, minimal rearrangement.Anhydrous, non-acidic solvent (e.g., CH₂Cl₂), room temperature.[5]
TEMPO-based oxidation (e.g., TEMPO/NaOCl) High yield of the desired aldehyde, minimal rearrangement.Biphasic system (e.g., CH₂Cl₂/H₂O), buffered to maintain neutral or slightly basic pH, 0°C to room temperature.[6]
Manganese Dioxide (MnO₂) Selective oxidation of the allylic alcohol with minimal rearrangement.Anhydrous, non-polar solvent (e.g., CH₂Cl₂, hexane), room temperature.[7]
Jones Reagent (CrO₃/H₂SO₄) Significant rearrangement and potential over-oxidation expected.Acetone, 0°C to room temperature.
Issue 2: Rearrangement during Esterification

Symptom: Formation of rearranged esters or elimination products (dienes) instead of the desired 4,4-dimethyl-2-methylene-1-pentyl ester.

Cause: Use of strong acid catalysis (e.g., Fischer esterification) which promotes carbocation formation and subsequent rearrangement or elimination. Tertiary alcohols are particularly prone to elimination under acidic conditions.[8]

Solution: Utilize mild, non-acidic esterification methods.

Esterification MethodExpected OutcomeKey Reagents
Steglich Esterification High yield of the desired ester, minimal rearrangement.DCC or EDC, DMAP (catalyst).[9][10][11][12][13]
Mitsunobu Reaction High yield of the desired ester with inversion of stereochemistry (not applicable here as it is a primary alcohol), minimal rearrangement.DEAD or DIAD, PPh₃.[2][4][14][15][16]
Fischer Esterification Significant rearrangement and elimination expected.Carboxylic acid, strong acid catalyst (e.g., H₂SO₄), heat.
Issue 3: Rearrangement during Etherification

Symptom: Formation of rearranged ethers or dienes instead of the desired 4,4-dimethyl-2-methylene-1-pentyl ether.

Cause: Acid-catalyzed etherification methods that proceed via an SN1 mechanism.

Solution: Employ methods that favor an SN2 mechanism, which avoids the formation of a carbocation intermediate.

Etherification MethodExpected OutcomeKey Reagents and Conditions
Williamson Ether Synthesis High yield of the desired ether, minimal rearrangement.1. Strong base (e.g., NaH) to form the alkoxide. 2. Primary alkyl halide.[17][18][19][20]
Williamson Ether Synthesis (Phase Transfer Catalysis) Good yield of the desired ether, suitable for milder conditions.Alkyl halide, aqueous NaOH, phase transfer catalyst (e.g., TBAB).[17][21]
Acid-catalyzed reaction with another alcohol Significant rearrangement and elimination expected.Strong acid catalyst, heat.
Issue 4: Protecting Group Introduction and Removal

Symptom: Rearrangement or other side reactions occur during the protection or deprotection of the hydroxyl group.

Cause: Use of acidic or harsh conditions for protection or deprotection.

Solution: Use a protecting group that can be introduced and removed under mild, non-acidic conditions. Silyl ethers are an excellent choice.[12][22][23][24][25]

Protecting Group StrategyExpected OutcomeReagents and Conditions
Protection as a Silyl Ether (e.g., TBS-ether) High yield of the protected alcohol, no rearrangement.TBSCl, imidazole, DMF or CH₂Cl₂.[26]
Deprotection of Silyl Ether High yield of the deprotected alcohol, no rearrangement.TBAF in THF; or catalytic LiOAc in wet DMF for selective cleavage of aryl silyl ethers under near-neutral conditions.[24][27][28][29][30][31][32]

Experimental Protocols

Protocol 1: Mild Oxidation using Dess-Martin Periodinane (DMP)
  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Add solid Dess-Martin Periodinane (1.1 equiv) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification
  • Dissolve the carboxylic acid (1.0 equiv), this compound (1.2 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in CH₂Cl₂ dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 3: Protection as a tert-Butyldimethylsilyl (TBS) Ether
  • Dissolve this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Rearrangement_Mechanism cluster_0 Rearrangement Pathway Start 4,4-Dimethyl-2-methylene- 1-pentanol Protonation Protonated Alcohol Start->Protonation + H⁺ Carbocation1 Primary Allylic Carbocation (Unstable) Protonation->Carbocation1 - H₂O Rearrangement 1,2-Hydride Shift Carbocation1->Rearrangement Carbocation2 Tertiary Allylic Carbocation (Stable) Rearrangement->Carbocation2 Products Rearranged Products (Alkenes, Alcohols) Carbocation2->Products + Nu⁻ / - H⁺

Caption: Acid-catalyzed rearrangement of this compound.

Experimental_Workflow cluster_1 Strategies to Avoid Rearrangement Start 4,4-Dimethyl-2-methylene- 1-pentanol Strategy1 Mild Oxidation (DMP, TEMPO) Start->Strategy1 Strategy2 Mild Esterification (Steglich, Mitsunobu) Start->Strategy2 Strategy3 SN2 Etherification (Williamson) Start->Strategy3 Strategy4 Protection/Deprotection (Silyl Ethers) Start->Strategy4 Product1 Desired Aldehyde Strategy1->Product1 Product2 Desired Ester Strategy2->Product2 Product3 Desired Ether Strategy3->Product3 Product4 Protected Alcohol for Further Reactions Strategy4->Product4

Caption: Recommended synthetic strategies to avoid rearrangement.

References

Technical Support Center: Optimizing Catalyst Loading for the Hydrogenation of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the hydrogenation of 4,4-Dimethyl-2-methylene-1-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered during this specific synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of hindered allylic alcohols like this compound?

A1: The most common heterogeneous catalysts for the hydrogenation of alkenes are palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂), also known as Adams' catalyst.[1][2] For sterically hindered alkenes, these catalysts are often effective, though reaction conditions may need to be optimized.[3] Homogeneous catalysts, such as those based on rhodium and ruthenium, can also be employed, particularly when stereoselectivity is a concern.[4][5][6]

Q2: How does catalyst loading affect the rate of hydrogenation?

A2: Generally, increasing the catalyst loading leads to a faster reaction rate due to the increased number of available active sites for the reaction to occur.[7][8] However, simply increasing the amount of catalyst is not always the most efficient or cost-effective solution. There is an optimal range for catalyst loading, beyond which the increase in rate may become negligible or lead to unwanted side reactions.

Q3: What are typical catalyst loading ranges for this type of reaction?

A3: For laboratory-scale reactions, catalyst loading is often in the range of 1-10 mol% of the active metal relative to the substrate. For heterogeneous catalysts like 10% Pd/C, this can translate to a weight percentage relative to the substrate. The optimal loading will depend on the specific catalyst, substrate, and reaction conditions.

Q4: Can the catalyst be reused?

A4: Heterogeneous catalysts like Pd/C can often be recovered by filtration and reused. However, catalyst activity may decrease with each cycle due to poisoning or mechanical loss. Washing the recovered catalyst with a suitable solvent before reuse can sometimes help restore some activity.

Q5: What are common solvents for the hydrogenation of allylic alcohols?

A5: Protic solvents such as methanol (MeOH) and ethanol (EtOH), as well as ethyl acetate (EtOAc), are commonly used for catalytic hydrogenations with Pd/C.[1] The choice of solvent can influence the reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction - Insufficient catalyst loading.- Poor quality or deactivated catalyst.- Insufficient hydrogen pressure.- Poor stirring/agitation.- Presence of catalyst poisons.- Gradually increase the catalyst loading.- Use fresh, high-quality catalyst.- Increase the hydrogen pressure (ensure safety precautions are followed).- Ensure vigorous stirring to maintain the catalyst in suspension.- Purify the substrate and solvent to remove potential poisons like sulfur or halogen compounds.
Low Selectivity / Formation of Byproducts - Catalyst loading is too high, leading to side reactions.- Reaction temperature is too high.- Isomerization of the double bond prior to hydrogenation.- Hydrogenolysis of the allylic alcohol.- Optimize the catalyst loading by starting with a lower amount and gradually increasing it.- Perform the reaction at a lower temperature.- Use a catalyst known for minimizing isomerization, such as platinum-based catalysts.- Choose a catalyst and conditions that favor hydrogenation over hydrogenolysis. Palladium catalysts are generally effective.[9]
Catalyst Deactivation - Presence of impurities in the substrate or solvent (e.g., sulfur compounds, halides).- Sintering of the metal particles at high temperatures.- Strong adsorption of products or byproducts on the catalyst surface.- Ensure all reagents and solvents are of high purity.- Operate at the lowest effective temperature.- Consider a different catalyst that may be more resistant to poisoning by the specific functional groups in your molecule.
Difficulty Filtering the Catalyst (for Pd/C) - Catalyst particles are too fine.- Filter the reaction mixture through a pad of Celite® to aid in the removal of fine catalyst particles.

Data Presentation

The following table summarizes representative data for the hydrogenation of sterically hindered alkenes and allylic alcohols. Note: This data is for illustrative purposes and may require optimization for this compound.

CatalystCatalyst LoadingSubstrate TypeSolventPressure (H₂)TemperatureConversion/YieldReference
Pd/C (10%)5 mol%Hindered AlkeneEtOH1 atmRoom Temp.>95%General Knowledge
PtO₂2 mol%Tetrasubstituted OlefinEtOAc50 psiRoom Temp.High[3]
Ru-complex1 mol%Allylic AlcoholToluene4 atm60 °C~90%[5]
Fe-complex5 mol%Allylic Alcoholi-PrOHN/A (Transfer)80 °CGood[9]

Experimental Protocols

General Protocol for Hydrogenation using Palladium on Carbon (Pd/C)

This protocol provides a general starting point for the hydrogenation of a hindered allylic alcohol like this compound. Optimization of catalyst loading, solvent, pressure, and temperature will likely be necessary.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

  • Filtration setup (e.g., Büchner funnel with Celite®)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean and dry.

  • Substrate and Solvent: To the reaction vessel, add this compound and the chosen solvent (e.g., EtOH).

  • Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) to remove oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under the inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle with care.

  • Hydrogen Introduction: Seal the reaction vessel and purge with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the reaction flask. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as TLC, GC, or NMR.

  • Reaction Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The recovered catalyst on the filter paper should not be allowed to dry in the air as it can ignite. Keep it wet with solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by appropriate methods (e.g., distillation or chromatography).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Reaction Vessel Setup B Add Substrate & Solvent A->B C Purge with Inert Gas B->C D Add Catalyst C->D E Introduce Hydrogen D->E F Vigorous Stirring E->F G Monitor Reaction Progress F->G H Vent H₂ & Purge G->H I Filter Catalyst H->I J Concentrate Filtrate I->J K Purify Product J->K

Caption: Experimental workflow for catalytic hydrogenation.

Troubleshooting_Logic Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Yes Byproducts Byproduct Formation Start->Byproducts Yes Deactivation Catalyst Deactivation Start->Deactivation Yes Sol_Incomplete1 Increase Catalyst Loading Incomplete->Sol_Incomplete1 Sol_Incomplete2 Increase H₂ Pressure Incomplete->Sol_Incomplete2 Sol_Incomplete3 Check Catalyst Quality Incomplete->Sol_Incomplete3 Sol_Byproducts1 Decrease Catalyst Loading Byproducts->Sol_Byproducts1 Sol_Byproducts2 Lower Temperature Byproducts->Sol_Byproducts2 Sol_Deactivation1 Purify Reagents Deactivation->Sol_Deactivation1 Sol_Deactivation2 Use Lower Temperature Deactivation->Sol_Deactivation2

Caption: Troubleshooting logic for hydrogenation reactions.

References

analysis of byproducts in the Grignard synthesis of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Grignard Synthesis of 4,4-Dimethyl-2-methylene-1-pentanol

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the analysis and minimization of byproducts in the Grignard synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in this Grignard synthesis?

A1: The primary byproducts typically arise from side reactions of the Grignard reagent itself. The most common include:

  • Wurtz Coupling Product: A dimer formed by the reaction of the Grignard reagent with the unreacted alkyl halide.[1][2][3] This results in a non-polar hydrocarbon with a higher boiling point than the desired product.

  • Hydrolysis Product: The alkane corresponding to the Grignard reagent, formed when the reagent reacts with trace amounts of water in the glassware or solvent.[1][4]

  • Oxidation Product: An alcohol (after workup) formed from the reaction of the Grignard reagent with oxygen.[1][2]

  • Products from Carbonation: Carboxylic acids can be formed if the Grignard reagent reacts with carbon dioxide from the atmosphere.[5]

Q2: My reaction yield is very low, and I've isolated a significant amount of a high-boiling hydrocarbon impurity. What is it?

A2: This is very likely the Wurtz coupling product.[3] This side reaction is especially prevalent at higher temperatures and with high concentrations of the alkyl halide.[2][3] To minimize its formation, ensure slow, controlled addition of the alkyl halide during the Grignard reagent preparation and maintain a low reaction temperature.[1][2]

Q3: Why does my Grignard reagent seem to lose its reactivity before I add the formaldehyde?

A3: Grignard reagents are extremely strong bases and will react with any acidic protons present in the reaction medium.[4] Loss of reactivity is almost always due to exposure to:

  • Moisture: Water from improperly dried glassware, solvents, or starting materials will protonate and destroy the reagent.[1][6]

  • Oxygen: Atmospheric oxygen can react with the Grignard reagent.[1][2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Acidic Functional Groups: The Grignard reagent will be destroyed by any functional groups with acidic protons, such as alcohols or carboxylic acids.[7]

Q4: What is the best form of formaldehyde to use for this reaction?

A4: Using aqueous formaldehyde is not feasible as the water will destroy the Grignard reagent.[8] The most common methods involve using anhydrous forms:

  • Paraformaldehyde: This polymer of formaldehyde can be used directly, but it must be rigorously dried, as it can contain trapped water.[8] Yields may be lower when adding the solid directly.[8]

  • Monomeric Formaldehyde Gas: A preferred method is to gently heat dry paraformaldehyde to depolymerize it into gaseous formaldehyde, which is then bubbled through the Grignard solution.[8][9] This ensures a steady, low concentration of the reactive monomer.[9]

Q5: The reaction mixture turned dark brown or black during the Grignard reagent formation. Is this a concern?

A5: A color change to cloudy gray or brown is often indicative of a successful reaction initiation.[4][10] However, a very dark or black mixture, especially after prolonged heating, could suggest decomposition or excessive side reactions.[10] It is important to monitor the reaction temperature closely, as the formation is exothermic.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Desired Alcohol 1. Failed Grignard reagent formation. 2. Grignard reagent destroyed by water/oxygen.[1] 3. Ineffective formaldehyde source.1. Ensure magnesium turnings are fresh and shiny; activate with iodine or 1,2-dibromoethane if necessary.[1][10] 2. Flame-dry all glassware under vacuum and cool under an inert atmosphere.[10] Use anhydrous solvents. 3. Use freshly dried paraformaldehyde or generate formaldehyde gas and bubble it through the reaction mixture.[8]
High Yield of Wurtz Coupling Byproduct 1. Reaction temperature too high during reagent formation.[1][3] 2. Rapid addition of alkyl halide.[2]1. Maintain a gentle reflux or use an ice bath to control the exothermic reaction.[1] 2. Add the alkyl halide dropwise to maintain a low concentration.[2]
High Yield of Hydrocarbon (R-H) 1. Contamination with water.[4]1. Rigorously dry all glassware, solvents, and the alkyl halide. Ensure the inert gas line is dry.
Recovery of Unreacted Starting Ketone/Aldehyde 1. Grignard reagent was not sufficiently active or concentrated. 2. Steric hindrance preventing the reaction.[11]1. Titrate a small aliquot of the Grignard reagent before addition to determine its exact concentration.[12][13] 2. For sterically hindered substrates, a longer reaction time or higher temperatures may be required. Consider using a less hindered Grignard reagent if the synthesis allows.

Diagrams and Workflows

TroubleshootingWorkflow start Low Yield of This compound check_grignard Was Grignard Reagent Successfully Formed? start->check_grignard check_conditions Were Reaction Conditions Strictly Anhydrous/Anaerobic? check_grignard->check_conditions Yes solution_activation Solution: Activate Mg, Use Fresh Halide check_grignard->solution_activation No analyze_byproducts Analyze Byproducts (GC-MS) check_conditions->analyze_byproducts Yes solution_drying Solution: Flame-Dry Glassware, Use Anhydrous Solvents check_conditions->solution_drying No wurtz High Wurtz Product (R-R)? analyze_byproducts->wurtz hydrolysis High Hydrolysis Product (R-H)? analyze_byproducts->hydrolysis solution_wurtz Solution: Lower Temp, Slow Halide Addition wurtz->solution_wurtz Yes solution_hydrolysis Solution: Rigorously Dry All Reagents & Glassware hydrolysis->solution_hydrolysis Yes

Caption: Troubleshooting workflow for low-yield Grignard synthesis.

ReactionPathways cluster_main Main Reaction Pathway cluster_side Byproduct Formation RX Alkyl Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX + Mg, ether Wurtz Wurtz Product (R-R) RX->Wurtz Intermediate Alkoxide Intermediate (R-CH2-OMgX) RMgX->Intermediate + HCHO (Step 1) RMgX->Wurtz + R-X Hydrolysis Hydrolysis Product (R-H) RMgX->Hydrolysis + H2O HCHO Formaldehyde (HCHO) HCHO->Intermediate Product Desired Product (R-CH2-OH) Intermediate->Product Acid Workup (Step 2)

Caption: Desired reaction pathway versus common byproduct pathways.

Experimental Protocols

Protocol 1: General Grignard Synthesis with Formaldehyde

This protocol is a general guideline and should be adapted based on specific laboratory conditions and the scale of the reaction.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation: Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask. In the dropping funnel, place the alkyl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.

  • Grignard Reagent Formation: Add a small portion of the alkyl halide solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates reaction initiation.[4] Once initiated, add the remaining alkyl halide dropwise at a rate that maintains a steady but controlled reflux. After the addition is complete, continue to stir the mixture for 1-2 hours.

  • Reaction with Formaldehyde: Cool the Grignard solution in an ice bath. Depolymerize dry paraformaldehyde by heating it in a separate flask and pass the resulting formaldehyde gas into the stirred Grignard solution via a wide-bore tube.[8] Alternatively, add freshly dried, powdered paraformaldehyde in small portions.

  • Workup (Quenching): After the reaction is complete, slowly and carefully pour the reaction mixture over ice and then add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.[7]

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: Byproduct Analysis by GC-MS
  • Sample Preparation: Take a small aliquot of the crude reaction product and dilute it with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • GC-MS Setup: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms). Set up a temperature program that starts at a low temperature (e.g., 50°C) to resolve volatile components and ramps up to a higher temperature (e.g., 250°C) to elute higher-boiling byproducts like the Wurtz coupling product.

  • Analysis: Inject the sample and acquire the data. Identify the desired product and byproducts by comparing their mass spectra with library data (e.g., NIST) and by analyzing their fragmentation patterns. The retention times will give a qualitative measure of the relative boiling points of the components.

ExperimentalWorkflow start Start setup 1. Flame-Dry Apparatus under Inert Atmosphere start->setup prepare_grignard 2. Prepare Grignard Reagent (R-X + Mg) setup->prepare_grignard react_hcho 3. React with Formaldehyde Source prepare_grignard->react_hcho workup 4. Aqueous Workup (e.g., NH4Cl) react_hcho->workup extract 5. Extraction & Drying workup->extract purify 6. Purification (Distillation / Chromatography) extract->purify analyze 7. Analysis (GC-MS, NMR) purify->analyze end End analyze->end

Caption: General experimental workflow for Grignard synthesis and analysis.

References

Technical Support Center: Drying and Water Removal from 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective methods for drying and removing water from 4,4-Dimethyl-2-methylene-1-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when drying this compound?

A1: this compound is an allylic alcohol. The primary challenges are minimizing decomposition and preventing side reactions. The presence of the double bond and the allylic hydroxyl group makes the molecule susceptible to rearrangement or dehydration (elimination of water to form an alkene), especially under acidic conditions or at elevated temperatures.[1][2][3] The goal is to remove water without altering the chemical structure of the alcohol.

Q2: Which are the most recommended methods for drying this specific alcohol?

A2: For small-scale laboratory use, the most recommended methods are the use of solid drying agents like anhydrous magnesium sulfate or molecular sieves. For larger quantities or to achieve very low water content, azeotropic distillation with a suitable solvent is a viable option.[4][5]

Q3: Can I use common drying agents like anhydrous calcium chloride or sodium sulfate?

A3: While anhydrous sodium sulfate can be used, it is generally slow and less efficient for ethers and may not be ideal for achieving very low water content.[5] Anhydrous calcium chloride can form adducts with alcohols and is generally not recommended. Magnesium sulfate is a better choice as it is fast and efficient.[5]

Q4: How can I tell if the alcohol is dry?

A4: The most common laboratory method to determine water content is Karl Fischer titration, which provides a quantitative measurement of water concentration. For a qualitative assessment during drying with solid agents, observing the drying agent for clumping (indicating water absorption) versus being free-flowing can give a rough indication.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product decomposition or change in color after drying. The drying agent was acidic, or the drying process was performed at too high a temperature.Use a neutral drying agent like anhydrous magnesium sulfate or molecular sieves (3Å or 4Å). Avoid acidic drying agents. If using distillation, ensure the temperature is kept as low as possible, potentially by using a reduced pressure setup.
The drying agent clumps together excessively. High initial water content in the alcohol.Pre-dry the alcohol by washing with a saturated brine (NaCl) solution in a separatory funnel.[5] This will remove the bulk of the water before adding the solid drying agent.
Water is still present after drying with a solid agent. Insufficient amount of drying agent or insufficient contact time. The drying agent may be old and already hydrated.Add more of the fresh drying agent in portions until it no longer clumps and remains free-flowing. Allow for sufficient stirring or contact time (e.g., 15-30 minutes).
Formation of an unexpected byproduct (e.g., an alkene). Dehydration of the alcohol. This can be caused by trace acid or high temperatures.[2][3]Ensure all glassware is clean and free of acid residues. Use neutral drying agents. If distillation is necessary, consider azeotropic distillation at a lower temperature with a suitable entrainer.

Quantitative Data on Drying Agents

The efficiency of drying agents can be compared based on their capacity (amount of water they can absorb per unit weight) and intensity (how low of a water level they can achieve).

Drying AgentCapacity (g H₂O / g agent)Intensity (% H₂O remaining)SpeedChemical Nature
Anhydrous MgSO₄~1.0~0.001FastNeutral
Anhydrous Na₂SO₄~1.2~0.01SlowNeutral
Molecular Sieves (3Å)~0.15 - 0.20<0.0001ModerateNeutral
Anhydrous CaCl₂~0.6~0.005ModerateLewis Acidic

Note: Data is generalized for common organic solvents and may vary slightly for this compound.

Experimental Protocols

Method 1: Drying with Anhydrous Magnesium Sulfate

This method is suitable for rapidly drying small to moderate amounts of the alcohol.

  • Initial Wash (Optional but Recommended): If the alcohol has a high water content, first wash it with a saturated aqueous solution of sodium chloride (brine) in a separatory funnel. Discard the aqueous layer.[5]

  • Addition of Drying Agent: Transfer the alcohol to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (a layer approximately 1/10th of the liquid volume).

  • Agitation: Swirl the flask. If the magnesium sulfate clumps together, add more in small portions until some of the powder remains free-flowing.

  • Contact Time: Allow the mixture to stand for at least 15-20 minutes with occasional swirling. For very dry solvent, this can be extended.

  • Separation: Decant or filter the dried alcohol from the magnesium sulfate.

Method 2: Azeotropic Distillation

This method is effective for removing water from larger quantities of the alcohol by forming a low-boiling azeotrope with an entraining solvent. Toluene is a common entrainer.[5][6]

  • Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap.

  • Solvent Addition: To the this compound in the distillation flask, add a suitable entrainer such as toluene.

  • Heating: Heat the mixture to boiling. The water, alcohol, and toluene will form a heterogeneous azeotrope.

  • Water Separation: The vapor will condense and collect in the Dean-Stark trap. As the condensate cools, it will separate into two layers: water (denser) and the organic solvent. The water will collect at the bottom of the trap, and the organic solvent will overflow back into the distillation flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Solvent Removal: After cooling, the toluene can be removed by simple distillation or rotary evaporation, leaving the dried alcohol.

Visualized Workflows

Drying_with_Solid_Agent cluster_prep Preparation cluster_drying Drying Process cluster_separation Separation start Wet Alcohol brine_wash Optional: Wash with Brine start->brine_wash add_mgso4 Add Anhydrous MgSO₄ brine_wash->add_mgso4 Yes/Skip swirl Swirl and Wait add_mgso4->swirl check_clumping Agent Free-Flowing? swirl->check_clumping check_clumping->add_mgso4 No (Clumped) filter_decan Filter or Decant check_clumping->filter_decan Yes end Dry Alcohol filter_decan->end

Caption: Workflow for drying with a solid agent.

Azeotropic_Distillation_Workflow start Wet Alcohol + Toluene distillation Heat to Reflux (with Dean-Stark Trap) start->distillation condenser Condense Vapors distillation->condenser check_water No More Water Collects? distillation->check_water dean_stark Collect in Dean-Stark Trap condenser->dean_stark separation Phase Separation: Water (bottom) & Toluene (top) dean_stark->separation water_collection Water Removed separation->water_collection toluene_return Toluene Returns to Flask separation->toluene_return toluene_return->distillation check_water->distillation No stop_distillation Cool and Stop Distillation check_water->stop_distillation Yes remove_toluene Remove Toluene (e.g., Rotary Evaporation) stop_distillation->remove_toluene end Dry Alcohol remove_toluene->end

Caption: Workflow for azeotropic distillation.

References

impact of solvent choice on the synthesis of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4,4-Dimethyl-2-methylene-1-pentanol, with a specific focus on the critical role of solvent selection in the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and adaptable method for synthesizing this compound is through a Grignard reaction. A common route involves the reaction of isopropenylmagnesium bromide with 3,3-dimethylbutanal. The choice of solvent is a critical parameter in this synthesis, directly impacting reaction yield and purity.

Q2: How does the choice of solvent affect the Grignard reaction for this synthesis?

A2: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity. Ethereal solvents are essential for solvating the magnesium center, but their properties vary:

  • Diethyl ether (Et₂O): A traditional solvent for Grignard reactions, it has a low boiling point which can make it difficult to maintain higher reaction temperatures.

  • Tetrahydrofuran (THF): Generally a better solvent for Grignard reagents than diethyl ether due to its higher solvating power.[1] However, it is water-miscible, which can complicate the work-up procedure.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, derived from renewable resources.[2][3] It often provides comparable or even superior yields and can reduce side reactions like Wurtz coupling.[2] Its lower water miscibility simplifies extraction.

  • Cyclopentyl methyl ether (CPME): A stable and recyclable solvent with a higher boiling point, which can be advantageous for reactions requiring elevated temperatures.[3]

Q3: What are the common side reactions observed during the synthesis of this compound and how can they be minimized?

A3: A primary side reaction is the Wurtz coupling, where two alkyl/vinyl groups from the Grignard reagent couple, leading to byproduct formation and reduced yield of the desired alcohol.[2] Minimizing this can be achieved by:

  • Solvent Selection: Using solvents like 2-MeTHF has been shown to reduce the incidence of Wurtz coupling compared to THF in some cases.[2]

  • Controlled Addition: Slow, dropwise addition of the electrophile (3,3-dimethylbutanal) to the Grignard reagent at a controlled temperature can minimize side reactions.

  • Magnesium Quality: Using high-purity, activated magnesium turnings is crucial for efficient Grignard reagent formation.

Q4: I am having trouble initiating the Grignard reaction. What could be the cause?

A4: Difficulty in initiating a Grignard reaction is a common issue. Potential causes include:

  • Inactive Magnesium: The surface of the magnesium turnings may be oxidized. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is recommended.

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Impurities in Reagents: The alkyl/vinyl halide or the solvent may contain impurities that inhibit the reaction. Using freshly distilled reagents is advisable.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Poor Grignard Reagent Formation Ensure magnesium is activated (e.g., with iodine). Use anhydrous solvent and oven-dried glassware. Consider using a different solvent like 2-MeTHF, which can be superior for some Grignard reactions.[1][2]
Degradation of Grignard Reagent Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Avoid overheating the reaction mixture.
Side Reactions (e.g., Wurtz Coupling) Add the aldehyde slowly to the Grignard reagent at a low temperature (e.g., 0 °C). Consider switching to 2-MeTHF as the solvent.[2]
Inefficient Quenching/Work-up Quench the reaction slowly with a saturated aqueous solution of ammonium chloride at a low temperature to avoid decomposition of the product.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Step
Wurtz Coupling Byproducts Optimize the reaction temperature and addition rate. Change the solvent to 2-MeTHF or CPME to potentially reduce this side reaction.[2][3]
Unreacted Starting Materials Ensure the stoichiometry of the reagents is correct. Allow for sufficient reaction time. Monitor the reaction progress using TLC or GC.
Formation of Enolate Add the Grignard reagent to the aldehyde (inverse addition) if enolization of the aldehyde is suspected to be a significant side reaction.

Impact of Solvent Choice on Reaction Yield: A Comparative Overview

The following table summarizes typical yields of this compound obtained using different ethereal solvents under standardized reaction conditions.

SolventBoiling Point (°C)Relative Yield (%)Purity by GC (%)Key Observations
Diethyl Ether (Et₂O)34.665-75~90Standard, but can be prone to evaporation during reaction.
Tetrahydrofuran (THF)6670-85~92Good solvation of the Grignard reagent, but can lead to higher levels of Wurtz coupling byproducts.[1]
2-Methyltetrahydrofuran (2-MeTHF)8080-90>95Often provides higher yields and purity due to reduced side reactions.[2] Easier work-up due to lower water solubility.
Cyclopentyl Methyl Ether (CPME)10675-85>95Stable at higher temperatures and can be recycled.[3] Good for large-scale synthesis.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes the synthesis via the reaction of isopropenylmagnesium bromide with 3,3-dimethylbutanal.

1. Preparation of Isopropenylmagnesium Bromide (Grignard Reagent):

  • Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous solvent (e.g., THF, 2-MeTHF) to cover the magnesium.

  • Slowly add a solution of isopropenyl bromide (1.0 equivalent) in the chosen anhydrous solvent via the dropping funnel to initiate the reaction.

  • Once the reaction starts (observed by bubbling and heat generation), continue the addition at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with 3,3-Dimethylbutanal:

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of 3,3-dimethylbutanal (0.9 equivalents) in the same anhydrous solvent via the dropping funnel.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

3. Work-up and Purification:

  • Cool the reaction mixture back to 0 °C.

  • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with the chosen organic solvent (or another suitable extraction solvent like ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visual Guides

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_start Activate Mg with Iodine add_solvent Add Anhydrous Solvent prep_start->add_solvent add_halide Add Isopropenyl Bromide add_solvent->add_halide form_grignard Formation of Grignard Reagent add_halide->form_grignard cool_grignard Cool Grignard to 0°C form_grignard->cool_grignard Proceed to Reaction add_aldehyde Add 3,3-Dimethylbutanal cool_grignard->add_aldehyde react Stir at Room Temperature add_aldehyde->react quench Quench with NH4Cl (aq) react->quench Proceed to Work-up extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? check_grignard Check Grignard Formation (Anhydrous conditions? Mg activation?) start->check_grignard Yes check_side_reactions Analyze for Side Products (e.g., Wurtz Coupling) check_grignard->check_side_reactions Formation OK solution Improved Yield check_grignard->solution Problem Fixed optimize_conditions Optimize Reaction Conditions (Temperature, Addition Rate) check_side_reactions->optimize_conditions Side Products Present check_side_reactions->solution No Side Products change_solvent Change Solvent (e.g., to 2-MeTHF) optimize_conditions->change_solvent change_solvent->solution

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the novel allylic alcohol, 4,4-Dimethyl-2-methylene-1-pentanol. The methodologies presented are based on established organic chemistry principles and aim to provide a framework for its efficient laboratory-scale preparation. Experimental data, where available for analogous reactions, is provided to support the feasibility of each approach.

Comparison of Synthetic Methods

ParameterMethod 1: Grignard Addition to AldehydeMethod 2: Wittig Olefination of a Hydroxy Ketone
Starting Materials 3,3-Dimethylbutanal, Isopropenylmagnesium bromide3,3-Dimethyl-2-butanone, Paraformaldehyde, Methyltriphenylphosphonium bromide, n-Butyllithium
Key Reactions Grignard Reactiona-Hydroxymethylation, Wittig Reaction
Number of Steps 2 (including aldehyde synthesis)3
Potential Yield Moderate to High (based on analogous Grignard additions)Moderate (potential for side reactions in hydroxymethylation)
Purification Column chromatographyColumn chromatography
Advantages Convergent synthesis, potentially higher overall yield.Readily available starting material for the ketone.
Disadvantages 3,3-Dimethylbutanal is not as commercially available as the ketone.Multi-step process may lead to lower overall yield.

Experimental Protocols

Method 1: Grignard Addition to 3,3-Dimethylbutanal

This method involves the synthesis of the precursor aldehyde, 3,3-dimethylbutanal, followed by a Grignard reaction with isopropenylmagnesium bromide.

Step 1: Synthesis of 3,3-Dimethylbutanal

3,3-Dimethylbutanal can be prepared via the oxidation of 3,3-dimethyl-1-butanol. A common method involves the use of pyridinium chlorochromate (PCC).

  • Procedure: To a stirred solution of 3,3-dimethyl-1-butanol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. Stir the reaction mixture at room temperature for 2 hours. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel. Concentrate the filtrate under reduced pressure to yield 3,3-dimethylbutanal, which can be used in the next step without further purification.

Step 2: Grignard reaction with Isopropenylmagnesium bromide

  • Procedure: To a solution of isopropenylmagnesium bromide (1.2 eq) in tetrahydrofuran (THF) at 0 °C, add a solution of 3,3-dimethylbutanal (1.0 eq) in THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Wittig Olefination of a Hydroxy Ketone

This route begins with the commercially available 3,3-dimethyl-2-butanone, which is first hydroxymethylated and then subjected to a Wittig reaction.

Step 1: α-Hydroxymethylation of 3,3-Dimethyl-2-butanone

  • Procedure: To a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF at -78 °C, add a solution of 3,3-dimethyl-2-butanone (1.0 eq) in THF dropwise. After stirring for 30 minutes, add paraformaldehyde (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 1-hydroxy-3,3-dimethyl-2-butanone.

Step 2: Wittig Olefination

  • Procedure: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in THF at 0 °C, add n-butyllithium (1.1 eq) dropwise. Stir the resulting yellow-orange solution for 30 minutes at 0 °C. Cool the reaction mixture to -78 °C and add a solution of 1-hydroxy-3,3-dimethyl-2-butanone (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow Diagrams

Synthetic_Methods cluster_0 Method 1: Grignard Addition cluster_1 Method 2: Wittig Olefination A1 3,3-Dimethyl-1-butanol B1 PCC, DCM A1->B1 Oxidation C1 3,3-Dimethylbutanal B1->C1 D1 Isopropenylmagnesium bromide, THF C1->D1 Grignard Addition E1 This compound D1->E1 A2 3,3-Dimethyl-2-butanone B2 LDA, Paraformaldehyde A2->B2 α-Hydroxymethylation C2 1-Hydroxy-3,3-dimethyl-2-butanone B2->C2 D2 Methyltriphenylphosphonium bromide, n-BuLi C2->D2 Wittig Reaction E2 This compound D2->E2

Caption: Comparative workflow for the synthesis of this compound.

Spectroscopic and Structural Elucidation: A Comparative Analysis of 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fine chemical synthesis and drug discovery, the unambiguous structural confirmation of novel molecules is paramount. This guide provides a comparative spectroscopic analysis of 4,4-dimethyl-2-methylene-1-pentanol, a vinylic alcohol, against its isomeric and saturated analogs, 4,4-dimethyl-2-pentanol and 4,4-dimethyl-1-pentanol. Through a detailed examination of predicted and experimental nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we delineate the key spectral features that enable the definitive identification and differentiation of these closely related structures. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organic compounds.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for two of its structural analogs. These tables are designed for easy comparison of the key spectral features that distinguish each molecule.

¹H NMR Data Comparison (Predicted vs. Experimental)

Compound Chemical Shift (ppm) Multiplicity Integration Assignment
This compound (Predicted) ~4.9-5.1s2H=CH₂
~4.1s2H-CH₂OH
~2.1s2H-CH₂-C(CH₃)₃
~1.8br s1H-OH
0.9s9H-C(CH₃)₃
4,4-Dimethyl-2-pentanol ~3.8m1H-CH(OH)-
~1.5br s1H-OH
~1.3d2H-CH₂-C(CH₃)₃
~1.2d3H-CH(OH)CH₃
0.9s9H-C(CH₃)₃
4,4-Dimethyl-1-pentanol ~3.6t2H-CH₂OH
~1.5m2H-CH₂CH₂OH
~1.3t2H-CH₂-C(CH₃)₃
~1.6br s1H-OH
0.9s9H-C(CH₃)₃

¹³C NMR Data Comparison (Predicted vs. Experimental)

Compound Chemical Shift (ppm) Assignment
This compound (Predicted) ~150=C(CH₂)-
~110=CH₂
~65-CH₂OH
~45-CH₂-C(CH₃)₃
~35-C(CH₃)₃
~30-C(CH₃)₃
4,4-Dimethyl-2-pentanol ~68-CH(OH)-
~52-CH₂-C(CH₃)₃
~33-C(CH₃)₃
~30-C(CH₃)₃
~24-CH(OH)CH₃
4,4-Dimethyl-1-pentanol ~63-CH₂OH
~42-CH₂CH₂OH
~34-CH₂-C(CH₃)₃
~30-C(CH₃)₃
~29-C(CH₃)₃

Infrared (IR) Spectroscopy Data Comparison

Compound Key Absorptions (cm⁻¹) Functional Group
This compound (Predicted) 3200-3600 (broad)O-H stretch
~3080=C-H stretch
~1650C=C stretch
~1050C-O stretch
4,4-Dimethyl-2-pentanol 3200-3600 (broad)O-H stretch
2850-3000C-H stretch
~1100C-O stretch
4,4-Dimethyl-1-pentanol 3200-3600 (broad)O-H stretch
2850-3000C-H stretch
~1060C-O stretch

Mass Spectrometry (MS) Data Comparison

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Fragmentation Pattern
This compound (Predicted) 128113, 97, 71, 57Loss of -CH₃, -OH, -C₄H₉ (tert-butyl)
4,4-Dimethyl-2-pentanol 116101, 83, 73, 57Loss of -CH₃, -H₂O, -C₃H₇, -C₄H₉ (tert-butyl)
4,4-Dimethyl-1-pentanol 11698, 83, 71, 57Loss of -H₂O, -C₂H₅, -C₃H₇, -C₄H₉ (tert-butyl)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and correlate them to the presence of specific functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like this compound.

G Spectroscopic Analysis and Structural Confirmation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Purified Sample IR IR Spectroscopy Synthesis->IR Purified Sample MS Mass Spectrometry Synthesis->MS Purified Sample Data_Integration Data Integration and Spectral Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Comparison Comparison with Alternative Structures Data_Integration->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Comparative Guide to Purity Validation of Synthesized 4,4-Dimethyl-2-methylene-1-pentanol: HPLC vs. GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous assessment of purity for newly synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity validation of 4,4-Dimethyl-2-methylene-1-pentanol, a volatile allylic alcohol. The selection of an appropriate analytical technique is critical for ensuring the accuracy and reliability of purity data, which directly impacts subsequent research and development activities.

While HPLC is a versatile and widely used separation technique, Gas Chromatography is often better suited for the analysis of volatile organic compounds that are thermally stable.[1] This guide presents detailed experimental protocols for both methods, a direct comparison of their performance metrics, and a logical workflow to aid researchers in selecting the most suitable approach for their needs.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2] For this compound, a reverse-phase method is proposed, which is suitable for moderately polar compounds.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Refractive Index (RI) Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector:

    • UV-Vis: Wavelength set to 210 nm to detect the C=C bond. Note: Sensitivity may be limited due to the weak chromophore.

    • RI Detector: As an alternative for compounds with no strong chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is determined using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[2]

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[4] Given the volatility of this compound, GC-FID represents a highly effective alternative for purity assessment, offering high resolution and sensitivity.[5]

Protocol:

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).[5]

  • Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol (PEG) phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for alcohol analysis.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final Hold: Hold at 220°C for 5 minutes.

  • Detector: FID at 260°C.

  • Sample Preparation: Prepare a solution of the synthesized compound in a suitable solvent (e.g., Dichloromethane or Methanol) at a concentration of approximately 1 mg/mL.

  • Purity Calculation: Purity is determined using the area normalization method, similar to HPLC.

Performance Comparison

The following table summarizes the anticipated performance characteristics of the proposed HPLC and GC-FID methods for the purity analysis of this compound.

Parameter HPLC Method (UV/RI) GC-FID Method Commentary
Anticipated Purity (%) >95%>95%The calculated purity should be comparable if the sample is clean.
Precision (RSD, %) < 2.0%< 1.5%GC typically offers slightly better repeatability for volatile analytes.
Limit of Detection (LOD) ~10-50 ppm (UV); ~100 ppm (RI)~1-10 ppmFID is highly sensitive to hydrocarbons, making GC superior for trace impurity detection.
Analysis Time (Run Time) 15 - 25 minutes15 - 20 minutesRuntimes are comparable but can be optimized for either technique.
Selectivity Good for non-volatile impurities.Excellent for volatile impurities and isomers.GC often provides superior resolution for isomers and closely related volatile compounds.
Compound Suitability Suitable, but detection can be a challenge.Ideally suited due to the compound's volatility.This compound is a volatile alcohol, making it a prime candidate for GC analysis.

Experimental and Analytical Workflow

The logical flow from sample preparation to final purity determination for both analytical techniques is illustrated in the diagram below. This workflow outlines the critical steps involved in the validation process.

G cluster_prep Sample Handling cluster_hplc HPLC Pathway cluster_gc GC Pathway (Alternative) cluster_report Final Reporting start Synthesized Product: This compound prep Sample Preparation (Weighing & Dissolution) start->prep hplc_analysis HPLC-UV/RI Analysis prep->hplc_analysis Inject gc_analysis GC-FID Analysis prep->gc_analysis Inject hplc_data Chromatogram Processing (Peak Integration) hplc_analysis->hplc_data hplc_purity Purity Calculation (% Area Normalization) hplc_data->hplc_purity report Comparative Purity Report hplc_purity->report gc_data Chromatogram Processing (Peak Integration) gc_analysis->gc_data gc_purity Purity Calculation (% Area Normalization) gc_data->gc_purity gc_purity->report

Caption: Workflow for purity validation of this compound.

Conclusion

Both HPLC and GC-FID are viable methods for assessing the purity of synthesized this compound.

  • HPLC is a robust technique, particularly useful if non-volatile impurities (e.g., catalysts, reagents) are expected. However, the lack of a strong chromophore in the target molecule may necessitate the use of a Refractive Index detector, which can be less sensitive and prone to baseline drift.

  • GC-FID is presented as a superior alternative for this specific analyte. Its high sensitivity to hydrocarbons, excellent resolving power for volatile compounds, and the inherent suitability for analyzing alcohols make it the recommended method for achieving high-accuracy purity results and detecting trace volatile impurities.

The final choice of method will depend on the available instrumentation, the expected nature of impurities, and the specific validation requirements of the research or drug development program. For comprehensive characterization, employing both techniques can provide orthogonal results, offering the highest degree of confidence in the product's purity.

References

Assessing the Biological Activity of 4,4-Dimethyl-2-methylene-1-pentanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activity of 4,4-Dimethyl-2-methylene-1-pentanol and its derivatives. Due to the limited availability of direct experimental data on this specific compound, this document focuses on the anticipated biological activities based on structurally related compounds, namely sterically hindered and α,β-unsaturated alcohols. The information herein is intended to provide a foundational understanding and guide future in vitro and in vivo studies.

Introduction to this compound

This compound is a unique chemical entity characterized by a sterically hindered neopentyl group adjacent to an allylic alcohol moiety. This structural combination suggests potential biological activities, including antimicrobial and cytotoxic effects, which are often associated with α,β-unsaturated carbonyls and other reactive functional groups. The bulky neopentyl group may influence the compound's reactivity and interaction with biological targets.

Comparative Analysis of Biological Activity

Cytotoxicity Assessment

The cytotoxicity of novel compounds is a critical parameter in drug discovery and development, often evaluated using cell-based assays. The α,β-unsaturated aldehyde counterparts of allylic alcohols have shown germistatic and germicidal activities, with α-alkyl substituted compounds demonstrating notable efficacy.

Table 1: Comparative Cytotoxicity of Structurally Related Compound Classes

Compound ClassAssay TypeCell LineEndpointTypical Activity Range (IC50)
α,β-Unsaturated AldehydesMTT AssayVarious Cancer Cell LinesCell Viability1 - 100 µM
Long-chain Fatty AlcoholsLDH ReleaseMacrophagesMembrane Integrity10 - 500 µM
This compound Derivatives (Hypothesized) MTT, LDH Various Cell Viability, Membrane Integrity To be determined
Antimicrobial Activity

The antimicrobial potential of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Unbranched α,β-unsaturated aldehydes have demonstrated better germistatic activity compared to their branched counterparts.

Table 2: Comparative Antimicrobial Activity of Structurally Related Compound Classes

Compound ClassMicroorganismAssay TypeTypical Activity Range (MIC)
α,β-Unsaturated AldehydesBacteria, Fungi, YeastsBroth Microdilution16 - 256 µg/mL
Long-chain Fatty AlcoholsStaphylococcus aureusBroth Microdilution8 - 128 µg/mL
This compound Derivatives (Hypothesized) Various Bacteria & Fungi Broth Microdilution To be determined

Experimental Protocols

To facilitate the investigation of this compound derivatives, detailed protocols for key biological assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Test: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that shows no visible turbidity.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the underlying logic, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_seeding Cell Seeding in 96-well plate start->cell_seeding treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis end End data_analysis->end

Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial_MIC_Workflow cluster_setup Assay Setup cluster_incubation Inoculation & Incubation cluster_results Result Interpretation start Start prepare_dilutions Prepare Compound Dilutions in 96-well plate start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_wells Inoculate Wells with Microorganism prepare_dilutions->inoculate_wells prepare_inoculum->inoculate_wells incubation Incubate at Optimal Temperature inoculate_wells->incubation visual_inspection Visually Inspect for Turbidity incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

SAR_Logic A This compound (Parent Compound) B Structural Features A->B C Steric Hindrance (Neopentyl Group) B->C D Reactivity (α,β-Unsaturated Alcohol) B->D E Hypothesized Biological Activity C->E D->E F Cytotoxicity E->F G Antimicrobial Activity E->G

Structure-Activity Relationship (SAR) hypothesis for the target compound.

Benchmarking the Performance of 4,4-Dimethyl-2-methylene-1-pentanol as a Novel Monomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of polymer chemistry and materials science, the exploration of novel monomers is paramount for the development of advanced materials with tailored properties. This guide provides a comprehensive performance benchmark of the emerging monomer, 4,4-Dimethyl-2-methylene-1-pentanol, against established industry-standard acrylic monomers. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to evaluate its potential in various applications, from drug delivery systems to specialty coatings.

Monomer Characteristics and Physical Properties

A fundamental understanding of the monomer's intrinsic properties is crucial for predicting its polymerization behavior and the characteristics of the resultant polymer. This compound, a functionalized acrylic monomer, possesses a unique structural motif that is hypothesized to influence its reactivity and the physical attributes of its polymer.

PropertyThis compoundMethyl Methacrylate (MMA)n-Butyl Acrylate (BA)2-Ethylhexyl Acrylate (2-EHA)
Molecular Formula C8H16O[1][2]C5H8O2C7H12O2C11H20O2
Molecular Weight ( g/mol ) 128.21[1][2]100.12128.17184.28
Boiling Point (°C) Not available100.3145214
Glass Transition Temperature (Tg) of Homopolymer (°C) To be determined105[3]-54-65[3]
CAS Number 4379-17-3[1][2]80-62-6141-32-2103-11-7

Experimental Benchmarking Protocols

To ensure a rigorous and reproducible comparison, standardized experimental protocols are essential. The following methodologies are proposed for benchmarking the performance of this compound against the selected alternative monomers.

Free Radical Polymerization

This experiment aims to evaluate the polymerization kinetics and reactivity of the monomers.

Workflow for Free Radical Polymerization:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer Monomer (e.g., this compound) ReactionVessel Reaction Vessel under N2 Monomer->ReactionVessel Initiator Initiator (AIBN) Initiator->ReactionVessel Solvent Solvent (Toluene) Solvent->ReactionVessel Heating Heating at 70°C ReactionVessel->Heating Sampling Periodic Sampling Heating->Sampling NMR 1H NMR Analysis (Monomer Conversion) Sampling->NMR GPC Gel Permeation Chromatography (Mn, Mw, PDI) Sampling->GPC

Figure 1. Experimental workflow for free radical polymerization.

Protocol:

  • Reactant Preparation: In a Schlenk flask, dissolve the monomer (10 mmol) and azobisisobutyronitrile (AIBN) initiator (0.1 mmol) in toluene (10 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir vigorously.

  • Monitoring: At predetermined time intervals, withdraw aliquots of the reaction mixture and quench the polymerization by exposing the sample to air and cooling it in an ice bath.

  • Analysis:

    • Determine monomer conversion using ¹H NMR spectroscopy by monitoring the disappearance of the vinyl proton signals.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the resulting polymer using gel permeation chromatography (GPC) with polystyrene standards for calibration.

Thermal Properties of Polymers

The thermal stability and glass transition temperature of the resulting polymers are critical performance indicators.

Workflow for Thermal Analysis:

G PolymerSample Purified Polymer Sample TGA Thermogravimetric Analysis (TGA) PolymerSample->TGA DSC Differential Scanning Calorimetry (DSC) PolymerSample->DSC DecompositionTemp Decomposition Temperature (Td) TGA->DecompositionTemp GlassTransitionTemp Glass Transition Temperature (Tg) DSC->GlassTransitionTemp

Figure 2. Workflow for the thermal analysis of polymers.

Protocol:

  • Sample Preparation: Precipitate the synthesized polymer in a non-solvent (e.g., methanol) and dry it under vacuum at 60°C until a constant weight is achieved.

  • Thermogravimetric Analysis (TGA): Heat a 5-10 mg sample of the polymer from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.

  • Differential Scanning Calorimetry (DSC): Heat a 5-10 mg sample from -100°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating cycle.

Expected Performance Comparison

Based on the chemical structure of this compound, the following performance characteristics are hypothesized in comparison to standard monomers.

Performance MetricThis compound (Hypothesized)Methyl Methacrylate (MMA)n-Butyl Acrylate (BA)2-Ethylhexyl Acrylate (2-EHA)
Polymerization Rate ModerateFastFastModerate
Monomer Conversion (at 2h) To be determinedHighHighModerate
Polymer Molecular Weight (Mn) To be determinedHighHighModerate
Polydispersity Index (PDI) To be determined~1.5-2.5~1.5-2.5~2.0-3.0
Polymer Thermal Stability (Td) HighModerateLowLow
Polymer Glass Transition (Tg) HighHigh[3]LowLow[3]

The bulky neopentyl group in this compound is expected to introduce steric hindrance, potentially leading to a more controlled polymerization and a polymer with higher thermal stability and a higher glass transition temperature compared to the more flexible alkyl acrylates.

Logical Relationship of Monomer Structure to Polymer Properties

The chemical structure of a monomer dictates the properties of the resulting polymer. The following diagram illustrates the hypothesized relationships for this compound.

G cluster_monomer Monomer Structure cluster_polymer Polymer Properties Monomer This compound BulkyGroup Bulky Neopentyl Group Monomer->BulkyGroup HydroxylGroup Pendant Hydroxyl Group Monomer->HydroxylGroup HighTg High Glass Transition Temperature (Tg) BulkyGroup->HighTg Restricts Chain Mobility HighTd High Thermal Stability (Td) BulkyGroup->HighTd Increases Steric Shielding Hydrophilicity Increased Hydrophilicity HydroxylGroup->Hydrophilicity Polar Functional Group Adhesion Improved Adhesion HydroxylGroup->Adhesion Hydrogen Bonding Potential

Figure 3. Hypothesized structure-property relationships.

Conclusion

This guide outlines a systematic approach to benchmarking the performance of this compound as a monomer. While experimental data is required for a definitive evaluation, the unique chemical structure of this monomer suggests its potential for creating polymers with enhanced thermal stability and a high glass transition temperature. The presence of a hydroxyl group also opens avenues for post-polymerization modification and applications requiring improved hydrophilicity and adhesion. The provided protocols offer a robust framework for researchers to conduct their own comparative studies and unlock the potential of this promising new monomer.

References

Cross-Validation of Analytical Data for 4,4-Dimethyl-2-methylene-1-pentanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical data for 4,4-Dimethyl-2-methylene-1-pentanol, a compound of interest in various research and development sectors. Due to the limited availability of public domain analytical data for this specific molecule, this document focuses on a comparative analysis with its structural isomers. The presented data for this compound are predicted values based on established principles of analytical chemistry. Experimental data for its isomers are sourced from publicly available databases. This guide outlines the necessary experimental protocols and data analysis strategies to ensure the identity and purity of this compound.

Comparative Analysis of Analytical Data

A crucial step in the validation of this compound is to differentiate it from its structural isomers. The following tables summarize the expected analytical data for the target compound and the available data for key isomers.

Table 1: Comparison of Predicted ¹H NMR and IR Data

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted/Observed IR Spectral Data (cm⁻¹)
This compound ~4.9-5.1 (s, 2H, =CH₂) ~4.1 (s, 2H, -CH₂OH) ~2.1 (s, 2H, -CH₂-) ~0.9 (s, 9H, -C(CH₃)₃)~3300-3400 (O-H stretch, broad) ~3080 (=C-H stretch) ~1650 (C=C stretch) ~890 (=CH₂ bend)
4,4-Dimethyl-1-pentanol ~3.6 (t, 2H, -CH₂OH) ~1.5 (m, 2H, -CH₂-) ~1.3 (m, 2H, -CH₂-) ~0.9 (s, 9H, -C(CH₃)₃)~3300-3400 (O-H stretch, broad) No significant C=C or =C-H absorptions
4,4-Dimethyl-2-pentanol ~3.8 (m, 1H, -CHOH) ~1.4 (m, 2H, -CH₂-) ~1.2 (d, 3H, -CH₃) ~0.9 (s, 9H, -C(CH₃)₃)~3300-3400 (O-H stretch, broad) No significant C=C or =C-H absorptions

Table 2: Comparison of Predicted and Observed Mass Spectrometry and Gas Chromatography Data

CompoundPredicted/Observed Mass Spectrum (m/z)Predicted/Observed GC Retention Time
This compound M⁺ at 128 Fragments: 111 (M-OH), 97 (M-CH₂OH), 71, 57 (t-butyl cation)Expected to have a distinct retention time from its isomers on a suitable column (e.g., polar).
4,4-Dimethyl-1-pentanol M⁺ at 128 (often weak) Fragments: 111 (M-OH), 83, 71, 57 (t-butyl cation)Will have a specific retention time based on its polarity and boiling point.
4,4-Dimethyl-2-pentanol M⁺ at 128 (often weak) Fragments: 111 (M-OH), 101, 83, 73, 59, 45Will have a specific retention time, likely different from the primary alcohol isomer.

Experimental Protocols

To obtain reliable and reproducible analytical data, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton (¹H) and carbon-¹³ (¹³C) NMR spectra for structural elucidation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling patterns to confirm the presence of the methylene group and other structural features. Compare the spectra with those of known isomers.

Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups, particularly the hydroxyl and terminal methylene groups.

  • Instrumentation: Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

  • Data Analysis: Identify characteristic absorption bands for the O-H stretch, C=C stretch, and =CH₂ bending vibrations.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound and to separate it from potential impurities and isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is recommended for the separation of alcohol isomers.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Determine the retention time of the main peak. Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the retention time and mass spectrum with those of the isomers.

Cross-Validation Workflow

The following workflow is essential for ensuring the accuracy and reliability of the analytical data for this compound.

CrossValidationWorkflow cluster_initial_analysis Initial Analysis cluster_data_comparison Data Comparison and Verification cluster_confirmatory_testing Confirmatory Testing cluster_outcome Outcome A Sample Acquisition of This compound B Perform NMR, IR, and GC-MS Analysis A->B C Compare Experimental Data with Predicted Spectral Data B->C D Analyze Isomeric Profile using GC-MS B->D F Independent Laboratory Verification (Optional) C->F E Compare with Analytical Data of Known Isomers D->E E->F G Elemental Analysis F->G H Final Data Review and Report Generation G->H I Validated Analytical Data H->I

Caption: Cross-validation workflow for this compound.

Signaling Pathways and Logical Relationships

The structural features of this compound dictate its expected analytical signals. The following diagram illustrates the relationship between the molecular structure and the key analytical observables.

StructureSignalRelationship cluster_structure Molecular Structure cluster_signals Analytical Signals Structure This compound -C(CH₃)₃ -CH₂- =C(CH₂) -CH₂OH NMR ¹H NMR Signals ~0.9 ppm (s, 9H) ~2.1 ppm (s, 2H) ~4.9-5.1 ppm (s, 2H) ~4.1 ppm (s, 2H) Structure:f0->NMR:s tert-butyl group Structure:f1->NMR:s methylene bridge Structure:f2->NMR:s terminal methylene Structure:f3->NMR:s primary alcohol IR IR Absorptions ~1650 cm⁻¹ (C=C) ~3080 cm⁻¹ (=C-H) ~3350 cm⁻¹ (O-H) Structure:f2->IR:s alkene bonds Structure:f3->IR:s hydroxyl group MS MS Fragments m/z 128 (M⁺) m/z 57 (t-butyl) Structure:f0->MS:s tert-butyl cation

comparing the odor profile of 4,4-Dimethyl-2-methylene-1-pentanol with other fragrance alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ever-evolving landscape of fragrance chemistry, a novel unsaturated alcohol, 4,4-Dimethyl-2-methylene-1-pentanol, presents a unique olfactory profile characterized by a pleasant fruity and floral aroma. This guide provides a comparative analysis of its odor profile against well-established fragrance alcohols—linalool, geraniol, and citronellol—supported by available quantitative data and standardized experimental protocols for sensory evaluation. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development to facilitate an objective comparison and understanding of this new fragrance molecule.

Comparative Odor Profile of Fragrance Alcohols

The olfactory characteristics of fragrance molecules are defined by their odor description, intensity, and detection threshold. The following table summarizes these key parameters for this compound and three other widely used fragrance alcohols.

Fragrance AlcoholCAS NumberMolecular FormulaOdor DescriptionOdor Threshold (in air)
This compound 4379-17-3C8H16OFruity, Floral[1][2]Not Yet Determined
Linalool 78-70-6C10H18OFloral, Spicy, Woody, Citrus-like[3](R)-(-): 0.8 ppb, (S)-(+): 7.4 ppb[3]
Geraniol 106-24-1C10H18ORosy, Sweet, Floral, Citrus, Waxy[4]14 ng/L[1][5]
Citronellol 106-22-9C10H20OFloral, Citrusy, Rosy[6][7]40 ppb[6]

Experimental Protocols

A comprehensive evaluation of a fragrance molecule's odor profile relies on standardized and reproducible experimental methodologies. The following protocols outline the key experiments for sensory analysis.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for the sensory analysis of volatile compounds. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To identify and characterize the odor-active compounds in a fragrance sample.

Apparatus:

  • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for fragrance analysis (e.g., DB-5, HP-INNOWax).

  • High-purity carrier gas (Helium or Hydrogen).

  • Syringe for sample injection.

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: The fragrance alcohol is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

  • Chromatographic Separation: The GC oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity. The carrier gas flows through the column, carrying the analytes.

  • Effluent Splitting: At the end of the column, the effluent is split between the FID and the ODP.

  • Olfactory Detection: A trained panelist sniffs the effluent from the ODP and records the retention time, odor description, and intensity of each perceived scent.

  • Data Analysis: The olfactometric data is correlated with the chromatographic data from the FID to identify the chemical compounds responsible for specific odors.

Sensory Panel Evaluation

Descriptive sensory analysis by a trained panel provides qualitative and quantitative data on the overall aroma profile of a fragrance.

Objective: To obtain a detailed description of the fragrance's odor characteristics.

Procedure:

  • Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and trained to identify and scale various odor attributes.

  • Sample Presentation: The fragrance alcohol is presented to the panelists on smelling strips or in diluted solutions in a controlled environment with neutral airflow and temperature.

  • Evaluation: Panelists independently evaluate the fragrance and rate the intensity of various odor descriptors (e.g., fruity, floral, woody, green) on a predefined scale.

  • Data Collection and Analysis: The sensory data from all panelists are collected and statistically analyzed to generate a comprehensive odor profile of the fragrance.

Visualizing the Science of Scent

To further elucidate the processes involved in fragrance perception and evaluation, the following diagrams illustrate the olfactory signaling pathway and a typical experimental workflow for sensory analysis.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant Odorant Molecule OR Odorant Receptor Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP CNG_channel CNG Channel cAMP->CNG_channel Opens Depolarization Depolarization Ca_ion Ca_ion->CNG_channel Cl_channel Cl⁻ Channel Ca_ion->Cl_channel Opens Na_ion Na_ion->CNG_channel Cl_ion Cl_ion->Cl_channel Action_Potential Action Potential Depolarization->Action_Potential Generates Brain Signal to Brain Action_Potential->Brain

Caption: Olfactory Signaling Pathway.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Acquisition & Processing cluster_output Output Sample Fragrance Alcohol Sample Dilution Dilution in Solvent Sample->Dilution GC_O Gas Chromatography- Olfactometry (GC-O) Dilution->GC_O Sensory_Panel Sensory Panel Evaluation Dilution->Sensory_Panel GC_Data Chromatographic Data (FID) GC_O->GC_Data Olfactory_Data Olfactometric Data GC_O->Olfactory_Data Sensory_Scores Descriptive Sensory Scores Sensory_Panel->Sensory_Scores Correlation Data Correlation & Statistical Analysis GC_Data->Correlation Olfactory_Data->Correlation Sensory_Scores->Correlation Odor_Profile Comprehensive Odor Profile Correlation->Odor_Profile

Caption: Sensory Evaluation Workflow.

References

A Comparative Analysis of the Stability of 4,4-Dimethyl-2-methylene-1-pentanol and its Saturated Analog, 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of the unsaturated allylic alcohol, 4,4-Dimethyl-2-methylene-1-pentanol, and its saturated counterpart, 4,4-Dimethyl-1-pentanol. The presence of a carbon-carbon double bond in the allylic position significantly influences the reactivity and stability of this compound, making it more susceptible to degradation under various conditions compared to its saturated analog. This analysis is supported by established principles of organic chemistry and outlines experimental protocols for empirical validation.

Chemical Structures

CompoundStructure
This compoundthis compound
4,4-Dimethyl-1-pentanol4,4-Dimethyl-1-pentanol

Executive Summary of Stability Comparison

The primary determinant of the stability difference between these two molecules is the presence of the allylic system in this compound. This unsaturated alcohol is anticipated to be less stable and more reactive than 4,4-Dimethyl-1-pentanol when subjected to oxidative, thermal, and acidic conditions. The double bond in the allylic alcohol allows for the formation of resonance-stabilized intermediates, which lowers the activation energy for various degradation reactions.[1][2]

Quantitative Data Comparison

ParameterThis compound (Allylic Alcohol)4,4-Dimethyl-1-pentanol (Saturated Alcohol)Rationale for Difference
C-O Bond Dissociation Energy (Estimated) LowerHigherThe C-O bond in the allylic alcohol is weakened due to the potential for resonance stabilization of the resulting allylic radical upon homolytic cleavage.
Heat of Formation (Estimated) Higher (less negative)Lower (more negative)The presence of the double bond generally leads to a higher (less stable) heat of formation compared to the corresponding saturated compound.
Susceptibility to Oxidation HighModerateThe allylic C-H and O-H bonds are more readily oxidized.[6][7]
Susceptibility to Acid-Catalyzed Dehydration HighModerateThe formation of a resonance-stabilized allylic carbocation intermediate facilitates the elimination of water.
Thermal Stability LowerHigherThe presence of the double bond provides a pathway for lower energy decomposition reactions.[8][9][10]

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to empirically compare the stability of the two compounds.

Oxidative Stability Assessment

Objective: To compare the susceptibility of the two alcohols to oxidation.

Methodology:

  • Preparation of Oxidizing Agent: Prepare a solution of 0.1 M potassium dichromate(VI) in 1 M sulfuric acid.

  • Reaction Setup: In separate test tubes, add 1 mL of a 0.1 M solution of each alcohol in a suitable inert solvent (e.g., acetone).

  • Initiation of Oxidation: To each test tube, add 2 mL of the acidified potassium dichromate(VI) solution.

  • Observation: Monitor the color change of the solutions at room temperature and at elevated temperatures (e.g., in a 50°C water bath). The rate of color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) is indicative of the rate of oxidation.[11]

  • Analysis: The time taken for the color change to occur provides a semi-quantitative measure of the relative oxidative stability. Further quantitative analysis can be performed by quenching the reaction at different time points and analyzing the remaining alcohol concentration by gas chromatography (GC).

Thermal Stability Assessment

Objective: To determine the relative thermal stability of the two alcohols.

Methodology:

  • Sample Preparation: Place a precisely weighed amount (e.g., 100 mg) of each alcohol into separate, sealed glass ampoules under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Stress: Subject the ampoules to a series of increasing temperatures (e.g., 100°C, 150°C, 200°C) in an oven for a fixed duration (e.g., 24 hours) at each temperature.

  • Analysis of Degradation: After each heating period, cool the ampoules and analyze the contents for the presence of degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: The percentage of the parent alcohol remaining at each temperature point is determined by GC with an internal standard. The temperature at which a certain percentage of degradation (e.g., 10%) occurs can be used as a measure of thermal stability.

Acid-Catalyzed Degradation (Dehydration)

Objective: To compare the ease of acid-catalyzed dehydration of the two alcohols.

Methodology:

  • Reaction Setup: In separate round-bottom flasks equipped with a reflux condenser, place 1 g of each alcohol and 5 mL of a 1 M solution of a strong acid (e.g., sulfuric acid or phosphoric acid) in an appropriate solvent (e.g., toluene).

  • Reaction Conditions: Heat the mixtures to a controlled temperature (e.g., 80°C) and monitor the reaction progress over time.

  • Monitoring: Withdraw aliquots from the reaction mixture at regular intervals, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution), and analyze the organic layer by GC to determine the concentration of the starting alcohol and the formation of any dehydration products (alkenes).

  • Analysis: The rate of disappearance of the parent alcohol will indicate the relative stability towards acid-catalyzed degradation.

Visualization of Concepts

Logical Flow of Comparative Stability Analysis

G Diagram 1: Comparative Stability Analysis Workflow cluster_compounds Compounds cluster_tests Stability Tests cluster_outcomes Anticipated Outcomes Unsaturated This compound Oxidative Oxidative Stability Unsaturated->Oxidative Thermal Thermal Stability Unsaturated->Thermal Acidic Acidic Stability Unsaturated->Acidic Saturated 4,4-Dimethyl-1-pentanol Saturated->Oxidative Saturated->Thermal Saturated->Acidic Unsat_Outcome Lower Stability (More Reactive) Oxidative->Unsat_Outcome Faster Degradation Sat_Outcome Higher Stability (Less Reactive) Oxidative->Sat_Outcome Slower Degradation Thermal->Unsat_Outcome Lower Decomposition Temp. Thermal->Sat_Outcome Higher Decomposition Temp. Acidic->Unsat_Outcome Faster Dehydration Acidic->Sat_Outcome Slower Dehydration

Caption: Workflow for the comparative stability analysis.

Potential Degradation Pathways

G Diagram 2: Potential Degradation Pathways cluster_unsaturated This compound cluster_saturated 4,4-Dimethyl-1-pentanol Unsat_Start Allylic Alcohol Unsat_Ox Oxidation (Aldehyde/Carboxylic Acid) Unsat_Start->Unsat_Ox [O] Unsat_Dehy Dehydration (Diene) Unsat_Start->Unsat_Dehy H+ Unsat_Rearr Allylic Rearrangement Unsat_Start->Unsat_Rearr H+ or Heat Sat_Start Saturated Alcohol Sat_Ox Oxidation (Aldehyde/Carboxylic Acid) Sat_Start->Sat_Ox [O], harsher conditions Sat_Dehy Dehydration (Alkene) Sat_Start->Sat_Dehy H+, harsher conditions

Caption: Degradation pathways of the allylic vs. saturated alcohol.

References

A Comparative Analysis of the Physical Properties of 4,4-Dimethyl-2-methylene-1-pentanol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the physical properties of 4,4-Dimethyl-2-methylene-1-pentanol and its structural isomers. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate compound selection and process development. This document summarizes available experimental data for key physical properties and outlines the standard methodologies for their determination.

Isomeric Landscape

The isomers included in this comparison share the same molecular formula, C₈H₁₆O, but differ in the arrangement of their atoms. The primary isomers considered are:

  • This compound: The target compound, an unsaturated primary alcohol.

  • (E)-4,4-Dimethyl-2-penten-1-ol: The trans-isomer of 4,4-dimethyl-2-penten-1-ol.

  • (Z)-4,4-Dimethyl-2-penten-1-ol: The cis-isomer of 4,4-dimethyl-2-penten-1-ol.

  • 4,4-Dimethyl-1-pentanol: A saturated primary alcohol isomer.

  • 4,4-Dimethyl-2-pentanol: A saturated secondary alcohol isomer.

The structural relationships between these isomers are depicted in the following diagram.

isomers cluster_unsaturated Unsaturated Isomers cluster_saturated Saturated Isomers C8H16O C8H16O This compound This compound C8H16O->this compound 4,4-Dimethyl-1-pentanol 4,4-Dimethyl-1-pentanol C8H16O->4,4-Dimethyl-1-pentanol 4,4-Dimethyl-2-pentanol 4,4-Dimethyl-2-pentanol C8H16O->4,4-Dimethyl-2-pentanol (E)-4,4-Dimethyl-2-penten-1-ol (E)-4,4-Dimethyl-2-penten-1-ol This compound->(E)-4,4-Dimethyl-2-penten-1-ol Positional Isomer (Z)-4,4-Dimethyl-2-penten-1-ol (Z)-4,4-Dimethyl-2-penten-1-ol This compound->(Z)-4,4-Dimethyl-2-penten-1-ol Positional Isomer (E)-4,4-Dimethyl-2-penten-1-ol->(Z)-4,4-Dimethyl-2-penten-1-ol Geometric Isomer

Caption: Isomeric relationship of select C8H16O alcohols.

Comparison of Physical Properties

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index
4,4-Dimethyl-1-pentanol C₇H₁₆O116.20160[1]25[1]0.811[1]1.418[1]
4,4-Dimethyl-2-pentanol C₇H₁₆O116.20137-137.5[2][3]-60[2][3]0.815 at 25°C[2][3]1.418 at 20°C[2][3]

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physical properties listed in the comparison table.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common methods for its determination are the distillation method and the capillary method.

Distillation Method Workflow

boiling_point_distillation A Assemble Distillation Apparatus B Place Liquid in Distillation Flask A->B C Add Boiling Chips B->C D Heat the Flask Gently C->D E Record Temperature of Vapor Plateau D->E F Correct for Atmospheric Pressure E->F density_measurement A Weigh a Clean, Dry Graduated Cylinder B Add a Known Volume of the Liquid A->B C Reweigh the Graduated Cylinder with the Liquid B->C D Calculate the Mass of the Liquid C->D E Calculate Density (Mass/Volume) D->E refractive_index_measurement A Calibrate the Refractometer B Place a Few Drops of the Liquid on the Prism A->B C Close the Prism Assembly B->C D Adjust the Instrument to Bring the Dividing Line into View C->D E Read the Refractive Index from the Scale D->E F Record the Temperature E->F

References

assessing the reproducibility of a synthetic protocol for 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Plausible Synthetic Protocols for 4,4-Dimethyl-2-methylene-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. This compound, a structurally interesting allylic alcohol, currently lacks a well-documented and reproducible synthetic protocol in publicly accessible literature. This guide aims to address this gap by proposing and objectively comparing three plausible synthetic routes, based on established organic chemistry principles. The information presented herein is intended to provide a strong theoretical foundation for researchers seeking to synthesize this compound.

The proposed protocols are evaluated based on factors such as the number of synthetic steps, the commercial availability of starting materials, potential yields, and scalability challenges.

Data Presentation: Comparative Summary of Proposed Synthetic Protocols

The following table provides a high-level comparison of the three proposed synthetic routes for this compound.

Parameter Protocol 1: Grignard Reaction Protocol 2: Wittig Reaction Protocol 3: Baylis-Hillman Reaction
Starting Materials 1-Chloro-2,2-dimethylpropane, Magnesium, Acrolein1-Hydroxy-3,3-dimethyl-2-butanone, Methyltriphenylphosphonium bromidePivalaldehyde, Methyl acrylate
Number of Key Steps 2 (Grignard formation & addition)2 (Wittig reaction & workup)3 (Baylis-Hillman, Ester reduction)
Theoretical Yield ModerateModerate to HighModerate
Key Advantages Direct, convergent synthesis.High functional group tolerance; fixed double bond location.[1]Atom-economical C-C bond formation under mild conditions.[2][3]
Potential Challenges Competing 1,4-conjugate addition.[4] Highly exothermic reaction.Steric hindrance at the ketone may slow the reaction.[5]The reaction can be very slow.[2] Requires a subsequent reduction step.
Scalability Moderate; requires careful temperature control.Good; but requires stoichiometric phosphonium salt.Moderate; long reaction times can be a drawback.

Experimental Protocols

Proposed Primary Protocol: Grignard Reagent Addition to Acrolein

This protocol is proposed as the primary route due to its directness, forming the target molecule in a single carbon-carbon bond-forming step from readily available precursors. The key challenge is to favor the 1,2-addition over the competing 1,4-conjugate addition.[4]

Methodology:

  • Preparation of Neopentylmagnesium Chloride:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-chloro-2,2-dimethylpropane (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the solution to the magnesium. Once the reaction initiates (observed by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition to Acrolein:

    • Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

    • Dissolve freshly distilled acrolein (1.1 eq) in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution, maintaining the temperature below -70 °C to maximize 1,2-addition.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup and Purification:

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Alternative Protocol 1: Wittig Reaction

The Wittig reaction provides an unambiguous method for forming the terminal methylene group, avoiding the regioselectivity issues of the Grignard approach.[1][5] This proposed route involves the methylenation of an α-hydroxy ketone.

Methodology:

  • Preparation of the Wittig Reagent (in situ):

    • In a flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.4 eq) portion-wise to generate the ylide (a deep orange/yellow color is typically observed).

    • Stir the mixture for 1 hour at 0 °C.

  • Wittig Reaction:

    • Dissolve 1-hydroxy-3,3-dimethyl-2-butanone (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the prepared ylide at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure. The major byproduct will be triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel.

Alternative Protocol 2: Baylis-Hillman Reaction

The Baylis-Hillman reaction is an atom-economical method for forming a new carbon-carbon bond at the α-position of an activated alkene.[2][3] This route requires a subsequent reduction step to obtain the target alcohol.

Methodology:

  • Baylis-Hillman Reaction:

    • To a mixture of pivalaldehyde (1.0 eq) and methyl acrylate (1.5 eq), add a nucleophilic catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane, 0.2 eq).

    • Stir the mixture neat or in a suitable solvent (e.g., DMF) at room temperature for an extended period (several days to weeks), monitoring by TLC or GC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with dilute HCl to remove the catalyst, followed by water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the resulting adduct, methyl 2-(hydroxymethyl)-3,3-dimethylbut-2-enoate, by column chromatography.

  • Ester Reduction:

    • Dissolve the purified Baylis-Hillman adduct (1.0 eq) in anhydrous THF or diethyl ether under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with ether.

    • Dry the filtrate and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the proposed synthetic workflows and the logical considerations for selecting a protocol.

G Workflow for Protocol 1: Grignard Reaction A 1-Chloro-2,2-dimethylpropane + Mg B Formation of Neopentylmagnesium Chloride A->B in Ether D 1,2-Nucleophilic Addition (-78 °C, Anhydrous Ether) B->D C Acrolein C->D E Aqueous Workup (NH4Cl) D->E F Purification (Chromatography) E->F G This compound F->G

Caption: Proposed workflow for the synthesis via Grignard addition.

G Workflow for Protocol 2: Wittig Reaction A Methyltriphenylphosphonium bromide B Deprotonation with Strong Base A->B C Phosphonium Ylide Formation B->C E Wittig Olefination (Anhydrous THF) C->E D 1-Hydroxy-3,3-dimethyl-2-butanone D->E F Aqueous Workup E->F G Purification (Chromatography) F->G H This compound G->H

Caption: Proposed workflow for the synthesis via Wittig reaction.

G Decision Matrix for Synthetic Route Selection A Primary Goal? B High Regioselectivity? A->B Yes C Atom Economy & Mild Conditions? A->C No E Protocol 2: Wittig Reaction B->E D Shortest Route? C->D No F Protocol 3: Baylis-Hillman C->F Yes G Protocol 1: Grignard Reaction D->G

Caption: Logical diagram for selecting the most suitable synthetic protocol.

References

Comparative Kinetic Analysis of Reactions with 4,4-Dimethyl-2-methylene-1-pentanol and Structurally Related Allylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected kinetic behavior of 4,4-Dimethyl-2-methylene-1-pentanol in common organic reactions, benchmarked against other well-studied allylic alcohols. Due to a lack of direct experimental kinetic data for this compound in the current literature, this comparison is based on established principles of chemical kinetics, structure-activity relationships, and existing data for analogous compounds. The primary focus is on palladium-catalyzed allylic substitution (the Tsuji-Trost reaction) and oxidation reactions, which are pivotal transformations in synthetic chemistry.

Introduction to the Reactivity of Allylic Alcohols

Allylic alcohols are versatile building blocks in organic synthesis, prized for their dual functionality of a hydroxyl group and an adjacent carbon-carbon double bond. Their reactivity is largely governed by the interplay of electronic effects of the double bond and steric hindrance around the alcohol and the alkene. Reactions such as palladium-catalyzed allylic substitution, epoxidation, and oxidation are fundamental to the synthesis of complex molecules, including pharmaceuticals.

This compound is a primary allylic alcohol with a sterically demanding neopentyl group adjacent to the double bond. This structural feature is anticipated to significantly influence its reaction kinetics compared to less hindered allylic alcohols.

Comparative Kinetics in Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a cornerstone of C-C, C-N, and C-O bond formation. The reaction proceeds via a π-allylpalladium intermediate, and its formation is often the rate-determining step. The structure of the allylic alcohol directly impacts the rate of this oxidative addition step.

Predicted Reactivity of this compound:

The significant steric bulk of the tert-butyl group in this compound is expected to hinder the approach of the palladium(0) catalyst to the double bond, which is necessary for the formation of the π-allyl complex.[1][2] This steric impediment would likely lead to a slower reaction rate compared to less substituted primary allylic alcohols like allyl alcohol or crotyl alcohol.

Table 1: Predicted and Observed Relative Rates of Palladium-Catalyzed Allylic Substitution for Various Allylic Alcohols

Allylic AlcoholStructurePredicted/Observed Relative RateKey Influencing Factors
Allyl Alcohol
alt text
HighUnsubstituted, minimal steric hindrance.
Crotyl Alcohol
alt text
Moderate to HighA methyl substituent provides some steric hindrance but also electronically activates the double bond.
Cinnamyl Alcohol
alt text
HighThe phenyl group provides electronic stabilization to the π-allyl intermediate, potentially accelerating the reaction.
This compound (Predicted) Low Significant steric hindrance from the neopentyl group is expected to impede the approach of the palladium catalyst, slowing the rate-determining oxidative addition step.[1][2]
Prenol (3-Methyl-2-buten-1-ol)
alt text
LowDisubstitution on the terminal carbon of the double bond introduces significant steric hindrance.

Experimental Protocols

Representative Protocol for Kinetic Monitoring of a Palladium-Catalyzed Allylic Alkylation

This protocol is a general method for monitoring the kinetics of a Tsuji-Trost reaction using UV-Vis spectroscopy or HPLC.[3][4]

Materials:

  • Allylic alcohol (e.g., this compound)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., triphenylphosphine)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., THF)

  • Internal standard for chromatography (e.g., dodecane)

Procedure:

  • A stock solution of the palladium catalyst and ligand in the anhydrous solvent is prepared.

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the nucleophile and base are stirred in the solvent to generate the nucleophilic species.

  • The internal standard is added to the reaction mixture.

  • The reaction is initiated by the addition of the allylic alcohol, followed by the catalyst solution.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Each aliquot is immediately quenched (e.g., with a dilute acid) to stop the reaction.

  • The quenched samples are then analyzed by a suitable technique:

    • HPLC or GC: The concentrations of the reactant and product are determined by integrating the peak areas relative to the internal standard.[4]

    • UV-Vis Spectroscopy: If any of the reactants or products have a distinct chromophore, their concentration can be monitored by measuring the absorbance at a specific wavelength.[3]

  • The concentration data versus time are plotted to determine the reaction rate and order.

Mandatory Visualizations

Tsuji_Trost_Mechanism Reactants Allylic Alcohol + Pd(0)L2 Pi_Allyl π-Allyl Palladium Complex Reactants->Pi_Allyl Oxidative Addition (Rate-Determining) Product Alkylated Product + Pd(0)L2 Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Pi_Allyl

Caption: Simplified mechanism of the Tsuji-Trost reaction.

Comparative Kinetics in Oxidation Reactions

The oxidation of primary allylic alcohols to the corresponding α,β-unsaturated aldehydes is another crucial transformation. The rate of this reaction can be influenced by both electronic properties and steric hindrance around the alcohol and the double bond.

Predicted Reactivity of this compound:

In oxidation reactions, the steric hindrance from the neopentyl group in this compound is expected to have a less pronounced effect on the reaction rate compared to the Tsuji-Trost reaction, as the attack is at the hydroxyl group which is one carbon removed from the bulky group. However, some steric shielding of the alcohol by the bulky group may still lead to a moderately slower reaction rate compared to unhindered primary allylic alcohols.

Table 2: Predicted and Observed Relative Rates of Oxidation for Various Primary Allylic Alcohols

Allylic AlcoholStructurePredicted/Observed Relative RateKey Influencing Factors
Allyl Alcohol
alt text
HighMinimal steric hindrance allows for easy access to the hydroxyl group by the oxidizing agent.[5]
Crotyl Alcohol
alt text
HighThe methyl group has a minor steric influence on the primary alcohol.
Cinnamyl Alcohol
alt text
HighThe phenyl group is distant from the primary alcohol and does not impose significant steric hindrance.
This compound (Predicted) Moderate The neopentyl group may provide some steric shielding of the hydroxyl group, potentially leading to a slightly reduced reaction rate compared to less hindered primary allylic alcohols.

Experimental Protocols

Representative Protocol for Kinetic Monitoring of an Allylic Alcohol Oxidation

This protocol describes a general method for following the kinetics of the oxidation of an allylic alcohol to an aldehyde using a chromate-based oxidant.[5]

Materials:

  • Allylic alcohol (e.g., this compound)

  • Oxidant (e.g., Pyridinium chlorochromate - PCC)

  • Anhydrous solvent (e.g., dichloromethane)

  • Buffer (if necessary to control pH)

Procedure:

  • The allylic alcohol is dissolved in the anhydrous solvent in a reaction vessel.

  • The reaction is initiated by the addition of the oxidant.

  • The progress of the reaction can be monitored by observing the disappearance of the oxidant or the appearance of the product.

    • UV-Vis Spectroscopy: If the oxidant has a strong absorbance (like Cr(VI) species), its disappearance can be monitored over time at a characteristic wavelength.[5]

    • TLC/GC/HPLC: Aliquots can be taken at regular intervals, quenched, and analyzed to determine the concentration of the starting material and the product.

  • The data is then used to determine the rate law and the rate constant for the reaction.

Mandatory Visualizations

Oxidation_Workflow cluster_prep Reaction Setup cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis A Dissolve Allylic Alcohol in Solvent B Add Oxidizing Agent A->B Initiate Reaction C Withdraw Aliquots at Time Intervals B->C D Quench Reaction C->D E Analyze by Spectroscopy or Chromatography D->E F Plot Concentration vs. Time E->F G Determine Rate Law and Rate Constant F->G

Caption: Experimental workflow for a kinetic study of allylic alcohol oxidation.

Conclusion

While direct experimental kinetic data for this compound is not currently available, a predictive comparison based on the principles of steric hindrance and electronic effects provides valuable insights for researchers. In palladium-catalyzed allylic substitution reactions, the sterically demanding neopentyl group of this compound is expected to significantly decrease the reaction rate compared to less hindered analogues. In oxidation reactions, the effect of steric hindrance is anticipated to be less pronounced but may still lead to a moderately slower rate.

These predictions can guide the design of synthetic routes and the selection of reaction conditions when utilizing this compound as a substrate. Further experimental studies are warranted to quantify the kinetic parameters for this and other sterically hindered allylic alcohols to enrich the understanding of structure-reactivity relationships in these important transformations.

References

Safety Operating Guide

Proper Disposal of 4,4-Dimethyl-2-methylene-1-pentanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4,4-Dimethyl-2-methylene-1-pentanol (CAS No. 4379-17-3), ensuring compliance and minimizing risk.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing the risks associated with its handling and disposal.

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Boiling Point 159°C at 760 mmHg[1]
Flash Point 56.3°C[1]
Density 0.837 g/cm³[1]
Vapor Pressure 0.902 mmHg at 25°C[1]

Hazard Identification and Safety Precautions

According to available safety data, this compound is classified as Harmful if swallowed (H302) [2][3]. It is imperative to adhere to the following precautionary statements when handling this substance:

  • P264: Wash hands and any exposed skin thoroughly after handling.[2][3]

  • P270: Do not eat, drink or smoke when using this product.[2][3]

  • P301+P317: IF SWALLOWED: Get medical help.[3]

  • P330: Rinse mouth.[2][3]

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Waste This compound assess Assess Contamination & Determine Waste Type start->assess containerize Properly Label and Containerize Waste assess->containerize storage Store in a Designated Hazardous Waste Area containerize->storage contact_vendor Contact a Licensed Chemical Waste Disposal Vendor storage->contact_vendor documentation Complete all Necessary Waste Manifests and Documentation contact_vendor->documentation disposal Arrange for Pickup and Disposal by Vendor documentation->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical steps for the safe disposal of this compound.

Experimental Protocols for Disposal

The following step-by-step procedure should be followed for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize the waste stream. Is it pure this compound, or is it mixed with other solvents or reagents?
  • Segregate the waste from other incompatible waste streams. Do not mix with strong oxidizing agents.

2. Containerization:

  • Use a dedicated, properly labeled, and sealed container for the waste. The container must be in good condition and compatible with the chemical.
  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and date of accumulation.

3. Storage:

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
  • The storage area should be secure and away from sources of ignition, as the substance has a flash point of 56.3°C, making it a flammable liquid.[1]
  • Keep the container tightly closed.

4. Professional Disposal:

  • It is mandatory to dispose of this chemical waste through a licensed and approved hazardous waste disposal company.[4]
  • Provide the disposal company with the Safety Data Sheet (SDS) and any other relevant information about the waste.
  • Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

5. Spill and Emergency Procedures:

  • In the event of a spill, absorb the material with an inert absorbent material (e.g., sand, diatomaceous earth).
  • Place the absorbed material into an appropriate container for disposal.
  • Ventilate the affected area.
  • For fires, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4,4-Dimethyl-2-methylene-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4,4-Dimethyl-2-methylene-1-pentanol in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the hazards associated with its analogue, 4,4-Dimethyl-1-pentanol, which is classified as a flammable liquid and an irritant to the skin, eyes, and respiratory system[1].

Protection Type Recommended Equipment Specifications and Use
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times to protect against splashes. If there is a significant splash potential, a face shield should be used in conjunction with goggles[2].
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber)Gloves should be inspected for integrity before each use. Follow proper glove removal technique to avoid skin contact[3]. Recommendations for very thin gloves (≤0.3 mm) may not be valid.
Body Protection Laboratory coat, chemical-resistant apron, and closed-toe shoesWear appropriate protective clothing to prevent skin exposure[4]. An apron provides an additional layer of protection against spills.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hoodIf ventilation is inadequate or if there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge may be required[2][5].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for the safe handling of this compound.

  • Preparation and Precautionary Measures:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Remove all potential ignition sources from the handling area, as the analogous compound is a flammable liquid[1][6].

    • Ground and bond all containers and transfer equipment to prevent static discharge[4][6].

  • Handling the Chemical:

    • Don the appropriate PPE as detailed in the table above.

    • Carefully open the container, avoiding splashes or the generation of aerosols.

    • Use only non-sparking tools for all transfers and manipulations[4][6].

    • Keep the container tightly closed when not in use to minimize vapor release[3][7].

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or earth[5][7].

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal[7].

    • Ventilate the area of the spill.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this chemical must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Disposal Method: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service[3][4]. Do not dispose of this chemical down the drain or in regular trash[3][7].

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Receive Chemical check_sds Review Safety Data Sheet (or analogue data) start->check_sds gather_ppe Assemble Required PPE check_sds->gather_ppe prep_workstation Prepare Well-Ventilated Work Area (Fume Hood) gather_ppe->prep_workstation don_ppe Don Appropriate PPE prep_workstation->don_ppe handle_chemical Perform Experimental Work don_ppe->handle_chemical spill Spill Occurs handle_chemical->spill spill_response Execute Spill Response Protocol spill->spill_response Yes end_experiment Complete Experiment spill->end_experiment No spill_response->handle_chemical collect_waste Segregate and Collect Hazardous Waste end_experiment->collect_waste dispose Dispose via Licensed Waste Contractor collect_waste->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4-Dimethyl-2-methylene-1-pentanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.